molecular formula C9H6ClNO B189350 4-Chloro-1(2H)-isoquinolone CAS No. 56241-09-9

4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350
CAS No.: 56241-09-9
M. Wt: 179.6 g/mol
InChI Key: MVWIXKFNHOXLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1(2H)-isoquinolone is a versatile isoquinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The isoquinoline scaffold is a privileged structure in the development of bioactive molecules and is found in compounds with a range of pharmacological activities . For instance, isoquinoline-based compounds are being actively investigated as a novel class of allosteric HIV-1 integrase inhibitors (ALLINIs), which represent a promising therapeutic strategy with a mechanism of action distinct from current clinical drugs . Furthermore, related chloro-substituted benzo[f]isoquinoline compounds have been identified as potent activators of ion channels, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and calcium-sensitive potassium channels (KCNN4), highlighting the potential of this chemical class in physiological research and the study of channelopathies . As a building block, this compound is particularly valuable for constructing more complex molecular architectures, enabling researchers to explore new chemical space in the search for novel therapeutics and biological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWIXKFNHOXLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356466
Record name 4-Chloro-1(2H)-isoquinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56241-09-9
Record name 4-Chloro-1(2H)-isoquinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1(2H)-isoquinolone is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and potential therapeutic applications, with a focus on its role in the development of central nervous system (CNS) agents and kinase inhibitors.

Core Properties and Data

A summary of the fundamental physicochemical properties of this compound is presented below. These data are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

PropertyValueReference
CAS Number 56241-09-9[1][2]
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.61 g/mol [1][2]
Appearance Solid
Melting Point 235-237 °C[1]
Boiling Point 394.2 °C at 760 mmHg[1]
Solubility Data not available
Storage Room temperature, dry[1]
LogP (calculated) 2.1815[2]
Topological Polar Surface Area (TPSA) 32.86 Ų[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyridine rings, as well as a signal for the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield. The chemical shifts of the aromatic carbons will be affected by the chlorine substituent and the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H and C=O functional groups. A broad peak in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine, carbon monoxide, and other small fragments, providing further structural information. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common route involves the chlorination of the corresponding 1(2H)-isoquinolone precursor. A general procedure based on the synthesis of similar compounds is outlined below.

General Synthesis Workflow:

Precursor 1(2H)-Isoquinolone Intermediate Chlorination Reaction Precursor->Intermediate Chlorinating Agent (e.g., POCl₃, SOCl₂) Product This compound Intermediate->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol (Hypothetical):

  • Starting Material: 1(2H)-Isoquinolone.

  • Chlorination: To a solution of 1(2H)-isoquinolone in a suitable solvent (e.g., toluene or chloroform), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added. The reaction mixture is typically heated under reflux for several hours.

  • Workup: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the excess acid.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a key component in many compounds with significant biological activity. Derivatives of this compound are of particular interest in drug discovery for their potential as CNS agents and kinase inhibitors.

Central Nervous System (CNS) Activity

Isoquinoline derivatives have been explored for their activity on various CNS targets. Their structural similarity to endogenous neurotransmitters allows them to interact with a range of receptors, including dopamine and serotonin receptors. This makes them attractive candidates for the development of treatments for neurological and psychiatric disorders.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline core can serve as a scaffold for the design of potent and selective kinase inhibitors. By modifying the substituents on the isoquinoline ring, it is possible to target the ATP-binding site of specific kinases, thereby modulating their activity.

Potential Kinase Inhibition Workflow:

Compound This compound Derivative KinaseAssay In vitro Kinase Assay Compound->KinaseAssay Determine IC₅₀ CellBasedAssay Cell-based Assays (e.g., Proliferation, Apoptosis) KinaseAssay->CellBasedAssay Confirm Cellular Activity SignalingPathway Signaling Pathway Analysis (e.g., Western Blot) CellBasedAssay->SignalingPathway Elucidate Mechanism LeadOptimization Lead Optimization SignalingPathway->LeadOptimization Structure-Activity Relationship

Caption: Workflow for evaluating kinase inhibitory activity.

Experimental Protocol for Kinase Inhibition Assay (General):

  • Reagents: Prepare solutions of the test compound (this compound derivative), the target kinase, a suitable substrate, and ATP.

  • Reaction: In a microplate, combine the kinase, substrate, and various concentrations of the test compound. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of CNS disorders and oncology. While detailed experimental data for the compound itself is limited in publicly accessible literature, its structural features and the known activities of its derivatives highlight its importance for further research and development in medicinal chemistry. This guide provides a foundational understanding of its basic properties and outlines general experimental approaches for its synthesis and biological evaluation.

References

Elucidation of the Chemical Structure of 4-Chloro-1(2H)-isoquinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Chloro-1(2H)-isoquinolone. The document details predicted spectroscopic data, outlines experimental protocols for synthesis and characterization, and includes visualizations of key chemical relationships and experimental workflows.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₆ClNO. Its structure consists of an isoquinoline core, featuring a chlorine atom at the C4 position and a ketone group at the C1 position, which exists in tautomeric equilibrium with its corresponding enol form, 4-chloro-1-hydroxyisoquinoline.

Key Physicochemical Properties:

  • Molecular Weight: 179.60 g/mol

  • CAS Number: 56241-09-9

  • Appearance: Predicted to be a solid at room temperature.

  • SMILES: O=C1NC=C(Cl)C2=C1C=CC=C2

Spectroscopic Data for Structural Confirmation

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Observations
¹H NMR (in CDCl₃)δ ~8.3 (d, 1H, Ar-H), δ ~7.8-7.5 (m, 3H, Ar-H), δ ~7.3 (s, 1H, C3-H), δ ~11-12 (br s, 1H, N-H)
¹³C NMR (in CDCl₃)δ ~162 (C=O), δ ~140-120 (Ar-C), δ ~128 (C-Cl), δ ~105 (C3)
FT-IR (KBr Pellet)~3200 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, amide), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~800-700 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (EI)M⁺ at m/z 179, [M+2]⁺ at m/z 181 (approx. 1/3 intensity of M⁺), fragmentation peaks corresponding to loss of CO and Cl.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of halo-substituted isoquinolones. A common strategy involves the cyclization of a suitably substituted phenylacetic acid derivative.

Reaction Scheme:

G cluster_0 Synthesis Pathway Start 2-Carboxyphenylacetic acid Intermediate1 Homophthalic anhydride Start->Intermediate1 Acetic anhydride Intermediate2 N-(2-Carboxyphenylacetyl)glycine Intermediate1->Intermediate2 Glycine, Pyridine Intermediate3 1,4-Dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Intermediate2->Intermediate3 Polyphosphoric acid Intermediate4 1(2H)-Isoquinolone Intermediate3->Intermediate4 Decarboxylation (Heat) Final This compound Intermediate4->Final N-Chlorosuccinimide (NCS) G cluster_workflow Structure Elucidation Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Data_Analysis Data Interpretation & Structure Proposal Spectroscopy->Data_Analysis Confirmation Structure Confirmation (2D NMR, HRMS) Data_Analysis->Confirmation Characterization Physicochemical Characterization Confirmation->Characterization

References

An In-Depth Technical Guide to 4-Chloro-1(2H)-isoquinolone (CAS Number: 56241-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1(2H)-isoquinolone, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis methodologies, spectral analysis, and known biological activities of structurally related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to serve as a foundational resource for researchers interested in its further investigation and application.

Chemical and Physical Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its core structure is an isoquinolone ring system with a chlorine substituent at the 4-position. The presence of the chloro group and the lactam functionality suggests potential for diverse chemical modifications and biological interactions.

PropertyValueSource(s)
CAS Number 56241-09-9[1]
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.60 g/mol [1][2]
Melting Point 235-237 °C[2]
Boiling Point 394.2 °C at 760 mmHg
Appearance Solid
Purity ≥98% (as offered by commercial suppliers)[1]
Storage Room temperature, dry[2]
SMILES O=C1NC=C(Cl)C2=C1C=CC=C2[1]
InChI Key MVWIXKFNHOXLBU-UHFFFAOYSA-N

Synthesis and Experimental Protocols

One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamines, a method known as the Bischler-Napieralski reaction, followed by oxidation.[3] Another versatile method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3]

General Experimental Workflow for Isoquinolone Synthesis:

Below is a generalized workflow that could be adapted for the synthesis of this compound, likely starting from a suitably substituted phenethylamine derivative.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Starting Material Substituted β-Phenylethylamine Acylation Acylation Starting Material->Acylation Reagent Acylating Agent Reagent->Acylation Cyclization Cyclization (e.g., Bischler-Napieralski) Acylation->Cyclization Intermediate Oxidation Oxidation Cyclization->Oxidation Dihydroisoquinoline Intermediate Purification Column Chromatography or Recrystallization Oxidation->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of isoquinolones.

Spectral Data Analysis

Specific ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not available in the reviewed literature. However, based on the analysis of related compounds, the expected spectral features can be predicted.

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the proton at the C3 position. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of 120-140 ppm. A carbonyl carbon (C=O) signal downfield, typically >160 ppm. A signal for the carbon bearing the chlorine atom (C4).
IR Spectroscopy A characteristic C=O stretching vibration for the lactam group around 1650-1680 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-Cl stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns may involve the loss of CO, Cl, and other characteristic fragments of the isoquinolone ring system.

Biological Activity and Potential Signaling Pathways

While direct biological studies on this compound are limited, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[4] Derivatives of isoquinolone have been reported to exhibit a wide range of activities, including roles as kinase inhibitors and modulators of key signaling pathways.[5][6]

Potential as a Kinase Inhibitor

The isoquinoline core is found in several classes of kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer. The planar, heterocyclic nature of the isoquinolone ring allows it to interact with the ATP-binding pocket of various kinases. Further screening of this compound against a panel of kinases could reveal specific inhibitory activities.

Possible Involvement in the Hedgehog Signaling Pathway

Some quinolone-1(2H)-one derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[7] The Hh pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[8] The pathway involves the ligand (Hedgehog) binding to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression.[9][10] Small molecule inhibitors of this pathway often target the SMO receptor. Given the structural similarity, it is plausible that this compound could also modulate this pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH Binds Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->SMO Potential Inhibition

Plausible inhibition of the Hedgehog signaling pathway by an isoquinolone derivative.

Potential to Induce Apoptosis

Several studies have demonstrated that isoquinoline derivatives can induce apoptosis (programmed cell death) in cancer cells.[11] Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death. An apoptosis assay could determine if this compound has cytotoxic effects and whether it acts through these established pathways.

General Apoptosis Assay Workflow:

A typical workflow to assess the pro-apoptotic activity of a compound is outlined below.

Apoptosis_Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treat with This compound Cell_Culture->Compound_Treatment Incubation Incubate for Varying Time Points Compound_Treatment->Incubation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Acquisition Flow Cytometry Analysis Apoptosis_Assay->Data_Acquisition Data_Analysis Quantify Apoptotic vs. Necrotic vs. Live Cells Data_Acquisition->Data_Analysis

A standard workflow for an in vitro apoptosis assay.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural similarity to known biologically active molecules, particularly kinase inhibitors and modulators of developmental pathways, suggests that it could be a valuable lead compound.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for this compound to enable its production in sufficient quantities for detailed studies.

  • Comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and provide reference data for future work.

  • Systematic biological screening, including kinase inhibitor panels and cell-based assays for pathways such as Hedgehog signaling and apoptosis, to elucidate its mechanism of action and identify potential therapeutic targets.

This technical guide serves as a starting point for these future investigations, providing a consolidated source of the currently available information on this promising compound.

References

4-Chloro-1(2H)-isoquinolone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-1(2H)-isoquinolone. Due to the limited availability of specific experimental data for this particular compound in the public domain, this guide also includes representative experimental protocols and potential signaling pathway interactions based on closely related isoquinolone derivatives. This information is intended to serve as a valuable resource for researchers interested in the synthesis and biological evaluation of this class of compounds.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. These data are essential for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
CAS Number 56241-09-9[1][2][3][4]
Physical Form Solid
Melting Point 235-237 °C
Boiling Point 394.2 °C at 760 mmHg
Purity ≥98% (typical commercial grade)[1]
Storage Store at room temperature, sealed in a dry environment.[1][2]

Representative Synthesis Protocol

Synthesis of 1-Chloro-4-methylisoquinoline from 4-methyl-2H-isoquinolin-1-one [5]

This two-step process involves the initial formation of the isoquinolinone followed by chlorination.

Step 1: Preparation of the Isoquinolinone Precursor (Not detailed in the cited source)

The synthesis would begin with the appropriate substituted precursor to yield 4-chloro-2H-isoquinolin-1-one.

Step 2: Chlorination [5]

  • Dissolve 4-methyl-2H-isoquinolin-1-one (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Treat the residue with a 5 N aqueous sodium hydroxide solution to neutralize the reaction mixture and precipitate the product.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final chlorinated isoquinoline.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for this compound is limited. However, the broader class of isoquinoline and isoquinolone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including antiviral and antimicrobial activities.

One significant area of investigation for isoquinolone derivatives is their potential as viral polymerase inhibitors. Research on related compounds has demonstrated that the isoquinolone scaffold can serve as a core structure for the development of potent antiviral agents.

The workflow for identifying and characterizing such antiviral activity is presented below.

antiviral_workflow Experimental Workflow for Antiviral Activity Assessment compound This compound primary_screen Primary Antiviral Screening (e.g., cell-based assay against a panel of viruses) compound->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT or LDH assay in host cells) compound->cytotoxicity hit_id Hit Identification and Validation primary_screen->hit_id cytotoxicity->hit_id sar Structure-Activity Relationship (SAR) Studies (Synthesis and testing of analogues) hit_id->sar moa Mechanism of Action Studies (e.g., polymerase inhibition assay) hit_id->moa lead_opt Lead Optimization sar->lead_opt moa->lead_opt nfkb_pathway Hypothetical Inhibition of the NF-κB Signaling Pathway viral_infection Viral Infection ikb_kinase IKK Complex viral_infection->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates isoquinolone This compound (Hypothetical) isoquinolone->ikb_kinase Inhibits

References

4-Chloro-1(2H)-isoquinolone IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and the biological context of the broader isoquinolone class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-chloro-1(2H)-isoquinolinone .[1] It is also referred to as 4-chloroisoquinolin-1(2H)-one.[2] This compound belongs to the isoquinolone class, a family of nitrogen-containing heterocyclic compounds recognized for their presence in bioactive natural products and their utility as pharmaceutical scaffolds.[3][4]

Physicochemical and Pharmacokinetic Data

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
IUPAC Name 4-chloro-1(2H)-isoquinolinone[1]
CAS Number 56241-09-9[1][5][6]
Molecular Formula C₉H₆ClNO[5][6]
Molecular Weight 179.61 g/mol [1]
Melting Point 235-237 °C[1]
Boiling Point 394.2 °C at 760 mmHg[1]
Physical Form Solid[1]
Purity ≥98%[5]
InChI Key MVWIXKFNHOXLBU-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 32.86 Ų[5]
LogP (octanol-water partition coeff.) 2.1815[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 0[5]

Experimental Protocols: Synthesis of the Isoquinolone Core

The synthesis of substituted isoquinolones is an active area of research. Modern methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. One such advanced protocol is the Cp*Co(III)-catalyzed C-H annulation, which can be adapted for the synthesis of 4-substituted isoquinolones.

Protocol: Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones

This protocol describes a reverse regioselective [4+2] annulation of N-chlorobenzamides with vinylsilanes to produce 4-silylated isoquinolones, which are versatile intermediates.[3][7] The reaction proceeds at ambient temperature under redox-neutral conditions, utilizing the N-Cl bond as an internal oxidant.[3][7]

Materials:

  • N-chlorobenzamide derivative (1.0 equiv)

  • Vinylsilane (2.0 equiv)

  • [Cp*Co(CO)I₂] (5 mol %)

  • AgSbF₆ (20 mol %)

  • NaOAc (1.0 equiv)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To an oven-dried reaction vessel, add the N-chlorobenzamide substrate, [Cp*Co(CO)I₂], AgSbF₆, and NaOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 1,2-dichloroethane (DCE) via syringe, followed by the vinylsilane coupling partner.

  • Stir the reaction mixture vigorously at room temperature for the time specified by reaction monitoring (typically 12-24 hours).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 4-silylated isoquinolone.

The silyl group at the C4 position can later be subjected to further transformations, such as protodesilylation or cross-coupling reactions, to install other functionalities, including a hydrogen or chloro group.[3][7]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried reaction vessel reagents Add Substrates: N-chlorobenzamide [Cp*Co(CO)I₂] AgSbF₆, NaOAc start->reagents inert Evacuate & Backfill (N₂/Ar) reagents->inert solvent Add DCE and Vinylsilane inert->solvent stir Stir at Room Temp (12-24h) solvent->stir quench Quench with H₂O stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Column Chromatography dry->purify product 4-Silylated Isoquinolone purify->product

Workflow for Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones.

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is not extensively documented, the broader classes of isoquinolones and quinolones are known for significant biological activities.[8][9][10] They are recognized as privileged structures in medicinal chemistry.

General Mechanism of Action: Quinolone Class

Many quinolone derivatives exhibit potent antimicrobial effects by targeting bacterial DNA replication.[11] The primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Inhibition of DNA gyrase in Gram-negative bacteria is a primary mode of action.

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) replicated circular chromosomes, allowing them to segregate into daughter cells. Its inhibition is the principal mechanism in many Gram-positive bacteria.

The binding of quinolones to the enzyme-DNA complex stabilizes it, leading to a halt in replication and the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[11]

G cluster_process Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibition Inhibition by Quinolones ReplicationFork Replication Fork (Torsional Stress) SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA generates DNAGyrase DNA Gyrase SupercoiledDNA->DNAGyrase RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA relieves stress BlockGyrase Stabilized Gyrase-DNA Complex TopoIV Topoisomerase IV DecatenatedDNA Decatenated Chromosomes TopoIV->DecatenatedDNA unlinks BlockTopoIV Stabilized TopoIV-DNA Complex RelaxedDNA->TopoIV Replicated Chromosomes (Catenated) Quinolone Quinolone Compound Quinolone->BlockGyrase Quinolone->BlockTopoIV DSBs Double-Strand Breaks BlockGyrase->DSBs leads to BlockTopoIV->DSBs leads to CellDeath Bacterial Cell Death DSBs->CellDeath triggers

References

4-Chloro-1(2H)-isoquinolone physical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Solubility Properties of 4-Chloro-1(2H)-isoquinolone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. This technical guide provides a detailed overview of the known physical characteristics and solubility profile of this compound (CAS No: 56241-09-9). The information is presented to be a practical resource for laboratory work and development processes.

Core Physical Properties

This compound is a solid, heterocyclic compound.[1] Its core physical data are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.

PropertyValueSource
Molecular Formula C₉H₆ClNO[2][3]
Molecular Weight 179.60 g/mol [2]
Melting Point 235-237 °C (decomposes)[1][3][4]
Boiling Point 394.2 °C at 760 mmHg[1][3][4]
Density 1.38 g/cm³[3][4]
Physical Form Solid[1]
Flash Point 192.2 °C[3][4]

Computational Data

ParameterValueSource
Topological Polar Surface Area (TPSA) 32.86 Ų[2]
LogP (octanol-water partition coefficient) 2.1815[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]

Solubility Profile

The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar or aqueous solvents.

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF) SolubleA polar aprotic solvent, similar in nature to DMSO. The related 4-Chloroisoquinoline is soluble in DMF.[5]
Ethanol Moderately SolubleA polar protic solvent. The related 4-Chloroisoquinoline is soluble in ethanol.[5] Solubility may be enhanced with heating.
Methanol Moderately SolubleA polar protic solvent, similar to ethanol.
Water Poorly SolubleThe large, nonpolar aromatic ring and the chlorine atom reduce its affinity for water, despite the presence of a polar lactam group.
Hexane InsolubleA nonpolar solvent, unlikely to dissolve the polar structure of the compound.
Toluene Slightly SolubleA nonpolar aromatic solvent that may show some affinity for the aromatic portion of the molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data. The following sections outline standard protocols for determining the physical and solubility properties of compounds like this compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.[6]

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[6]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Place a small amount of dry this compound powder onto a clean watch glass.

  • Use a spatula to carefully pack a small amount of the compound into the open end of a capillary tube.[6] The packed sample should be approximately 3 mm in height.[6]

  • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid initial heating can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

  • Properly dispose of the used capillary tube in a designated glass waste container.[6]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Place Sample on Watch Glass B Pack Capillary Tube (3mm) A->B C Compact Sample in Tube B->C D Insert Tube into Apparatus C->D E Heat at Controlled Rate (1-2°C/min) D->E F Observe Phase Transition E->F G Record T_start (First liquid drop) F->G H Record T_end (All liquid) F->H

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Determination

This protocol establishes the qualitative solubility of a solute in various solvents.[7]

Apparatus:

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a small, clean test tube.[7]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., three 0.25 mL aliquots).[7]

  • After each addition of solvent, cap the test tube and shake or vortex it vigorously for at least 30 seconds.[7]

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • If the compound dissolves completely, it is classified as "soluble" in that solvent under these conditions.

  • If any solid remains after the addition of the full 0.75 mL of solvent, the compound is classified as "insoluble" or "sparingly soluble."

  • Repeat this procedure for each solvent to be tested (e.g., water, ethanol, DMSO).

  • Record all observations in a systematic manner.

Solubility_Test_Workflow start Start: Select Solvent weigh Weigh ~25mg of This compound start->weigh add_solute Place Solute in Test Tube weigh->add_solute add_solvent Add 0.75mL of Solvent in Portions add_solute->add_solvent shake Vortex/Shake Vigorously After Each Addition add_solvent->shake observe Visually Inspect for Dissolution shake->observe soluble Result: Soluble observe->soluble All Solid Dissolved insoluble Result: Insoluble/ Sparingly Soluble observe->insoluble Solid Remains end End soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Testing.

Logical Relationships

The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized as "like dissolves like."[8][9] This concept is crucial for predicting the solubility of this compound.

Like_Dissolves_Like cluster_solute Solute: this compound cluster_solvent Solvent Types cluster_interaction Interaction & Solubility Solute Compound Structure Polar Polar Features (Lactam, N-H) Solute->Polar Nonpolar Nonpolar Features (Aromatic Ring, Cl) Solute->Nonpolar HighSol Favorable Interaction = High Solubility Polar->HighSol 'likes' LowSol Unfavorable Interaction = Low Solubility Polar->LowSol 'dislikes' Nonpolar->LowSol 'dislikes' PolarSolvent Polar Solvents (e.g., DMSO, Ethanol) PolarSolvent->HighSol PolarSolvent->LowSol NonpolarSolvent Nonpolar Solvents (e.g., Hexane) NonpolarSolvent->LowSol

Caption: The "Like Dissolves Like" Principle.

References

Spectroscopic Data of 4-Chloro-1(2H)-isoquinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-1(2H)-isoquinolone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, experimentally verified dataset in a single source, this guide presents a combination of predicted data based on established spectroscopic principles and typical values observed for related isoquinolone structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of similar compounds and spectroscopic databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Protons7.5 - 8.2m-Ar-H
Olefinic Proton~6.5s-H-3
Amide Proton> 10br s-N-H
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~162C=O
Aromatic/Olefinic Carbons110 - 145Ar-C, C-3, C-4

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amide)3200 - 3100Medium, Broad
C-H Stretch (Aromatic/Olefinic)3100 - 3000Medium
C=O Stretch (Amide)1680 - 1650Strong
C=C Stretch (Aromatic/Olefinic)1620 - 1550Medium to Strong
C-Cl Stretch800 - 600Strong
Table 3: Mass Spectrometry (MS) Data
Ion m/z (Mass-to-Charge Ratio) Notes
[M]⁺179/181Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-CO]⁺151/153Loss of a carbonyl group.
[M-Cl]⁺144Loss of a chlorine atom.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2 Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on a Bruker spectrometer) is used to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition (FT-IR):

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The data is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

2.3.1 Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

2.3.2 Data Acquisition (Electron Ionization - EI):

  • The mass spectrum can be obtained using a mass spectrometer equipped with an electron ionization (EI) source.

  • Introduce the sample into the ion source, typically via a direct insertion probe for solid samples or via gas chromatography for volatile samples.

  • Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (ATR or KBr Pellet) IR_Acquisition Data Acquisition (FT-IR) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Absorption Frequencies) IR_Processing->IR_Analysis MS_Sample_Prep Sample Preparation (Dilute Solution) MS_Ionization Ionization (e.g., Electron Ionization) MS_Sample_Prep->MS_Ionization MS_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum Generation MS_Detection->MS_Spectrum Compound This compound Compound->NMR_Sample_Prep Subjected to Compound->IR_Sample_Prep Subjected to Compound->MS_Sample_Prep Subjected to

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship Relationship between Structure and Spectroscopic Data cluster_Data Spectroscopic Data Structure Molecular Structure (this compound) NMR_Data NMR Data (¹H and ¹³C Chemical Shifts, Coupling Constants) Structure->NMR_Data determines IR_Data IR Data (Vibrational Frequencies) Structure->IR_Data determines MS_Data MS Data (Molecular Weight, Fragmentation Pattern) Structure->MS_Data determines NMR_Data->Structure elucidates IR_Data->Structure identifies functional groups in MS_Data->Structure confirms molecular formula of

Caption: Relationship between molecular structure and spectroscopic data.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-1(2H)-isoquinolone. Due to a lack of publicly available, fully assigned experimental spectra for this specific compound, this guide combines theoretical predictions based on established NMR principles with data from structurally related analogs to offer a comprehensive analytical framework.

Molecular Structure and Atom Numbering

The starting point for any NMR analysis is a clear understanding of the molecule's structure and a consistent atom numbering system. The structure of this compound is presented below, with atoms numbered to facilitate the discussion of NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds. The solvent is assumed to be CDCl₃, a common solvent for NMR analysis of such compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-37.0 - 7.2s-Expected to be a singlet due to the adjacent chlorine atom and no neighboring protons.
H-58.2 - 8.4d7.5 - 8.5Aromatic proton deshielded by the anisotropic effect of the carbonyl group.
H-67.4 - 7.6t7.0 - 8.0Typical aromatic triplet, coupled to H-5 and H-7.
H-77.6 - 7.8t7.0 - 8.0Typical aromatic triplet, coupled to H-6 and H-8.
H-87.5 - 7.7d7.5 - 8.5Aromatic proton coupled to H-7.
N-H9.0 - 11.0br s-Broad singlet due to tautomerism and exchange; chemical shift is highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1160 - 165Carbonyl carbon, deshielded.
C-3120 - 125Olefinic carbon, shielded by the adjacent nitrogen.
C-4128 - 133Olefinic carbon bearing the chlorine atom.
C-4a125 - 130Aromatic quaternary carbon.
C-5128 - 132Aromatic CH.
C-6126 - 130Aromatic CH.
C-7132 - 136Aromatic CH.
C-8124 - 128Aromatic CH.
C-8a135 - 140Aromatic quaternary carbon, deshielded by the adjacent carbonyl and nitrogen.

Experimental Protocols

While a specific protocol for this compound is not available, the following represents a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this type of compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other potential solvents include DMSO-d₆ or Methanol-d₄, depending on the compound's solubility.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR data.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) K->L M Peak Picking L->M N Assign Signals M->N O Determine Coupling Constants N->O P Structure Elucidation/Verification O->P

Caption: A typical workflow for an NMR experiment.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically sufficient.

    • Key parameters to consider include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N). For a sample of this concentration, 8 to 16 scans are often sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • A wider spectral width is required (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good S/N, especially for quaternary carbons.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of related compounds, offering a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry. Experimental verification of these predictions is encouraged for definitive structural confirmation.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 4-Chloro-1(2H)-isoquinolone. Understanding the fragmentation behavior of this and related heterocyclic compounds is pivotal for their identification, characterization, and metabolic studies in drug discovery and development. This document outlines the core fragmentation pathways, presents quantitative data, details experimental methodologies, and provides visual representations of the fragmentation logic.

Core Concepts in the Fragmentation of this compound

The mass spectrometry analysis of this compound, typically conducted using electron ionization (EI), reveals a series of characteristic fragmentation patterns. The presence of a chlorine atom is a key feature, giving rise to a distinct isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes, 35Cl (75.8%) and 37Cl (24.2%), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) with an approximate intensity ratio of 3:1.[1][2]

The fragmentation of the this compound molecular ion is primarily driven by the stability of the heterocyclic ring system and the lability of the chlorine and carbonyl groups. The initial ionization event creates a radical cation, which then undergoes a series of unimolecular decompositions to form various fragment ions.

Proposed Fragmentation Pathway

Based on established fragmentation rules for heterocyclic and chlorinated compounds, the following pathway is proposed for this compound (Molecular Weight: 179.59 g/mol for 35Cl).

The initial electron impact on this compound will generate the molecular ion (M•+) at m/z 179 (for 35Cl) and 181 (for 37Cl). The subsequent fragmentation is expected to proceed through several key steps:

  • Loss of a Chlorine Radical: The M•+ can undergo cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a prominent ion at m/z 144.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactam structures is the loss of a neutral CO molecule. This can occur from the molecular ion to form a fragment at m/z 151/153, or from the [M-Cl]+ fragment.

  • Retro-Diels-Alder (RDA) Reaction: The isoquinolone ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring and the formation of smaller, stable fragments.

  • Sequential Losses: Further fragmentation can occur through the sequential loss of small neutral molecules like HCN.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for this compound, their proposed structures, and representative relative abundances. The m/z values are given for the 35Cl isotope.

m/z (35Cl/37Cl)Proposed Fragment IonProposed StructureKey Fragmentation Step
179/181[M]•+This compound radical cationMolecular Ion
151/153[M-CO]•+Radical cation after loss of COLoss of Carbon Monoxide
144[M-Cl]+Isoquinolone cationLoss of Chlorine radical
116[M-Cl-CO]+Cation after loss of Cl and COSequential loss of CO
89[C7H5N]+Ring cleavage

Experimental Protocols

A generalized protocol for the analysis of this compound by mass spectrometry is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[3]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • The concentration should be approximately 1 mg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Visualizing the Fragmentation and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway and the general experimental workflow.

Fragmentation_Pathway M [M]•+ m/z 179/181 F1 [M-Cl]+ m/z 144 M->F1 - •Cl F2 [M-CO]•+ m/z 151/153 M->F2 - CO F3 [M-Cl-CO]+ m/z 116 F1->F3 - CO F4 [C7H5N]+ m/z 89 F2->F4 - C2H2Cl• F3->F4 - HCN

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Dilute to 1 mg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify Fragments Acquire->Identify Elucidate Elucidate Pathway Identify->Elucidate

Caption: General experimental workflow for GC-MS analysis.

References

A Technical Guide to the Theoretical and Computational Analysis of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1(2H)-isoquinolone is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to the established biological activities of the broader isoquinolone class. Isoquinoline alkaloids and their derivatives have demonstrated a wide range of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies employed to characterize this compound at a molecular level. It details the protocols for Density Functional Theory (DFT) calculations to elucidate its structural, spectroscopic, and electronic properties. This document serves as a methodological framework for researchers engaged in the computational analysis and rational design of novel therapeutics based on the isoquinolone scaffold.

Introduction

The isoquinolone core is a prominent scaffold in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position of the 1(2H)-isoquinolone ring system can significantly influence its electronic distribution, reactivity, and interaction with biological targets. Computational chemistry offers powerful tools to predict and understand these properties, thereby accelerating the drug discovery process.

This guide outlines the application of in silico techniques, primarily Density Functional Theory (DFT), to investigate the molecular geometry, vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic characteristics of this compound. The methodologies described are based on established computational protocols successfully applied to analogous quinoline and isoquinoline derivatives.[1][2][3][4][5][6]

Molecular Structure and Optimization

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation.

Computational Protocol
  • Software: Gaussian 09/16 program suite.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is widely used and provides a good balance of accuracy and computational cost for such systems.[4][6]

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a reliable description of the electronic structure.

  • Procedure: The geometry of this compound is optimized without any symmetry constraints. The convergence to a true energy minimum is confirmed by performing a vibrational frequency calculation, which should yield no imaginary frequencies.

Table 1: Theoretical Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C=O~1.23 Å
N-H~1.01 Å
C-Cl~1.74 Å
C-N~1.38 Å
C=C~1.37 Å
C-C (aromatic)~1.40 Å
Bond Angles C-N-C~125°
O=C-N~123°
Cl-C-C~121°
Dihedral Angles C-C-C-C (ring)~0° (indicating planarity)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular structures as determined by DFT calculations.

Spectroscopic Analysis

Computational methods can accurately predict vibrational and NMR spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry using the same DFT method and basis set. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (typically ~0.96 for B3LYP).[1][2][4]

  • Experimental: The FT-IR spectrum is recorded using a KBr pellet technique, and the FT-Raman spectrum is measured using a spectrometer with a Nd:YAG laser source.[4]

  • Computational: Harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level. Potential Energy Distribution (PED) analysis using the VEDA4 program is performed to assign the calculated frequencies to specific vibrational modes.[4]

Table 2: Representative Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated (Scaled)Expected Experimental Range
N-H stretch~34503400 - 3500
C-H stretch (aromatic)~31003000 - 3100
C=O stretch~16701660 - 1680
C=C stretch (aromatic)~1600, 1570, 14801450 - 1620
N-H bend~15501540 - 1560
C-H in-plane bend~11501100 - 1200
C-Cl stretch~780750 - 800

Note: These are representative values based on DFT studies of related heterocyclic compounds.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[7]

  • Method: GIAO calculations are performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be included to simulate the solvent environment (e.g., DMSO-d₆ or CDCl₃).

  • Referencing: Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) relative to a standard reference (e.g., Tetramethylsilane, TMS) using the equation: δ = σ_ref - σ_sample.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (δ)AtomPredicted ¹H Shift (δ)
C=O~162N-H~11.5
C-Cl~118H (vinyl)~6.5
C (aromatic, adjacent to N)~140H (aromatic)7.3 - 8.2
C (aromatic)125 - 135

Note: Values are illustrative, based on typical chemical shifts for isoquinolone and quinoline systems.

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are essential for understanding the electronic behavior and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to defining molecular reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.[8]

The energies of the HOMO, LUMO, and the resulting energy gap are obtained from the DFT output file of the optimized structure.

Table 4: Calculated Electronic Properties of this compound

ParameterCalculated Value (eV)
E_HOMO~ -6.5
E_LUMO~ -1.8
HOMO-LUMO Gap (ΔE)~ 4.7

Note: These values are representative for this class of molecule. The exact energies are dependent on the specific functional and basis set used.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[9][10][11]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), prone to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

  • Blue Regions: Indicate positive potential (electron-poor), prone to nucleophilic attack. This is expected around the N-H proton.

  • Green Regions: Indicate neutral potential.

The MEP surface is calculated using the output of the DFT optimization. The potential values are mapped onto a constant electron density surface (e.g., 0.0004 a.u.).

Visualizations

Diagrams are crucial for representing complex relationships and workflows in computational chemistry.

G Computational Workflow for this compound Analysis cluster_input Input cluster_dft DFT Calculations (Gaussian) cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc fmo HOMO-LUMO Analysis geom_opt->fmo mep MEP Surface geom_opt->mep struct_param Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param vib_spectra Vibrational Spectra (IR/Raman) + PED Analysis freq_calc->vib_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra

Caption: Computational analysis workflow.

Caption: 2D molecular structure.

Caption: MEP reactivity concept.

Conclusion

This guide outlines a robust and standard computational framework for the detailed theoretical characterization of this compound. By employing DFT calculations, researchers can gain significant insights into the molecule's geometric, spectroscopic, and electronic properties. This information is invaluable for understanding its structure-activity relationships, predicting its reactivity, and guiding the synthesis and development of new isoquinolone-based therapeutic agents. The presented protocols and representative data serve as a foundational resource for scientists in the field of computational drug design.

References

An In-depth Technical Guide to 4-Chloro-1(2H)-isoquinolone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to 4-Chloro-1(2H)-isoquinolone. While not a widely studied compound in its own right, it represents a core structural motif within the broader class of isoquinolones, a group of heterocyclic compounds with significant and diverse biological activities. This document details the seminal synthesis, provides experimental protocols, and summarizes key physicochemical and spectroscopic data. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted isoquinolones.

Introduction and Historical Context

The isoquinolone scaffold is a prominent feature in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a chlorine atom at the 4-position of the 1(2H)-isoquinolone core creates a versatile intermediate for further chemical elaboration, making this compound a molecule of interest for synthetic and medicinal chemists.

The first reported synthesis of a closely related precursor, 1-amino-4-chloroisoquinoline, appears in a 1978 publication in the Journal of Heterocyclic Chemistry by G. M. Coppola. This work laid the foundation for accessing the 4-chloro-substituted isoquinoline ring system. The conversion of the 1-amino group to the 1-oxo functionality, a hydrolysis reaction, would lead to the title compound, this compound. This initial synthesis opened the door for the exploration of this particular substitution pattern on the isoquinolone core.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
CAS Number 56241-09-9
Melting Point 235-237 °C
Boiling Point 394.2 °C at 760 mmHgChem-Supply
Topological Polar Surface Area (TPSA) 32.86 Ų
logP 2.1815

Key Synthetic Methodologies

The primary route to this compound involves the synthesis of a suitable precursor, such as 1-amino-4-chloroisoquinoline, followed by hydrolysis. The following sections detail the experimental protocols for these key transformations.

Synthesis of 1-Amino-4-chloroisoquinoline

The synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline was a pivotal step in accessing the 4-chloro-isoquinolone scaffold. A plausible synthetic pathway based on related literature is outlined below.

This procedure is based on the method described by G. M. Coppola in 1978.

  • Preparation of 1-Phenoxy-4-chloroisoquinoline:

    • To a solution of 1,4-dichloroisoquinoline in a suitable solvent (e.g., dry pyridine), add an equimolar amount of phenol.

    • Heat the reaction mixture at reflux for several hours.

    • After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a dilute base (e.g., 5% NaOH solution) and then with water.

    • Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenoxy-4-chloroisoquinoline.

    • Purify the product by recrystallization or column chromatography.

  • Amination to 1-Amino-4-chloroisoquinoline:

    • Heat the 1-phenoxy-4-chloroisoquinoline with a solution of ammonia in a sealed tube or an autoclave at a high temperature (e.g., 150-180 °C) for several hours.

    • After cooling, carefully open the reaction vessel and collect the solid product.

    • Wash the product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-amino-4-chloroisoquinoline.

Synthesis_of_1_Amino_4_chloroisoquinoline 1,4-Dichloroisoquinoline 1,4-Dichloroisoquinoline Reaction1 Reflux in Pyridine 1,4-Dichloroisoquinoline->Reaction1 Phenol Phenol Phenol->Reaction1 1-Phenoxy-4-chloroisoquinoline 1-Phenoxy-4-chloroisoquinoline Reaction1->1-Phenoxy-4-chloroisoquinoline Reaction2 High T, Pressure 1-Phenoxy-4-chloroisoquinoline->Reaction2 Ammonia Ammonia Ammonia->Reaction2 1-Amino-4-chloroisoquinoline 1-Amino-4-chloroisoquinoline Reaction2->1-Amino-4-chloroisoquinoline

Synthesis of 1-Amino-4-chloroisoquinoline.
Hydrolysis to this compound

The conversion of the 1-amino group to a hydroxyl group (which exists in the tautomeric keto form as the 1-oxo group) is a standard transformation in heterocyclic chemistry.

  • Diazotization:

    • Dissolve 1-amino-4-chloroisoquinoline in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Heat the solution containing the diazonium salt to boiling. Nitrogen gas will be evolved.

    • Continue heating until the evolution of gas ceases.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Hydrolysis_to_Isoquinolone 1-Amino-4-chloroisoquinoline 1-Amino-4-chloroisoquinoline NaNO2_H2SO4 1) NaNO₂, H₂SO₄, 0-5 °C 1-Amino-4-chloroisoquinoline->NaNO2_H2SO4 H2O_Heat 2) H₂O, Heat NaNO2_H2SO4->H2O_Heat This compound This compound H2O_Heat->this compound

Hydrolysis of 1-Amino-4-chloroisoquinoline.

Biological Activity and Potential Applications

While extensive pharmacological studies on this compound itself are limited in the public domain, the broader class of isoquinolone derivatives has been the subject of intense investigation in drug discovery. The presence of the chloro substituent at the 4-position provides a handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of the isoquinolone core have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity: Many isoquinolone alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antiviral Activity: The isoquinolone scaffold is found in several natural and synthetic compounds with activity against bacteria, fungi, and viruses.

  • Enzyme Inhibition: Substituted isoquinolones have been designed as inhibitors of various enzymes, playing a role in the development of targeted therapies.

The utility of this compound lies primarily in its role as a versatile intermediate for the synthesis of libraries of substituted isoquinolones for biological screening. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.

Conclusion

This compound, while not a widely studied molecule in isolation, holds significance as a key intermediate in the synthesis of a diverse range of substituted isoquinolones. Its discovery, rooted in the foundational work on the synthesis of chloro-substituted isoquinolines in the late 1970s, has provided a valuable tool for medicinal chemists. The synthetic routes detailed in this guide offer a practical approach to accessing this compound, thereby enabling the exploration of the chemical space around the isoquinolone scaffold for the development of novel therapeutic agents. Further investigation into the biological activities of derivatives synthesized from this compound is a promising avenue for future research.

Methodological & Application

Synthesis of 4-Chloro-1(2H)-isoquinolone from 2-Halobenzonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-1(2H)-isoquinolone, a valuable scaffold in medicinal chemistry, starting from readily available 2-halobenzonitriles. The synthesis is presented as a two-step process: first, the preparation of the parent 1(2H)-isoquinolone, followed by a regioselective chlorination at the C4 position.

Introduction

The isoquinolone core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The targeted synthesis of specifically substituted isoquinolones is of significant interest in drug discovery and development. This protocol details a reliable and efficient pathway to this compound, a key intermediate for further chemical elaboration.

The synthesis commences with the formation of 3,4-unsubstituted isoquinolin-1(2H)-one from a 2-halobenzonitrile via a Suzuki cross-coupling reaction, followed by a platinum-catalyzed nitrile hydrolysis and cyclization. This intermediate is then subjected to a direct and site-selective chlorination at the C4 position using a Boc₂O-mediated dearomatization strategy.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Synthesis of 1(2H)-Isoquinolone cluster_1 Step 2: C4-Chlorination 2-Halobenzonitrile 2-Halobenzonitrile Step1_plus + 2-Halobenzonitrile->Step1_plus Vinyl_Boronate Vinyl Boronate (acetylene equivalent) Step1_arrow Suzuki Coupling & Pt-catalyzed cyclization Vinyl_Boronate->Step1_arrow Step1_plus->Vinyl_Boronate Isoquinolone 1(2H)-Isoquinolone Step1_arrow->Isoquinolone Isoquinolone_step2 1(2H)-Isoquinolone Isoquinolone->Isoquinolone_step2 Step2_plus + Isoquinolone_step2->Step2_plus Chlorinating_Agent N-Chlorosuccinimide (NCS) Step2_arrow Boc₂O-mediated dearomatization/ rearomatization Chlorinating_Agent->Step2_arrow Step2_plus->Chlorinating_Agent 4_Chloro_Isoquinolone This compound Step2_arrow->4_Chloro_Isoquinolone Experimental_Workflow cluster_step1 Step 1: 1(2H)-Isoquinolone Synthesis cluster_step2 Step 2: C4-Chlorination start1 Mix Reactants: 2-Bromobenzonitrile, Vinyl Boronate, Pd Catalyst, Base react1 Suzuki Coupling (90°C, 16h) start1->react1 workup1 Workup: EtOAc extraction, Filtration, Washing react1->workup1 isolate_intermediate Isolate Crude Vinyl Benzonitrile workup1->isolate_intermediate cyclization Pt-catalyzed Cyclization (100°C, 12h) isolate_intermediate->cyclization workup2 Workup: Neutralization, EtOAc extraction cyclization->workup2 purify1 Purification: Silica Gel Chromatography workup2->purify1 product1 1(2H)-Isoquinolone purify1->product1 start2 Dissolve 1(2H)-Isoquinolone in DCM product1->start2 Proceed to Step 2 add_boc Add Boc₂O start2->add_boc add_ncs Add NCS add_boc->add_ncs rearomatize Add TFA for Rearomatization add_ncs->rearomatize quench Quench with NaHCO₃ rearomatize->quench workup3 Workup: DCM extraction, Washing quench->workup3 purify2 Purification: Silica Gel Chromatography workup3->purify2 product2 This compound purify2->product2 Chlorination_Mechanism cluster_mech Boc₂O-Mediated C4-Chlorination isoquinolone 1(2H)-Isoquinolone dihydroisoquinoline 1,2-Dihydroisoquinoline Intermediate isoquinolone->dihydroisoquinoline + Boc₂O (Dearomatization) boc2o Boc₂O chlorinated_intermediate C4-Chlorinated Intermediate dihydroisoquinoline->chlorinated_intermediate + NCS (Electrophilic Chlorination) ncs NCS product This compound chlorinated_intermediate->product + TFA (Rearomatization) tfa TFA

Application Notes and Protocols: Bischler-Napieralski Synthesis for Isoquinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction has become indispensable in the synthesis of numerous natural products, particularly alkaloids, and is a key tool for medicinal chemists in the development of therapeutic agents.[1][3] The resulting 3,4-dihydroisoquinoline core is a privileged scaffold found in compounds with a wide range of biological activities.[3] These dihydroisoquinolines can be readily oxidized to form the corresponding aromatic isoquinolines.[4][5]

This document provides a comprehensive overview of the Bischler-Napieralski synthesis, including its mechanistic details, a comparison of reaction conditions, detailed experimental protocols, and troubleshooting guidance.

Reaction Mechanism

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds by cyclizing a β-arylethylamide in the presence of a condensing agent under acidic conditions.[3][6] The reaction is most effective when the aromatic ring contains electron-donating groups, which enhances its nucleophilicity for the cyclization step.[2][4] Two primary mechanistic pathways are generally proposed, with the prevailing mechanism often depending on the specific reaction conditions employed.[1][4]

  • Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): The amide's carbonyl oxygen attacks the condensing agent (e.g., POCl₃), forming a reactive intermediate. This is followed by an intramolecular electrophilic attack from the electron-rich aromatic ring to achieve cyclization. Subsequent elimination leads to the 3,4-dihydroisoquinoline product.[1][3]

  • Mechanism II (Nitrilium Ion Intermediate): In this pathway, the condensing agent facilitates the elimination of the carbonyl oxygen prior to cyclization, forming a highly electrophilic nitrilium ion intermediate. The aromatic ring then attacks this intermediate to complete the cyclization.[1][4][7] This mechanism is supported by the occasional formation of styrene derivatives as side products via a retro-Ritter reaction.[6][7]

Bischler_Napieralski_Mechanism cluster_start Start β-Arylethylamide CondensingAgent Condensing Agent (e.g., POCl₃, Tf₂O) Intermediate1 Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate Start->Intermediate1 Intermediate2 Mechanism II: Nitrilium Ion Intermediate Start->Intermediate2 CondensingAgent->Intermediate1 Path (a) CondensingAgent->Intermediate2 Path (b) Cyclization1 Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization1 Cyclization2 Intramolecular Electrophilic Aromatic Substitution Intermediate2->Cyclization2 Product 3,4-Dihydroisoquinoline Cyclization1->Product Cyclization2->Product

Caption: Competing mechanistic pathways in the Bischler-Napieralski reaction.

Data Presentation: Reaction Conditions

The choice of condensing agent and reaction temperature is critical for the success of the Bischler-Napieralski synthesis. The conditions vary significantly depending on the reactivity of the β-arylethylamide substrate, particularly the electronic nature of the aromatic ring.

Table 1: Comparison of Common Condensing Agents and Conditions

Condensing Agent Other Reagents/Solvents Typical Temperature Remarks Citations
Phosphorus oxychloride (POCl₃) Toluene, Xylene, Acetonitrile, DCM Reflux (80-140°C) The most common and versatile agent. Can be used in excess as both reagent and solvent.[1][7] [1][7][8]
Phosphorus pentoxide (P₂O₅) POCl₃, Toluene Reflux Often used for less reactive substrates (lacking electron-donating groups on the aryl ring).[1][7] [1][7]
Triflic anhydride (Tf₂O) 2-chloropyridine, DCM -20°C to Room Temp A modern, milder alternative suitable for sensitive substrates that cannot tolerate high temperatures.[1][2][8] [1][2][8]
Polyphosphoric acid (PPA) None High Temp (e.g., 100°C) Acts as both catalyst and solvent. Effective but can be difficult to work with.[1][2] [1][2]
Tin(IV) chloride (SnCl₄) - Varies Used with some phenethylamides. [1]

| Boron trifluoride etherate (BF₃·OEt₂) | - | Varies | Used with some phenethylamides. |[1] |

Experimental Protocols

The following protocols provide detailed methodologies for performing the Bischler-Napieralski synthesis under both classical and milder conditions.

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a standard method applicable to a wide range of substrates.[8]

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equivalent).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of substrate).[8]

  • Reagent Addition: While stirring, carefully add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equivalents) dropwise to the solution.[8] The addition may be exothermic and can be controlled using an ice bath.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is often complete within 2-4 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[8] Caution: Quenching is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[4][8]

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[8]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modified procedure is advantageous for substrates that are sensitive to the high temperatures and harsh acidity of the classical method.[8]

  • Reaction Setup: Dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equivalents).[8]

  • Reagent Addition: Cool the mixture to a low temperature (e.g., -20°C) using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.[8]

  • Reaction: Allow the reaction to stir at a low temperature and then warm slowly to 0°C or room temperature, monitoring its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is worked up by quenching with a basic solution (e.g., saturated NaHCO₃), followed by extraction, drying, and purification as described in Protocol 1.[8]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Substrate, Solvent) Addition 2. Reagent Addition (POCl₃ or Tf₂O) Setup->Addition Reaction 3. Reaction (Heating/Stirring) Addition->Reaction Monitoring 4. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 5. Workup (Quench, Extract) Monitoring->Workup Purification 6. Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Troubleshooting Guide

Even with established protocols, challenges can arise. The following table outlines common issues and potential solutions.

Table 2: Troubleshooting the Bischler-Napieralski Synthesis

Problem Potential Cause(s) Suggested Solution(s) Citation
No or Low Conversion Insufficiently activated aromatic ring. Use a stronger condensing agent (e.g., P₂O₅ in POCl₃) and higher temperatures (e.g., refluxing xylene). [7]
Reagents are not anhydrous. Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents. [8]
Insufficient reaction time or temperature. Increase reaction time and/or temperature. Monitor reaction progress closely. [7]
Formation of Tar/Polymerization Reaction temperature is too high or reaction time is too long. Carefully control the reaction temperature. Stop the reaction as soon as the starting material is consumed. [8]
Substrate is unstable under the reaction conditions. Switch to a milder protocol (e.g., Tf₂O method). [8]
Styrene Side Product Retro-Ritter reaction is favored. This is evidence for the nitrilium ion intermediate. Using the corresponding nitrile as a solvent can shift the equilibrium away from the side product. [7]

| Difficult Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break up the emulsion. Filter the entire mixture through Celite if necessary. | |

Troubleshooting_Logic Start Reaction Outcome: Low Yield / No Product CheckSM Is Starting Material (SM) Consumed? Start->CheckSM No_SM_Consumed No CheckSM->No_SM_Consumed No Yes_SM_Consumed Yes CheckSM->Yes_SM_Consumed Yes Cause_NoReaction Cause: Inactive Reagents or Insufficiently Activated Ring No_SM_Consumed->Cause_NoReaction Solution_NoReaction Solution: 1. Use fresh, anhydrous reagents. 2. Use stronger conditions (P₂O₅, higher temp). Cause_NoReaction->Solution_NoReaction Cause_Decomposition Cause: Decomposition / Tarring Yes_SM_Consumed->Cause_Decomposition Solution_Decomposition Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Switch to milder Tf₂O method. Cause_Decomposition->Solution_Decomposition

Caption: A decision tree for troubleshooting common synthesis issues.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. The development of efficient and versatile methods for the synthesis of substituted isoquinolones is of significant interest to the fields of medicinal chemistry and drug discovery. Palladium-catalyzed reactions have emerged as powerful tools for the construction of this heterocyclic core, offering high efficiency, functional group tolerance, and opportunities for diverse substitution patterns. This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for the synthesis of 4-substituted isoquinolones and their derivatives.

Method 1: Palladium-Catalyzed C-H Activation/Annulation of N-Methoxy Benzamides with 2,3-Allenoic Acid Esters

This method provides access to 3,4-substituted dihydroisoquinolones through a regioselective C-H activation and annulation strategy. The use of a directing group, such as an N-methoxy amide, allows for the selective functionalization of the ortho-C-H bond.

General Reaction Scheme

G A N-Methoxy Benzamide C 4-Substituted-3-methylene-3,4-dihydroisoquinolin-1(2H)-one A->C Pd(CH3CN)2Cl2 (10 mol%) Ag2CO3 (2 equiv.) DIPEA (2 equiv.) Toluene, 85 °C, 4 h B 2,3-Allenoic Acid Ester B->C

Caption: General scheme for the Pd-catalyzed synthesis of 4-substituted dihydroisoquinolones.

Data Presentation
EntryN-Methoxy Benzamide (R1)2,3-Allenoic Acid Ester (R2, R3)ProductYield (%)
1HH, Et2-methoxy-3-methylene-4-ethyl-3,4-dihydroisoquinolin-1(2H)-one87
24-MeH, Et2-methoxy-6-methyl-3-methylene-4-ethyl-3,4-dihydroisoquinolin-1(2H)-one85
34-OMeH, Et2,6-dimethoxy-3-methylene-4-ethyl-3,4-dihydroisoquinolin-1(2H)-one81
44-FH, Et6-fluoro-2-methoxy-3-methylene-4-ethyl-3,4-dihydroisoquinolin-1(2H)-one75
54-ClH, Et6-chloro-2-methoxy-3-methylene-4-ethyl-3,4-dihydroisoquinolin-1(2H)-one72
6HMe, Et2-methoxy-3,4-dimethylene-3,4-dihydroisoquinolin-1(2H)-one78
7HPh, Et2-methoxy-3-methylene-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one53

Data synthesized from a representative procedure.[1]

Experimental Protocol

Materials:

  • N-methoxybenzamide derivative (0.50 mmol, 1.0 equiv.)

  • 2,3-Allenoic acid ester (1.5 mmol, 3.0 equiv.)

  • Bis(acetonitrile)dichloropalladium(II) [Pd(CH3CN)2Cl2] (13.0 mg, 0.05 mmol, 10 mol%)

  • Silver(I) carbonate (Ag2CO3) (275 mg, 1.0 mmol, 2.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (0.174 mL, 1.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried 25 mL round-bottom flask, add the N-methoxybenzamide derivative, 2,3-allenoic acid ester, bis(acetonitrile)dichloropalladium(II), and silver(I) carbonate.

  • Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add toluene and N,N-diisopropylethylamine via syringe.

  • Heat the reaction mixture to 85 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired 4-substituted 3,4-dihydroisoquinolin-1(2H)-one.[1]

Plausible Catalytic Cycle

G Pd(II) Pd(II) A Cyclopalladated Intermediate Pd(II)->A N-H activation, C-H activation B Allene Coordination and Insertion A->B C Reductive Elimination B->C Pd(0) Pd(0) C->Pd(0) Product Product C->Product Pd(0)->Pd(II) Oxidation N-Methoxy\nBenzamide N-Methoxy Benzamide N-Methoxy\nBenzamide->A 2,3-Allenoic\nAcid Ester 2,3-Allenoic Acid Ester 2,3-Allenoic\nAcid Ester->B Ag2CO3 Ag2CO3 Ag2CO3->Pd(II) Oxidant

Caption: Plausible catalytic cycle for the C-H activation/annulation reaction.

Method 2: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones

This approach allows for the direct arylation at the C-4 position of the isoquinoline-1,3-dione scaffold, providing a straightforward entry to 4-aryl substituted derivatives. These products can be further transformed, for instance by reduction, to access 4-aryl tetrahydroisoquinolines.[2]

General Reaction Scheme

G A Isoquinoline-1,3(2H,4H)-dione C 4-Aryl-isoquinoline-1,3(2H,4H)-dione A->C Pd Catalyst Ligand Base B Aryl Halide B->C

Caption: General scheme for the Pd-catalyzed C-4 arylation of isoquinoline-1,3-diones.

Data Presentation
EntryAryl Halide (Ar-X)BaseLigandProductYield (%)
14-BromotoluenetBuOKLigand 84-(p-tolyl)isoquinoline-1,3(2H,4H)-dione94
24-BromoanisoletBuOKLigand 84-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione92
31-Bromo-4-(trifluoromethyl)benzenetBuOKLigand 84-(4-(trifluoromethyl)phenyl)isoquinoline-1,3(2H,4H)-dione85
42-BromopyridinetBuOKLigand 84-(pyridin-2-yl)isoquinoline-1,3(2H,4H)-dione78
53-BromothiophenetBuOKLigand 8*4-(thiophen-3-yl)isoquinoline-1,3(2H,4H)-dione81

*Ligand 8 refers to a specific ligand used in the cited study, which would need to be specified from the original publication for replication.[2]

Experimental Protocol

Materials:

  • Isoquinoline-1,3(2H,4H)-dione derivative (1.0 equiv.)

  • Aryl halide (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., Buchwald or other phosphine-based ligands, 4 mol%)

  • Base (e.g., tBuOK, 2.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a flame-dried Schlenk tube, combine the isoquinoline-1,3(2H,4H)-dione, aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and the base under the inert atmosphere.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 4-aryl-isoquinoline-1,3(2H,4H)-dione.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants, Catalyst, and Ligand setup Inert Atmosphere (Evacuate/Backfill) start->setup add_solv_base Add Solvent and Base setup->add_solv_base heat Heat to 100-120 °C add_solv_base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1(2H)-isoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[2] One particularly valuable application is the synthesis of 4-aryl-1(2H)-isoquinolones. The isoquinolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to introduce a variety of aryl groups at the C4-position via Suzuki-Miyaura coupling of 4-chloro-1(2H)-isoquinolone provides a versatile and modular approach to generate libraries of novel compounds for drug discovery programs.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction with this compound. The information is compiled from established procedures for analogous chloro-heterocyclic compounds, offering a robust starting point for reaction optimization and library synthesis.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 4-aryl-1(2H)-isoquinolone product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(Cl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product 4-Aryl-1(2H)-isoquinolone (Ar-Ar') reductive_elimination->product reactant1 This compound (Ar-Cl) reactant1->oxidative_addition reactant2 Arylboronic Acid (Ar'-B(OH)₂) reactant2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar chloro-heterocycles, such as 4-chloroquinolines.[3] These conditions serve as a robust starting point for the synthesis of 4-aryl-1(2H)-isoquinolones.

Protocol 1: Conventional Heating

This protocol is suitable for general laboratory synthesis and library generation.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1(2H)-isoquinolone.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.).

  • Add the solvent (e.g., 1,4-dioxane/water or DMF).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench with Water - Extract with Organic Solvent monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification product Isolated 4-Aryl-1(2H)-isoquinolone purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Optimization and Scope

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions, based on analogous reactions with 4-chloroquinolines.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF100892
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901681
43-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001288
52-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF901075
64-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001878

Note: The yields presented are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, base, solvent, and temperature may be necessary for each specific substrate combination.

Troubleshooting and Key Considerations

  • Low Yields: In case of low yields, consider screening different palladium catalysts and ligands. Buchwald-type ligands, for instance, are often effective for challenging couplings of chloro-heterocycles. Increasing the reaction temperature or switching to a microwave-assisted protocol may also be beneficial.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring strictly anaerobic conditions and using the appropriate stoichiometry of the boronic acid.

  • Dehalogenation: The reduction of the starting this compound to 1(2H)-isoquinolone can sometimes be observed as a side reaction. This can be mitigated by using a milder base or a lower reaction temperature.

  • Catalyst Deactivation: The presence of certain functional groups on the substrates can sometimes lead to catalyst deactivation. In such cases, using a more robust catalyst system or a higher catalyst loading might be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 4-aryl-1(2H)-isoquinolones from this compound. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the development of new drug candidates and functional materials. Careful optimization of the reaction parameters for each specific substrate combination will ensure the highest possible yields and purity of the desired products.

References

Application Notes and Protocols for the Heck Reaction of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products. The isoquinoline scaffold is a privileged structural motif present in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory. The functionalization of the isoquinoline core is therefore of significant interest in drug discovery and development.

This document provides detailed application notes and protocols for the Heck reaction specifically applied to 4-Chloro-1(2H)-isoquinolone. This reaction allows for the introduction of various alkenyl groups at the C4-position of the isoquinolone ring system, providing access to a diverse range of novel derivatives with potential therapeutic applications. While direct literature on the Heck reaction of this compound is limited, the protocols and data presented herein are based on established methodologies for similar chloro-heteroaromatic substrates and provide a strong foundation for further investigation and optimization.

Core Principles and Advantages

The Heck reaction with this compound offers several advantages for the synthesis of novel derivatives:

  • Versatility: A wide range of alkenes can be coupled, including acrylates, styrenes, and other vinyl derivatives, allowing for the introduction of diverse functionalities.

  • Stereoselectivity: The Heck reaction typically proceeds with high trans-selectivity in the resulting alkene product.

  • Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a variety of functional groups on both the isoquinolone core and the alkene coupling partner.

  • Access to Novel Scaffolds: This methodology provides a direct route to 4-alkenyl-1(2H)-isoquinolones, which are valuable intermediates for further chemical transformations and can themselves be evaluated for biological activity.

Experimental Protocols

The success of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following protocols provide starting points for the Heck coupling of this compound with representative alkenes.

Protocol 1: Heck Coupling with an Acrylate Derivative

This protocol describes a general procedure for the coupling of this compound with an acrylate ester, a common class of activated alkenes used in Heck reactions.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Acrylate reactant2->catalyst product 4-Alkenyl-1(2H)-isoquinolone catalyst->product

Caption: General scheme for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkenyl acrylate (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the solvent (DMF or MeCN, 5-10 mL).

  • Add the alkenyl acrylate (1.2-1.5 mmol, 1.2-1.5 eq) and the base (triethylamine, 2.0-3.0 mmol, 2.0-3.0 eq, or potassium carbonate, 2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkenyl-1(2H)-isoquinolone.

Protocol 2: Heck Coupling with a Styrene Derivative

This protocol outlines a general procedure for the coupling of this compound with a styrene derivative, a less activated alkene compared to acrylates.

Materials:

  • This compound

  • Styrene derivative (e.g., styrene, 4-methoxystyrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.03-0.05 mmol, 3-5 mol%), and the phosphine ligand (0.06-0.10 mmol, 6-10 mol%).

  • Add the base (potassium carbonate, 2.0 mmol, 2.0 eq, or cesium carbonate, 1.5 mmol, 1.5 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the solvent (1,4-dioxane or toluene, 5 mL).

  • Add the styrene derivative (1.5 mmol, 1.5 eq).

  • Heat the reaction mixture to 100-130 °C and stir for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-styryl-1(2H)-isoquinolone.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Heck reaction of chloro-heteroaromatic compounds, which can be extrapolated for this compound. These serve as a guide for reaction optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (3)PPh₃ (6)Et₃NDMF1002460-80
2StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃Dioxane1203650-70
3n-Butyl acrylatePd(OAc)₂ (2)NoneEt₃NNMP1301870-85
44-VinylpyridinePdCl₂(PPh₃)₂ (5)-K₂CO₃DMF1102455-75

NMP: N-Methyl-2-pyrrolidone

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex Ar-Pd(II)Ln(alkene)-X Coord->AlkeneComplex MigIns Migratory Insertion AlkylPdX R-Pd(II)Ln-X MigIns->AlkylPdX AlkeneComplex->MigIns BetaElim β-Hydride Elimination AlkylPdX->BetaElim ProductComplex [HPd(II)Ln(alkene)]+X- BetaElim->ProductComplex Product RedElim Reductive Elimination (Base) ProductComplex->RedElim Base RedElim->Pd0 HX + Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The logical flow of the experimental procedure is crucial for successful execution.

Workflow start Start prep Prepare Reactants & Catalyst start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup reaction Heat and Stir Reaction Mixture setup->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for the Heck reaction.

Applications in Drug Discovery

The 4-alkenyl-1(2H)-isoquinolone products obtained from the Heck reaction are valuable scaffolds in drug discovery. The newly introduced alkenyl moiety can serve several purposes:

  • Modulation of Biological Activity: The size, shape, and electronic properties of the alkenyl substituent can be systematically varied to probe structure-activity relationships (SAR) and optimize biological activity.

  • Pharmacokinetic Profiling: The lipophilicity and metabolic stability of the parent isoquinolone can be fine-tuned by altering the nature of the C4-substituent.

  • Further Functionalization: The double bond of the alkenyl group provides a handle for a variety of subsequent chemical transformations, such as hydrogenation, oxidation, or cycloaddition reactions, leading to a wider range of structurally diverse compounds.

Given the known biological activities of the isoquinoline core, these novel derivatives are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The development of robust and efficient synthetic routes, such as the Heck reaction, is paramount to exploring the full potential of this compound class.

Greener Synthetic Routes for Isoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Traditional synthetic methods for constructing this important heterocycle often rely on harsh reaction conditions, toxic reagents, and generate significant chemical waste, posing environmental and economic challenges.[1][2] This has spurred the development of greener and more sustainable synthetic alternatives that align with the principles of green chemistry, emphasizing high atom economy, energy efficiency, and the use of benign solvents and recyclable catalysts.[1][2][3]

This document provides detailed application notes and experimental protocols for several key greener synthetic methodologies for the preparation of isoquinoline derivatives, including microwave-assisted synthesis, photocatalysis, and ultrasound-promoted reactions.

Microwave-Assisted Synthesis of Isoquinoline Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction times, higher yields, and improved product purity.[4] These benefits stem from the efficient and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.

Palladium-Catalyzed Microwave-Assisted Synthesis of 4-Substituted Isoquinolines

This protocol describes an efficient palladium-catalyzed reaction of N-propargyl oxazolidines to construct 4-substituted isoquinolines under microwave irradiation.[1] The reaction proceeds through a sequential palladium-catalyzed reductive cyclization, ring-opening, and aromatization cascade.[1]

Reaction Scheme:

A general representation of the palladium-catalyzed microwave-assisted synthesis of 4-substituted isoquinolines.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product N_propargyl_oxazolidine N-propargyl oxazolidine reagents Pd(PPh₃)₄, HCOONa DMF/H₂O (3:1) Microwave, 100 °C, 30 min isoquinoline 4-Substituted Isoquinoline reagents->isoquinoline

Figure 1. Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolines.

Experimental Protocol:

  • To a microwave vial, add the N-propargyl oxazolidine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and HCOONa (2.0 equiv.).

  • Add a 3:1 mixture of DMF and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.

Quantitative Data:

EntrySubstrate (R group)ProductYield (%)
1Phenyl4-Phenylisoquinoline85
24-Methoxyphenyl4-(4-Methoxyphenyl)isoquinoline82
34-Chlorophenyl4-(4-Chlorophenyl)isoquinoline88
4Thiophen-2-yl4-(Thiophen-2-yl)isoquinoline75
5Cyclohexyl4-Cyclohexylisoquinoline65

Table 1. Substrate scope for the palladium-catalyzed microwave-assisted synthesis of 4-substituted isoquinolines.

Ruthenium-Catalyzed Microwave-Assisted Synthesis in PEG-400

This method provides a green and efficient route to isoquinolines and isoquinolinones using a recyclable homogeneous ruthenium catalyst in polyethylene glycol (PEG-400) under microwave irradiation.[1] This protocol utilizes a C–H/N–N activation and annulation strategy, avoiding the need for external oxidants.[1]

Experimental Protocol:

  • In a microwave process vial, combine the dibenzoyl hydrazine or ketazine (1.0 equiv.), internal alkyne (1.2 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and KPF₆ (20 mol%).

  • Add PEG-400 as the solvent.

  • Seal the vial and subject it to microwave irradiation at 150-160 °C for 10-15 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether. The catalyst remains in the PEG-400 phase and can be recycled.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure isoquinoline or isoquinolinone derivative.

Quantitative Data:

EntryReactant 1Reactant 2 (Alkyne)ProductYield (%)
1Dibenzoyl hydrazineDiphenylacetylene1,3,4-Triphenylisoquinoline92
2Dibenzoyl hydrazine1-Phenyl-1-propyne3-Methyl-1,4-diphenylisoquinoline85
3KetazineDiphenylacetylene1-Methyl-3,4-diphenylisoquinolinone88
4Ketazine1-Phenyl-1-propyne1,3-Dimethyl-4-phenylisoquinolinone76

Table 2. Synthesis of isoquinolines and isoquinolinones using a recyclable ruthenium catalyst in PEG-400.[1]

Photocatalytic Synthesis of Isoquinoline Derivatives

Visible-light photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild and environmentally benign conditions.[5] This approach utilizes light energy to initiate chemical reactions, often with high selectivity and efficiency.

Visible-Light-Promoted Synthesis of Sulfonyl-Substituted Indolo[2,1-a]isoquinolines

This protocol describes a visible-light-induced radical cascade cyclization for the synthesis of sulfonyl-substituted indolo[2,1-a]isoquinolines using the organic photocatalyst Eosin B.[1]

Reaction Workflow:

G start Start: Prepare Reaction Mixture reactants 2-Aryl-N-acryloyl indole + Sulfonylating agent start->reactants photocatalyst Eosin B (photocatalyst) reactants->photocatalyst solvent Solvent (e.g., DMSO) photocatalyst->solvent irradiation Visible Light Irradiation (Blue LEDs) solvent->irradiation cyclization Radical Cascade Cyclization irradiation->cyclization product Sulfonyl-substituted indolo[2,1-a]isoquinoline cyclization->product workup Reaction Workup & Purification product->workup final_product Final Product workup->final_product

Figure 2. Workflow for Photocatalytic Synthesis.

Experimental Protocol:

  • To a reaction tube, add the 2-aryl-N-acryloyl indole (1.0 equiv.), the sulfonylating agent (e.g., sodium sulfinate, 1.5 equiv.), and Eosin B (2 mol%).

  • Add the appropriate solvent (e.g., DMSO).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Place the reaction tube under irradiation with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryAryl Group on IndoleSulfonylating AgentYield (%)
1PhenylSodium benzenesulfinate85
24-MethylphenylSodium p-toluenesulfinate88
34-ChlorophenylSodium 4-chlorobenzenesulfinate82
4NaphthylSodium benzenesulfinate78

Table 3. Synthesis of sulfonyl-substituted indolo[2,1-a]isoquinolines via visible-light photocatalysis.

Metal-Free Photocatalytic Synthesis of Amide-Functionalized Isoquinoline-1,3-diones

A novel, green, and efficient photocatalytic method for synthesizing amide-functionalized isoquinoline-1,3-diones has been developed.[1] This process utilizes readily available oxamic acids as amide donors and the organic photocatalyst 4CzIPN under mild, metal-free conditions.[1]

Signaling Pathway Diagram:

G cluster_initiation Initiation cluster_propagation Propagation PC 4CzIPN PC_star 4CzIPN* PC->PC_star Blue LED Oxamic_Acid Oxamic Acid PC_star->Oxamic_Acid SET Radical_Cation Oxamic Acid Radical Cation Oxamic_Acid->Radical_Cation Carbamoyl_Radical Carbamoyl Radical Radical_Cation->Carbamoyl_Radical Decarboxylation N_Acryloylbenzamide N-Acryloylbenzamide Carbamoyl_Radical->N_Acryloylbenzamide Addition Intermediate_Radical Intermediate Radical N_Acryloylbenzamide->Intermediate_Radical Product Amide-functionalized Isoquinoline-1,3-dione Intermediate_Radical->Product Cyclization & Oxidation

Figure 3. Photocatalytic Reaction Pathway.

Ultrasound-Assisted Synthesis of Isoquinoline Derivatives

Ultrasound irradiation provides a non-conventional energy source for chemical reactions, promoting faster reaction rates and higher yields through acoustic cavitation.[6] This technique is considered a green method as it often allows for reactions to be conducted at lower temperatures and in shorter times, sometimes even in the absence of a solvent.[6]

Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-one Derivatives

This protocol describes a green and efficient ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-one derivatives.[1] The methodology involves a sequential copper-catalyzed α-arylation of ketones with 2-iodobenzamide followed by an intramolecular C–N bond cyclization.[1]

Experimental Protocol:

  • To a reaction flask, add 2-iodobenzamide (1.0 equiv.), the ketone (1.2 equiv.), CuI (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as DMSO.

  • Place the flask in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data:

EntryKetoneProductYield (%)Reaction Time (min)
1Acetophenone3-Phenylisoquinolin-1(2H)-one9045
2Propiophenone3-Ethyl-4-phenylisoquinolin-1(2H)-one8550
3CyclohexanoneSpiro[cyclohexane-1,3'-isoquinolin]-1'(2'H)-one8260
4Acetone3-Methylisoquinolin-1(2H)-one7540

Table 4. Ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-one derivatives.[1]

Conclusion

The methodologies presented herein highlight the significant progress made in developing greener and more sustainable synthetic routes to isoquinoline derivatives. These approaches, including microwave-assisted synthesis, photocatalysis, and ultrasound-promoted reactions, offer substantial advantages over traditional methods in terms of reaction efficiency, waste reduction, and energy consumption. By adopting these greener protocols, researchers and drug development professionals can contribute to a more environmentally responsible approach to chemical synthesis while continuing to explore the vast potential of the isoquinoline scaffold in medicinal chemistry and materials science.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of isoquinolones, a pivotal scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The adoption of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and improved reaction profiles. This document outlines various methodologies, presents detailed experimental procedures, and summarizes key reaction data to facilitate the efficient synthesis of diverse isoquinolone derivatives.

Introduction to Microwave-Assisted Isoquinolone Synthesis

The isoquinolone core is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. Traditional methods for the construction of this heterocyclic system often require harsh reaction conditions and prolonged heating. Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations. By directly coupling microwave energy with polar molecules in the reaction mixture, rapid and uniform heating is achieved, leading to a dramatic acceleration of chemical transformations. This technique is particularly effective for transition-metal-catalyzed reactions commonly employed in the synthesis of complex heterocyclic systems like isoquinolones.

Advantages of Microwave Synthesis

  • Rapid Reaction Times: Reactions that typically take several hours to days under conventional heating can often be completed in minutes.

  • Higher Yields: The precise and rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

  • Energy Efficiency: MAOS is a more environmentally friendly approach due to its higher energy efficiency compared to conventional heating methods.

Experimental Protocols

This section provides detailed experimental protocols for three distinct and effective methods for the microwave-assisted synthesis of isoquinolones and their derivatives.

Protocol 1: Rhodium(III)-Catalyzed C-H Activation and Annulation of Benzamides with Alkynes

This protocol describes the synthesis of 3,4-disubstituted isoquinolones through a rhodium-catalyzed C-H activation and annulation of N-methoxybenzamides with internal alkynes.

General Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the N-methoxybenzamide (0.2 mmol, 1.0 equiv.), the internal alkyne (0.4 mmol, 2.0 equiv.), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (17.2 mg, 0.05 mmol, 25 mol%).

  • Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with magnetic stirring. The microwave power should be adjusted to maintain the target temperature.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Quench the reaction mixture with a saturated aqueous solution of NaHCO₃ (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired isoquinolone.

Data Summary:

EntryN-Methoxybenzamide SubstituentAlkyneProductTime (min)Temp (°C)Yield (%)
1HDiphenylacetylene3,4-Diphenylisoquinolone2012092
24-MeDiphenylacetylene6-Methyl-3,4-diphenylisoquinolone2012095
34-OMeDiphenylacetylene6-Methoxy-3,4-diphenylisoquinolone2012088
44-ClDiphenylacetylene6-Chloro-3,4-diphenylisoquinolone2012085
5H1,2-Di(p-tolyl)acetylene3,4-Di(p-tolyl)isoquinolone2012090
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of o-Alkynylbenzamides

This method details the synthesis of isoquinolones via a palladium-catalyzed intramolecular cyclization of readily available o-alkynylbenzamides.

General Procedure:

  • In a 5 mL microwave process vial, place the o-alkynylbenzamide (0.3 mmol, 1.0 equiv.), Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 5 mol%), and copper(I) iodide (2.9 mg, 0.015 mmol, 5 mol%).

  • Add dimethylformamide (DMF) (3.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 15 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure isoquinolone.

Data Summary:

Entryo-Alkynylbenzamide R¹ProductTime (min)Temp (°C)Yield (%)
1PhH3-Phenylisoquinolone1514089
2p-TolylH3-(p-Tolyl)isoquinolone1514091
3n-ButylH3-n-Butylisoquinolone1514078
4PhMeN-Methyl-3-phenylisoquinolone1514085
5PhBnN-Benzyl-3-phenylisoquinolone1514082
Protocol 3: Microwave-Assisted Bischler-Napieralski Reaction for Dihydroisoquinolones

This protocol describes a classic cyclization reaction adapted for microwave heating to produce 3,4-dihydroisoquinolones.

General Procedure:

  • Place the N-acyl-β-phenylethylamine (1.0 mmol, 1.0 equiv.) in a 10 mL microwave process vial.

  • Add polyphosphoric acid (PPA) (approximately 1 g) to the vial.

  • Seal the vial and irradiate in a microwave reactor at 150 °C for 5-10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully add ice-water (20 mL).

  • Basify the aqueous solution with a 20% NaOH solution to pH 9-10.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 3,4-dihydroisoquinolone.

Data Summary:

EntryN-Acyl-β-phenylethylamine SubstituentProductTime (min)Temp (°C)Yield (%)
1N-Acetyl-β-phenylethylamine1-Methyl-3,4-dihydroisoquinoline515085
2N-Propionyl-β-phenylethylamine1-Ethyl-3,4-dihydroisoquinoline515082
3N-Benzoyl-β-phenylethylamine1-Phenyl-3,4-dihydroisoquinoline1015075
4N-Acetyl-3,4-dimethoxy-β-phenylethylamine6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline715090
5N-Phenylacetyl-β-phenylethylamine1-Benzyl-3,4-dihydroisoquinoline815078

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Starting Materials & Reagents vial Microwave Vial reagents->vial solvent Solvent solvent->vial mw_reactor Microwave Reactor (Set Temperature & Time) vial->mw_reactor quench Quenching mw_reactor->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated Isoquinolone purification->product

General workflow for microwave-assisted isoquinolone synthesis.

catalytic_cycle rh_catalyst [Rh(III)] Catalyst intermediate1 Rhodacycle Intermediate rh_catalyst->intermediate1 C-H Activation benzamide N-Methoxy- benzamide benzamide->intermediate1 alkyne Alkyne intermediate2 Intermediate after Alkyne Insertion alkyne->intermediate2 product Isoquinolone intermediate1->intermediate2 Coordinative Insertion intermediate3 Intermediate after Reductive Elimination intermediate2->intermediate3 Reductive Elimination intermediate3->rh_catalyst Catalyst Regeneration intermediate3->product

Simplified catalytic cycle for Rh(III)-catalyzed synthesis.

The Versatile Scaffold: 4-Chloro-1(2H)-isoquinolone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The 4-Chloro-1(2H)-isoquinolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. This structural motif serves as a crucial building block for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. Its derivatives have shown potent inhibitory activity against a range of key biological targets, including protein kinases and Poly(ADP-ribose) polymerase (PARP), making it a focal point for contemporary drug discovery efforts.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of this compound-based compounds. While specific data for direct derivatives of this compound are emerging, this report leverages data from structurally related isoquinoline and quinolone analogs to provide a comprehensive guide for future research and development in this promising area.

Application Notes

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of isoquinoline have emerged as a promising class of protein kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders.[1][2] Protein kinases are crucial for cellular signaling, and their dysregulation is a hallmark of many pathologies.[1] The development of small molecule inhibitors, such as those based on the isoquinoline framework, is a key strategy in modern drug discovery.[1]

Furthermore, the isoquinolinone structure is recognized as a key pharmacophore in the design of PARP inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The strategic placement of substituents on the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Quantitative Data Summary

The following tables summarize the biological activity of representative isoquinoline and quinolone derivatives, highlighting their potential as kinase and PARP inhibitors. This data provides a valuable benchmark for the evaluation of novel compounds based on the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Representative Isoquinoline Analogs

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Pyrazolo[3,4-g]isoquinoline 1b Haspin57-[2]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66-[2]
Pyrazolo[3,4-g]isoquinoline 3a Haspin167-[2]
Pyrazolo[3,4-g]isoquinoline 3a CLK1101-[2]
Peficitinib (JAK inhibitor) JAK13.9-[5]
Peficitinib (JAK inhibitor) JAK25.0-[5]
Peficitinib (JAK inhibitor) JAK30.7-[5]
Peficitinib (JAK inhibitor) TYK24.8-[5]

Table 2: Anticancer Activity of Representative Quinolone and Isoquinolinequinone Derivatives

Compound IDCell LineIC50 (µM)Reference
Mansouramycin Derivative 1g MDA-MB-231 (Breast)5.12[6]
Mansouramycin Derivative 1g HCT-116 (Colon)7.24[6]
Mansouramycin Derivative 1g A-549 (Lung)7.50[6]
Mansouramycin Derivative 1g HepG2 (Liver)6.12[6]
Chloroquine Analog 5 + Akt inhibitor 8 MDA-MB-468 (Breast)-[7]
Quinoline-Chalcone 14g K-562 (Leukemia)0.622[8]
Quinoline-Chalcone 14g HCT-116 (Colon)1.81[8]
Quinoline-Chalcone 14g MCF7 (Breast)1.81[8]
4-Hydroxyquinolone 3g HCT116 (Colon)-[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of a chloroquinoline with an amine, a common step in the derivatization of the this compound scaffold.[10]

Materials:

  • 7-substituted-4-chloro-quinoline (2.5 mmol)

  • Butyl amine (5 mmol)

  • Dichloromethane

  • 5% aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Hexane

  • Chloroform

Procedure:

  • A mixture of 7-substituted-4-chloro-quinoline (2.5 mmol) and butyl amine (5 mmol) is heated to 120–130 °C and maintained at this temperature for 6 hours with constant stirring.[10]

  • The reaction mixture is cooled to room temperature and dissolved in dichloromethane.[10]

  • The organic layer is washed with 5% aqueous NaHCO3, followed by water and then brine.[10]

  • The organic layer is dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.[10]

  • The residue is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the final product.[10]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]

Materials:

  • Test compounds (4-substituted isoquinoline derivatives)

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations. Prepare a 2X kinase/substrate mixture and a 2X ATP solution at the desired concentration (often at the Km for the specific kinase).[1]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound solution. Add 2.5 µL of the 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of the 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.[1]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[1]

  • Signal Generation and Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.[1]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Cell culture medium

  • Test compounds (4-substituted isoquinoline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: Western Blot Analysis for Cellular Signaling

This protocol is used to detect changes in the phosphorylation status of key signaling proteins within cells after treatment with a test compound.[1]

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

G cluster_synthesis General Synthetic Workflow Start This compound Scaffold Reaction Nucleophilic Substitution / Cross-Coupling Start->Reaction Amine, Boronic Acid, etc. Derivatives Library of Derivatives Reaction->Derivatives Purification Purification & Characterization Derivatives->Purification

Synthetic workflow for generating diverse derivatives.

G cluster_kinase_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Isoquinolone Derivative Inhibitor->MEK

Inhibition of a kinase signaling pathway by an isoquinolone derivative.

G cluster_parp_pathway PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair PARP->BER DNA_DSB DNA Double-Strand Break Replication->DNA_DSB HR Homologous Recombination DNA_DSB->HR Apoptosis Apoptosis DNA_DSB->Apoptosis Synthetic Lethality BRCA_mut BRCA1/2 Mutation BRCA_mut->HR Inhibitor Isoquinolone-based PARP Inhibitor Inhibitor->PARP

Mechanism of synthetic lethality with PARP inhibitors.

G cluster_assay_workflow In Vitro Assay Workflow Compound Test Compound KinaseAssay Kinase Inhibition Assay Compound->KinaseAssay CellAssay Cell Viability Assay Compound->CellAssay IC50 Determine IC50 KinaseAssay->IC50 CellAssay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Workflow for the in vitro evaluation of novel inhibitors.

References

Derivatisierung von 4-Chlor-1(2H)-isochinolon an der N-Position: Applikationsschriften und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 4-Chlor-1(2H)-isochinolon an der N-Position. Die N-Funktionalisierung dieses Heterocyclus ist ein entscheidender Schritt bei der Synthese von Molekülbibliotheken für das Wirkstoffscreening und die Entwicklung neuer therapeutischer Wirkstoffe. Die hier vorgestellten Methoden umfassen die N-Alkylierung und N-Arylierung und bieten robuste Verfahren für die Modifikation des Isochinolon-Grundgerüsts.

N-Alkylierung von 4-Chlor-1(2H)-isochinolon

Die N-Alkylierung von 4-Chlor-1(2H)-isochinolon kann effizient mittels Phasentransferkatalyse (PTC) durchgeführt werden. Diese Methode ermöglicht die Umsetzung unter milden Reaktionsbedingungen mit hohen Ausbeuten und ist für eine Vielzahl von Alkylierungsmitteln anwendbar.[1]

Anwendungsgebiete

Die N-alkylierten Derivate von 4-Chlor-1(2H)-isochinolon sind wichtige Bausteine in der medizinischen Chemie. Sie dienen als Ausgangsstoffe für die Synthese von biologisch aktiven Verbindungen mit potenziellen Anwendungen als Antimalaria- und Antiparasitenmittel.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die Reaktionsbedingungen und erwarteten Ausbeuten für die N-Alkylierung von 4-Chlor-1(2H)-isochinolon mit verschiedenen Alkylierungsmitteln zusammen, basierend auf analogen Reaktionen mit 4-Chlor-6-methylchinolin-2(1H)-on.

AlkylierungsmittelBaseKatalysatorLösungsmittelTemperaturZeit (h)Erwartete Ausbeute (%)
MethyliodidK₂CO₃TBABAcetonRückfluss470-80
EthylbromidK₂CO₃TBABAcetonRückfluss465-75
BenzylbromidK₂CO₃TBABAcetonRückfluss475-85
AllylbromidK₂CO₃TBABAcetonRückfluss470-80
MethylchloracetatK₂CO₃TBABAcetonRückfluss460-70
EthylchloracetatK₂CO₃TBABAcetonRückfluss465-75

TBAB: Tetrabutylammoniumbromid

Experimentelles Protokoll: Allgemeine Vorschrift für die N-Alkylierung unter Phasentransferkatalyse
  • In einem Rundkolben wird eine Mischung aus 4-Chlor-1(2H)-isochinolon (1,0 Äq.), dem entsprechenden Alkylierungsmittel (1,2-1,5 Äq.), Kaliumcarbonat (2,0 Äq.) und Tetrabutylammoniumbromid (TBAB) (0,1 Äq.) in trockenem Aceton suspendiert.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständigem Umsatz wird die heiße Reaktionsmischung filtriert, um die anorganischen Salze zu entfernen.

  • Das Filtrat wird unter reduziertem Druck eingeengt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das N-alkylierte Produkt zu erhalten.

N_Alkylation_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung A 4-Chlor-1(2H)-isochinolon D Mischen & Suspendieren A->D B Alkylierungsmittel B->D C K₂CO₃, TBAB, Aceton C->D E Erhitzen unter Rückfluss (DC-Kontrolle) D->E F Filtrieren E->F G Einengen F->G H Extraktive Aufarbeitung G->H I Trocknen & Einengen H->I J Säulenchromatographie I->J K Reines N-alkyliertes Produkt J->K N_Arylation_Workflow cluster_ullmann Ullmann-Kondensation cluster_buchwald Buchwald-Hartwig-Aminierung U1 Isochinolon, Arylhalogenid, CuI, Ligand, Base U2 Inertisieren & Lösungsmittel zugeben U1->U2 U3 Erhitzen U2->U3 U4 Aufarbeitung & Reinigung U3->U4 U5 N-aryliertes Produkt U4->U5 B1 Isochinolon, Arylhalogenid, Pd-Katalysator, Ligand, Base B2 Inertisieren & Lösungsmittel zugeben B1->B2 B3 Erhitzen B2->B3 B4 Aufarbeitung & Reinigung B3->B4 B5 N-aryliertes Produkt B4->B5

References

Application Notes and Protocols: 4-Chloro-1(2H)-isoquinolone as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline and its lactam form, isoquinolone, represent a class of privileged heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] In the realm of oncology and inflammatory diseases, derivatives of the isoquinoline nucleus have emerged as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and survival. The development of small molecule kinase inhibitors is therefore a cornerstone of modern targeted therapy.

4-Chloro-1(2H)-isoquinolone is a key starting material for the synthesis of a diverse library of potential kinase inhibitors. The presence of a reactive chlorine atom at the 4-position allows for the introduction of various substituents through common and robust chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 4-substituted-1(2H)-isoquinolone derivatives as kinase inhibitors.

Synthetic Strategies

Two primary synthetic routes are highlighted for the derivatization of this compound: Nucleophilic Aromatic Substitution (SNAr) to generate 4-amino-1(2H)-isoquinolone derivatives, and Suzuki-Miyaura Cross-Coupling to produce 4-aryl-1(2H)-isoquinolone derivatives. These approaches enable the exploration of the chemical space around the isoquinolone core to identify potent and selective kinase inhibitors.

G start This compound sub1 Nucleophilic Aromatic Substitution (SNAr) start->sub1 sub2 Suzuki-Miyaura Cross-Coupling start->sub2 prod1 4-Amino-1(2H)-isoquinolone Derivatives sub1->prod1 prod2 4-Aryl-1(2H)-isoquinolone Derivatives sub2->prod2 reagent1 Amine (R-NH2) reagent1->sub1 reagent2 Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base reagent2->sub2

Figure 1: Key synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1(2H)-isoquinolone Derivatives via SNAr

This protocol describes a general procedure for the reaction of this compound with various primary or secondary amines.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, morpholine) (1.5 - 2.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or tert-Butanol)

  • Base (optional, e.g., NaH, K₂CO₃) (1.5 - 2.0 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., tert-Butanol).

  • Add the desired amine (1.5 eq).

  • If the amine is used as its salt or if a non-basic amine is used, add a base such as K₂CO₃ (2.0 eq). For less reactive amines, a stronger base like NaH may be required, in which case the reaction should be performed in an anhydrous solvent like DMF under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent (e.g., diethyl ether or cold ethanol).

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-1(2H)-isoquinolone derivative.

Protocol 2: Synthesis of 4-Aryl-1(2H)-isoquinolone Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water, DMF/water, Toluene/ethanol/water)

  • Round-bottom flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C (conventional heating) or as specified for microwave heating, and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1(2H)-isoquinolone derivative.

Biological Evaluation of Synthesized Compounds

The following protocols are essential for determining the kinase inhibitory activity and cellular effects of the newly synthesized isoquinolone derivatives.

G start Synthesized Isoquinolone Derivatives step1 In Vitro Kinase Assay (e.g., ADP-Glo) start->step1 step2 Cell-Based Assay (e.g., MTT Proliferation Assay) start->step2 result1 Determine IC50 values (Potency & Selectivity) step1->result1 result2 Determine GI50 values (Antiproliferative Activity) step2->result2 step3 Downstream Signaling Analysis (e.g., Western Blot) result3 Confirm Mechanism of Action step3->result3 result2->step3

Figure 2: Workflow for biological evaluation of kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • Synthesized isoquinolone compounds

  • Target kinase and its specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate assay buffer.

    • Reconstitute the kinase and substrate as per the manufacturer's instructions.

    • Prepare ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Synthesized isoquinolone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the isoquinolone compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Data Presentation: Representative Kinase Inhibition Data

While specific data for kinase inhibitors derived directly from this compound is not publicly available, the following tables present data for a structurally related class of pyrazolo[3,4-g]isoquinolines, which serve as a representative example of the expected outcomes.[2]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-g]isoquinolines [2]

CompoundHaspin IC₅₀ (nM)CLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)CDK9 IC₅₀ (nM)
1b 5770>1000>1000
1c 66165>1000>1000
2c 62>1000250>1000
3a 167101>1000>1000
3c >1000218>1000363
3d >1000251>1000262

Data is presented for illustrative purposes and is derived from studies on pyrazolo[3,4-g]isoquinolines.[2]

Relevant Signaling Pathways

The synthesized isoquinolone derivatives are often designed to target kinases within critical cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancer.

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Isoquinolone-based Kinase Inhibitor Inhibitor->Raf Inhibitor->PI3K Inhibitor->mTOR

Figure 3: Inhibition of oncogenic signaling pathways.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided herein for nucleophilic aromatic substitution and Suzuki-Miyaura coupling offer robust methods for generating a diverse library of 4-substituted isoquinolone derivatives. The subsequent biological evaluation protocols enable the identification of potent and selective inhibitors, providing a clear path from chemical synthesis to biological characterization in the drug discovery process. The representative data and pathways illustrate the potential of this scaffold to yield promising therapeutic candidates.

References

The Isoquinolone Scaffold: A Versatile Template for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While direct evidence for the application of 4-Chloro-1(2H)-isoquinolone in the development of anticancer agents is limited in publicly available research, the broader isoquinoline and quinoline structural motifs are well-established as "privileged scaffolds" in medicinal chemistry. These core structures are found in a multitude of natural products and synthetic compounds that exhibit potent anticancer activity. This document provides a comprehensive overview of the application of derivatives of the closely related 1(2H)-isoquinolone and quinoline cores in the design and development of novel anticancer therapeutics, with a focus on their mechanisms of action, synthetic strategies, and biological evaluation.

Derivatives of these scaffolds have been successfully developed to target a range of critical cellular pathways implicated in cancer progression, including DNA repair mechanisms and signal transduction cascades. Notably, isoquinolone-based compounds have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, making them attractive candidates for targeted cancer therapy.

Targeting the DNA Damage Response: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has been identified as a novel chemotype for potent PARP inhibitors.

Table 1: In Vitro Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives as PARP Inhibitors

Compound IDR GroupPARP1 IC50 (nM)PARP2 IC50 (nM)
1a H15670.1
2c Methyl89.3 ± 11.241.5 ± 5.9
2e Cyclopropyl26.4 ± 4.118.3 ± 4.5
Olaparib (Reference)~5~1

Data compiled from published research. Actual values may vary based on experimental conditions.

Modulating Cellular Signaling: Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The isoquinoline and quinoline cores have been extensively utilized to develop inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Table 2: Anticancer Activity of Representative Quinolone and Isoquinoline-based Kinase Inhibitors

Compound ClassTarget Kinase(s)Example CompoundCancer Cell LineIC50 (µM)
4-AnilinoquinazolinesEGFR, VEGFRGefitinibVariousVaries
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, CDK93a (4-Methyl)-0.167 (Haspin)
Quinoline-Chalcone HybridsNot SpecifiedCompound 64Caco-22.5

This table presents examples of related compound classes and is for illustrative purposes.

Experimental Protocols

General Synthetic Protocol for 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides (PARP Inhibitors)

This protocol is based on the Castagnoli-Cushman reaction.

Materials:

  • Homophthalic anhydride

  • Aldehyde or Ketone

  • Ammonium acetate

  • Solvent (e.g., acetic acid, toluene)

  • Amine for amide coupling

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Three-component reaction: To a solution of homophthalic anhydride (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in a suitable solvent, add ammonium acetate (2.0 equiv).

  • Heat the reaction mixture at reflux for the time required to complete the reaction (monitored by TLC).

  • Cool the reaction mixture to room temperature and isolate the resulting 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

  • Amide coupling: To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF), add the desired amine (1.2 equiv), a coupling agent (e.g., HATU, 1.2 equiv), and a base (e.g., DIPEA, 2.0 equiv).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the crude product by silica gel column chromatography to obtain the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative.

In Vitro PARP1 Inhibition Assay Protocol

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with Tween-20).

  • Add the test compounds at various concentrations to the wells. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).

  • Add the PARP1 enzyme to all wells except the blank.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay Protocol

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Stalled_Replication_Fork Stalled Replication Fork DNA_SSB->Stalled_Replication_Fork unresolved PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer synthesizes BER_Complex Base Excision Repair (BER) Complex PAR_Polymer->BER_Complex recruits BER_Complex->DNA_SSB repairs PARP_Inhibitor 4-Substituted-1(2H)-isoquinolone (e.g., PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Stalled_Replication_Fork->DSB leads to Cell_Death Apoptosis / Cell Death DSB->Cell_Death induces (in HR deficient cells)

Caption: Mechanism of action of PARP inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor_Tyrosine_Kinase->Downstream_Signaling activates Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Survival Cell Survival Downstream_Signaling->Survival Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Kinase_Inhibitor Isoquinoline/Quinolone Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase inhibits

Caption: Inhibition of kinase signaling pathways.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start_Material This compound (or analogue) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amide Coupling) Start_Material->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Assay (e.g., PARP/Kinase Inhibition) Characterization->In_Vitro_Assay Test Compounds Cell_Based_Assay Cell-Based Assay (e.g., MTT, Cell Cycle Analysis) In_Vitro_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Study (e.g., Western Blot) Cell_Based_Assay->Mechanism_Study

Caption: General experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for the synthesis of 4-Chloro-1(2H)-isoquinolone. The focus is on modern, efficient methods, particularly those involving transition-metal-catalyzed C-H activation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related derivatives, particularly via Cobalt(III)-catalyzed C-H annulation.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure that the N-chlorobenzamide starting material is pure and dry. The N-Cl bond is sensitive to moisture and light. The coupling partner (e.g., vinyl acetate, alkynes) should be free of inhibitors or degradation products.

  • Catalyst Activity: The Cp*Co(III) catalyst can degrade with improper handling. Ensure it has been stored under an inert atmosphere. The activity of different batches can vary.

  • Solvent and Atmosphere: Reactions are often sensitive to air and moisture. Use anhydrous solvents and maintain a dry, inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Reaction Temperature: While many modern protocols run at room temperature, the optimal temperature can be substrate-dependent. A slight, controlled increase in temperature may improve the rate and yield, but excessive heat can cause decomposition.

  • Base/Additives: The choice and amount of base or silver salt additives (like AgOAc or AgSbF₆) are often critical. Ensure the correct stoichiometry is used and that the base is fresh.

Q2: The reaction is not going to completion, and I see a lot of unreacted starting material. What should I do?

A2: An incomplete reaction suggests a problem with kinetics or catalyst turnover.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Some substrates react more slowly.

  • Increase Catalyst Loading: While not ideal for atom economy, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes drive the reaction to completion.

  • Check for Inhibitors: Impurities in the starting materials or solvent can poison the catalyst. Consider re-purifying your starting materials or using a freshly opened bottle of anhydrous solvent.

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: The primary side reaction in C-H activation/annulation is often the homocoupling of the starting amide or dimerization of the coupling partner.

  • Amide Homocoupling: This can occur if the C-H activation is efficient but the subsequent annulation is slow. Adjusting the concentration or the rate of addition of the coupling partner may help.

  • Alkyne/Alkene Dimerization: This is often promoted by the catalyst. Lowering the reaction temperature or using a different solvent might disfavor this pathway.

  • Formation of Regioisomers: With unsymmetrical coupling partners, different regioisomers can form. The selectivity is highly dependent on the catalyst and directing group. While N-chloroamides provide good regioselectivity, it may be necessary to screen different catalysts (e.g., Rh(III) vs. Co(III)) for optimal results.[1][2]

Q4: The purification of this compound is proving difficult. What are the best practices?

A4: Purification typically involves removing the metal catalyst, inorganic salts, and organic byproducts.

  • Initial Workup: After the reaction, a common procedure is to dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine to remove water-soluble salts.

  • Filtration: Passing the crude mixture through a short plug of silica gel or celite can remove a significant portion of the metal catalyst.

  • Column Chromatography: This is the most common method for final purification. Use a silica gel column with a gradient elution system, typically starting with a nonpolar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate. The polarity of this compound requires careful optimization of the eluent system to achieve good separation from closely-eluting impurities.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material after initial chromatographic purification.

Q5: Why was a Cp*Co(III) catalyst chosen for the protocol? Are there alternatives?

A5: Cp*Co(III) catalysts have become a popular choice for C-H activation because they offer a sustainable and less expensive alternative to precious metals like Rhodium and Palladium.[3] They often provide high efficiency and excellent regioselectivity under mild, redox-neutral conditions, especially when using N-chloroamides where the N-Cl bond acts as an internal oxidant.[4][5] Rhodium(III) catalysts are also highly effective for these transformations and may offer complementary reactivity or selectivity for certain substrates.[6][7]

Data Presentation: Synthesis of Isoquinolones

Modern C-H activation strategies allow for the synthesis of a wide array of isoquinolone derivatives. The following table summarizes representative yields for the Cp*Co(III)-catalyzed annulation of N-chlorobenzamides with vinyl acetate, demonstrating the method's tolerance for various functional groups.

EntryBenzamide Substituent (R)ProductYield (%)
1H1(2H)-Isoquinolone86%
24-Methyl6-Methyl-1(2H)-isoquinolone81%
34-Methoxy6-Methoxy-1(2H)-isoquinolone75%
44-Fluoro6-Fluoro-1(2H)-isoquinolone79%
54-Chloro6-Chloro-1(2H)-isoquinolone78%
64-Trifluoromethyl6-(Trifluoromethyl)-1(2H)-isoquinolone65%
73-Methyl7-Methyl-1(2H)-isoquinolone83%
83-Chloro7-Chloro-1(2H)-isoquinolone76%

Data adapted from representative literature on CpCo(III)-catalyzed synthesis. Yields are for isolated products and illustrate the general effectiveness of the methodology.*[4][5]

Experimental Protocols
Protocol 1: Cp*Co(III)-Catalyzed Synthesis of Isoquinolones from N-Chlorobenzamides

This protocol describes a general and efficient method for synthesizing isoquinolones via a redox-neutral [4+2] annulation of N-chlorobenzamides using vinyl acetate as an acetylene surrogate. This method is applicable for the synthesis of this compound by using the appropriate N-chloro-2-vinylbenzamide.

Materials:

  • N-Chlorobenzamide derivative (1.0 equiv)

  • [Cp*Co(CO)I₂] (Catalyst, 4 mol%)

  • Silver acetate (AgOAc) (Co-catalyst/additive, 20 mol%)

  • Sodium carbonate (Na₂CO₃) (Base, 1.0 equiv)

  • Vinyl acetate (Coupling partner, 2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (Solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add the N-chlorobenzamide (0.2 mmol, 1.0 equiv), [Cp*Co(CO)I₂] (0.008 mmol, 4 mol%), AgOAc (0.04 mmol, 20 mol%), and Na₂CO₃ (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Add vinyl acetate (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the tube and stir the reaction mixture vigorously at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM, 10 mL).

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional DCM (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure isoquinolone product.

Visualizations: Workflows and Diagrams
General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the cobalt-catalyzed synthesis of this compound.

G start Starting Materials (N-Chlorobenzamide, Vinyl Acetate) reaction Reaction Setup - [Cp*Co(CO)I₂], AgOAc, Na₂CO₃ - Anhydrous Solvent (DCE) - Inert Atmosphere (Ar/N₂) start->reaction 1. Combine stir Stir at Room Temp (8-16 h) reaction->stir 2. Stir monitor Monitor Progress (TLC / LC-MS) stir->monitor 3. Monitor workup Workup - Dilute with DCM - Filter through Celite monitor->workup 4. Quench & Filter purify Purification (Flash Column Chromatography) workup->purify 5. Concentrate & Load product Pure Product (this compound) purify->product 6. Isolate

Caption: General workflow for Co(III)-catalyzed isoquinolone synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low product yield, a common issue in synthesis.

G problem Problem: Low Product Yield cause1 Incomplete Reaction? problem->cause1 cause2 Decomposition or Side Reactions? problem->cause2 cause3 Loss During Workup/Purification? problem->cause3 solution1a Check Reagent Purity & Catalyst Activity cause1->solution1a Yes solution1b Increase Reaction Time or Temperature cause1->solution1b Yes solution1c Increase Catalyst Loading cause1->solution1c Yes solution2a Ensure Inert Atmosphere (Ar/N₂) cause2->solution2a Yes solution2b Lower Reaction Temperature cause2->solution2b Yes solution2c Analyze Byproducts (NMR, MS) to ID issue cause2->solution2c Yes solution3a Check Aqueous Layers for Product cause3->solution3a Yes solution3b Optimize Chromatography (Eluent, Stationary Phase) cause3->solution3b Yes solution3c Consider Recrystallization cause3->solution3c Yes

References

Technical Support Center: Synthesis of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1(2H)-isoquinolone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through a multi-step process. A common strategy involves the initial synthesis of a substituted isoquinolone, followed by a targeted chlorination step. Key synthetic approaches include modifications of classic isoquinoline syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions to generate an appropriate isoquinolone precursor, which is then chlorinated. A plausible and direct route involves the cyclization of a suitably substituted phenylacetamide derivative.

Q2: I am observing an impurity with a similar mass to my product, but with a different retention time in HPLC. What could it be?

A2: A common byproduct in the synthesis of substituted isoquinolones is the formation of regioisomers. Depending on the cyclization strategy and the nature of the substituents on the aromatic ring, the cyclization may occur at an alternative position, leading to an isomeric product. For example, if starting from a meta-substituted precursor, cyclization could potentially yield a 6-chloro or 8-chloro isomer in addition to the desired 4-chloro product.

Q3: My reaction is sluggish and I have a significant amount of starting material left even after extended reaction times. What could be the issue?

A3: Incomplete reactions are a frequent challenge. Several factors could contribute to this:

  • Insufficient activation: In cyclization reactions, the activating agent (e.g., a Lewis acid) may be of poor quality, used in insufficient quantity, or may have decomposed.

  • Low reaction temperature: The activation energy for the cyclization may not be reached if the temperature is too low.

  • Presence of impurities: Impurities in the starting materials or solvents, particularly water, can quench reagents and inhibit the reaction.

Q4: After chlorination of the isoquinolone precursor, I see multiple chlorinated species in my mass spectrometry analysis. What are these?

A4: Over-chlorination is a potential side reaction when using strong chlorinating agents. This can lead to the formation of di- or tri-chlorinated isoquinolones. The positions of additional chlorination will depend on the reaction conditions and the directing effects of the existing substituents on the aromatic ring.

Troubleshooting Guides

Issue 1: Formation of Dechlorinated Byproduct
  • Observation: Presence of a significant peak in the HPLC or a mass signal corresponding to 1(2H)-isoquinolone (the dechlorinated analog).

  • Potential Cause:

    • Incomplete Chlorination: The chlorination reaction may not have gone to completion.

    • Reductive Quenching: Certain work-up procedures or the presence of reductive impurities could lead to the removal of the chloro group.

    • Hydrodechlorination: If using a palladium catalyst for a preceding step, residual catalyst could potentially mediate hydrodechlorination in the presence of a hydrogen source.

  • Troubleshooting Steps:

    • Optimize Chlorination: Increase the equivalents of the chlorinating agent or the reaction time. Monitor the reaction closely by TLC or HPLC to determine the point of maximum conversion.

    • Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    • Purification: The dechlorinated byproduct can often be separated from the desired product by column chromatography.

Issue 2: Presence of Unidentified Aromatic Byproducts
  • Observation: Multiple peaks in the aromatic region of the 1H NMR spectrum of the crude product that do not correspond to the starting material or the desired product.

  • Potential Cause:

    • Side reactions of the precursor: Depending on the synthetic route, side reactions such as self-condensation of the starting materials or rearrangement reactions can occur, especially at elevated temperatures.

    • Retro-Ritter Reaction: In syntheses resembling the Bischler-Napieralski reaction, a potential side reaction is the fragmentation of an intermediate nitrilium ion to form a styrene derivative.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature to minimize the formation of thermally induced byproducts.

    • Optimize Reagent Addition: Slow, controlled addition of reagents can sometimes minimize the concentration of reactive intermediates and reduce the likelihood of side reactions.

    • Characterize Byproducts: If the byproduct is present in a significant amount, consider isolating it for structural elucidation (e.g., by preparative HPLC followed by NMR and MS analysis) to better understand its origin.

Data Presentation

The following table summarizes potential byproducts in the synthesis of this compound and their likely analytical signatures. The percentage ranges are illustrative and can vary significantly based on the specific reaction conditions.

Byproduct NamePotential Molecular WeightExpected 1H NMR Signals (Diagnostic)Typical HPLC Retention TimePlausible % in Crude
1(2H)-Isoquinolone145.16Absence of a signal for the proton at C4, presence of two doublets in the olefinic region.Shorter than the product1-10%
Regioisomeric Chloro-isoquinolone179.60Different chemical shifts and coupling patterns for the aromatic protons.Similar to the product2-15%
Dichloro-isoquinolone214.05Fewer aromatic proton signals due to substitution.Longer than the product1-5%
Starting Material PrecursorVariesSignals corresponding to the unreacted precursor.Varies0-20%

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from a suitable precursor.

Step 1: Synthesis of 1(2H)-Isoquinolone

  • To a solution of 2-vinylbenzamide (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., PPh3).

  • Add an oxidizing agent, such as benzoquinone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1(2H)-isoquinolone.

Step 2: Chlorination to this compound

  • Dissolve 1(2H)-isoquinolone (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and an inert solvent.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.

  • Carefully quench the reaction by slowly adding the reaction mixture to ice water.

  • Neutralize the aqueous solution with a base (e.g., NaHCO3 or NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_byproducts Potential Byproducts 2_vinylbenzamide 2-Vinylbenzamide isoquinolone 1(2H)-Isoquinolone 2_vinylbenzamide->isoquinolone Pd(OAc)2, Benzoquinone product This compound isoquinolone->product POCl3 regioisomer Regioisomeric Chloro-isoquinolone isoquinolone->regioisomer Alternative cyclization dechlorinated 1(2H)-Isoquinolone (Dechlorination) product->dechlorinated Incomplete reaction or reduction over_chlorinated Di-chloro-isoquinolone (Over-chlorination) product->over_chlorinated Excess chlorinating agent Troubleshooting_Workflow cluster_start Start cluster_decision1 Purity Check cluster_success Success cluster_troubleshooting Troubleshooting start Crude Product Analysis (HPLC, LC-MS, NMR) purity_check Is Purity > 95%? start->purity_check success Purification Complete purity_check->success Yes identify_impurities Identify Major Impurities purity_check->identify_impurities No impurity_type Impurity Type? identify_impurities->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Starting Material byproduct Reaction Byproduct impurity_type->byproduct Byproduct optimize_reaction Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry starting_material->optimize_reaction byproduct->optimize_reaction purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions optimize_reaction->purification purification->start Re-analyze

Technical Support Center: Purification of 4-Chloro-1(2H)-isoquinolone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Chloro-1(2H)-isoquinolone by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Failure of Crystals to Form The solution is not sufficiently saturated. This could be due to using too much solvent.Concentrate the solution by carefully evaporating some of the solvent. Then, allow the solution to cool again.
The solution is supersaturated but requires a nucleation site.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
"Oiling Out" of the Product The boiling point of the solvent is higher than the melting point of the compound (235-237 °C for this compound).[1]Select a solvent with a boiling point lower than the melting point of the compound.
The solution is cooled too quickly, causing the compound to come out of solution as a liquid.Reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.
The compound is highly impure, leading to a significant depression of its melting point.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low Yield of Recrystallized Product Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated to obtain a second crop of crystals.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering the solution. Perform the filtration as quickly as possible.
The crystals were washed with a solvent that was not cold enough.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Discolored Crystals Colored impurities are present in the crude material and are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount, as excessive charcoal can adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How can I perform a solvent screening for recrystallization?

A2: Place a small amount of crude this compound into several test tubes. To each tube, add a different solvent dropwise at room temperature to assess solubility. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes and continue adding the respective solvents dropwise until the solid dissolves. The best solvent will dissolve the compound completely at a high temperature but show poor solubility at room temperature, with crystals forming upon cooling.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization can be performed to further enhance purity. However, if significant impurities remain, they may have similar solubility properties to your compound in the chosen solvent. In such cases, trying a different recrystallization solvent or employing an alternative purification technique like column chromatography may be necessary.

Q4: What are some potential impurities in crude this compound?

A4: Depending on the synthetic route, impurities can include starting materials, reagents from the synthesis, and by-products. For isoquinolones, potential impurities can arise from incomplete reactions or side reactions, such as the formation of isomers or related derivatives.

Experimental Protocols

While a specific, validated protocol for the recrystallization of this compound is not widely published, a general procedure based on standard recrystallization techniques can be followed. The choice of solvent should be determined by preliminary solubility tests.

General Recrystallization Protocol (Example using Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding hot ethanol in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) by pouring hot ethanol through it. Filter the hot solution containing the dissolved compound to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction, and then transfer them to a watch glass for further drying in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Below are diagrams illustrating the recrystallization workflow and a troubleshooting decision-making process.

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (crystallization) C->D E Vacuum Filtration (isolate crystals) D->E F Wash with ice-cold solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue? NoCrystals No Crystals Form Start->NoCrystals Problem OilingOut Product 'Oils Out' Start->OilingOut Problem LowYield Low Yield Start->LowYield Problem TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Check NoNucleation No nucleation sites? NoCrystals->NoNucleation If not SolventBP Solvent BP > MP? OilingOut->SolventBP Check CoolingRate Cooled too fast? OilingOut->CoolingRate If not ExcessSolvent Used excess solvent? LowYield->ExcessSolvent Check WashLoss Loss during washing? LowYield->WashLoss If not Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes ScratchSeed Scratch flask / Add seed crystal NoNucleation->ScratchSeed Yes ChangeSolvent Use lower BP solvent SolventBP->ChangeSolvent Yes ReheatCoolSlow Reheat, add solvent, cool slowly CoolingRate->ReheatCoolSlow Yes MinimizeSolvent Use minimum hot solvent ExcessSolvent->MinimizeSolvent Yes ColdWash Use ice-cold wash solvent WashLoss->ColdWash Yes

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Purification of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purification of 4-Chloro-1(2H)-isoquinolone. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for method development?

A1: Understanding the properties of this compound is crucial for developing a robust purification method. Key properties include:

  • Molecular Weight: 179.60 g/mol [1]

  • Melting Point: 235-237°C

  • LogP: 2.18[1]

  • Solubility: It is a solid at room temperature.[4] Its solubility in common HPLC solvents like acetonitrile, methanol, and water should be experimentally determined to prevent precipitation during sample preparation and injection.[5][6]

Q2: Which column chemistry is most suitable for purifying this compound?

A2: Reversed-phase (RP) chromatography is the most common and effective technique for purifying small molecules like this compound.[7][8]

  • C18 Columns: A C18 (octadecyl) stationary phase is the standard choice and a good starting point. It provides excellent hydrophobic retention for a wide range of molecules.[5][9]

  • C8 Columns: A C8 (octyl) column offers less hydrophobic retention than C18 and can be useful if the compound is too strongly retained on a C18 column.[5]

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity, especially for aromatic compounds, due to π-π interactions.[5][10] For UPLC, sub-2 µm particle size columns of the same chemistry are used to achieve higher efficiency and faster separations.

Q3: How do I choose the right mobile phase and pH?

A3: Mobile phase selection is critical for achieving good separation.

  • Solvents: A mixture of water with acetonitrile (ACN) or methanol is standard for reversed-phase HPLC.[5] Acetonitrile often provides better peak shapes and lower UV cutoff.[11]

  • pH and Buffers: Since this compound contains a nitrogen atom, its retention will be pH-dependent.

    • Low pH (2-4): Using an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) will ensure the isoquinolone is protonated, leading to consistent retention and sharp peaks. This is a common starting point for basic compounds.

    • High pH (8-10): Using a high pH mobile phase (e.g., with ammonium bicarbonate or ammonium hydroxide) can improve peak shape for basic compounds by keeping them in their neutral form. However, ensure you use a pH-stable column.

  • Additives: Buffers like ammonium acetate or ammonium formate can improve peak shape and reproducibility, especially for gradient elution.[2][3][12]

Q4: Should I use an isocratic or gradient elution method?

A4: The choice depends on the complexity of your sample.

  • Isocratic Elution: Suitable for simple mixtures where all components elute relatively close to each other. It is simpler to set up and transfer.[9]

  • Gradient Elution: Necessary for complex mixtures containing impurities with a wide range of polarities. A gradient, where the organic solvent percentage is increased over time, allows for the elution of both polar and non-polar impurities in a single run with good resolution.[13] For purification, a shallow, focused gradient around the elution point of the target compound can maximize resolution from nearby impurities.[14]

Q5: How can I translate an analytical UPLC method to a preparative HPLC method?

A5: UPLC is an excellent tool for rapid method development that can be scaled to preparative HPLC.[14] To maintain selectivity, use the same stationary phase chemistry but with a larger particle size for the preparative column (e.g., scale from a 1.7 µm UPLC column to a 5 µm HPLC column).[14] The gradient and flow rate must be adjusted geometrically based on the column dimensions to maintain a similar separation. Factoring in system dwell time differences between the analytical and preparative systems is also crucial.[5]

Experimental Protocols

The following protocols are suggested starting points for the purification of this compound. Optimization will be required based on the specific impurity profile of the crude sample.

Data Presentation: HPLC and UPLC Method Parameters
ParameterPreparative HPLC MethodAnalytical UPLC Method
System Standard Preparative HPLC SystemUPLC System (e.g., Waters ACQUITY)
Column Reversed-Phase C18, 5 µm, 19 x 150 mmReversed-Phase C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-50% B over 15 minutes20-80% B over 3 minutes
Flow Rate 18 mL/min0.6 mL/min
Column Temp. Ambient (~25°C)40°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 500-2000 µL (dependent on loading study)1-2 µL
Sample Prep. Dissolve in DMSO or mobile phase (e.g., 20 mg/mL)Dilute preparative sample stock 1:1000 in mobile phase
Detailed Methodologies
Protocol 1: Preparative HPLC Purification
  • System Preparation: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved. This may require flushing for at least 10-20 column volumes.[15]

  • Sample Preparation: Dissolve the crude this compound sample in a suitable solvent, such as DMSO or the initial mobile phase, to a concentration of approximately 20 mg/mL. Ensure the sample is fully dissolved. If the sample is not soluble in the mobile phase, use the minimum amount of a strong organic solvent like DMSO.[5] Filter the sample through a 0.45 µm filter before injection to remove particulates.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions based on the UV chromatogram, triggering collection at the beginning of the target peak and stopping after the peak returns to baseline.

  • Post-Purification: Combine the fractions containing the pure product. Analyze a small aliquot of the pooled fractions using the analytical UPLC method to confirm purity.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically using rotary evaporation, to obtain the purified solid compound.

Protocol 2: Analytical UPLC Purity Assessment
  • System Preparation: Equilibrate the UPLC system with the C18 column at 40°C using the initial mobile phase conditions (80% A, 20% B) until a stable baseline is observed.

  • Sample Preparation: Prepare a sample of the crude material and the purified fraction at a concentration of approximately 0.1 mg/mL by diluting a stock solution in the mobile phase.

  • Injection and Analysis: Inject a small volume (1-2 µL) of the sample.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Experimental Workflow Visualization

G Figure 1. General Purification Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Preparative Injection & Run SamplePrep->Injection MethodDev Analytical Method Development (UPLC) SystemPrep System Equilibration (HPLC) MethodDev->SystemPrep SystemPrep->Injection Collection Fraction Collection Injection->Collection PurityCheck Purity Analysis (Analytical UPLC) Collection->PurityCheck SolventRemoval Solvent Evaporation PurityCheck->SolventRemoval If Purity >95% FinalProduct Pure Compound SolventRemoval->FinalProduct

Caption: Figure 1. General Purification Workflow

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My peak for this compound is tailing significantly. What are the possible causes and solutions?

A: Peak tailing for a basic compound like this is common and can be caused by several factors.

Possible CauseSolution
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen on the isoquinolone.[16] Solution: Add a competitive base like triethylamine (TEA) (0.1-0.5%) to the mobile phase to block the active sites, or decrease the mobile phase pH to < 3 to fully protonate the silanols.[12][16] Using a high-purity, end-capped column is also recommended.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[16] Solution: Reduce the injection volume or the sample concentration. Perform a loading study to determine the maximum sample load for your column.
Column Contamination/Void Contaminants strongly adsorbed at the column inlet or a void (channel) in the packing material can distort peak shape. Solution: First, try flushing the column with a strong solvent (like isopropanol).[15] If this fails, reverse the column (if permissible by the manufacturer) and flush it to waste. If a void is suspected, the column may need to be replaced.[17]
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% ACN) can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[17] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Baseline Drift or Noise

Q: I'm observing a drifting or noisy baseline during my run. How can I fix this?

A: An unstable baseline can compromise peak integration and detection sensitivity.

Possible CauseSolution
Inadequate System Equilibration The column and detector are not fully equilibrated with the mobile phase, especially with additives like TFA or formic acid which absorb UV light.[15] Solution: Equilibrate the column with the mobile phase for a longer period (at least 15-30 minutes or 10-20 column volumes).[15][17]
Mobile Phase Issues The mobile phase may be contaminated, improperly mixed, or contain dissolved gas.[18] Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[15] Ensure solvents are thoroughly degassed using an inline degasser, sparging with helium, or sonication.[15]
Pump or Detector Malfunction Leaks in the pump, faulty check valves, or a failing detector lamp can all cause baseline instability.[18] Solution: Check for leaks around all fittings and pump heads. Purge the pump to remove air bubbles.[18] If noise is rhythmic, it may indicate pump seal or check valve issues. A failing lamp often causes a steady increase in noise over time and will need replacement.
Temperature Fluctuations Changes in ambient temperature can affect the mobile phase viscosity and detector response.[17][18] Solution: Use a column oven to maintain a constant temperature for the column.[17][18] Ensure the lab environment has stable temperature control.

Issue 3: No Peaks or Very Small Peaks

Q: I've injected my sample but see no peaks, or the peaks are much smaller than expected. What should I check?

A: This common problem can usually be traced to a simple issue in the system setup or sample injection process.

Troubleshooting Workflow: No Peaks or Low Signal

G Figure 2. Troubleshooting No/Low Signal Start No Peak or Low Signal Detected CheckInjector Is the injector/autosampler working correctly? Start->CheckInjector CheckFlow Is there flow? Check pressure. CheckInjector->CheckFlow Yes FixInjector Troubleshoot injector. Check syringe, loop, seals. CheckInjector->FixInjector No CheckSample Is the sample prepared correctly? CheckFlow->CheckSample Yes FixFlow No flow: Check pump, solvent lines, leaks. Find blockage. CheckFlow->FixFlow No CheckDetector Is the detector on? Correct wavelength set? CheckSample->CheckDetector Yes FixSample Remake sample. Confirm concentration and solubility. CheckSample->FixSample No FixDetector Turn on detector. Set correct wavelength. Check lamp. CheckDetector->FixDetector No SystemOK System OK. Re-inject. CheckDetector->SystemOK Yes FixInjector->SystemOK FixFlow->SystemOK FixSample->SystemOK FixDetector->SystemOK

Caption: Figure 2. Troubleshooting No/Low Signal

References

Isoquinoline Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to help optimize your reactions.

Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the common causes?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will hinder the cyclization, while electron-donating groups are generally required for good yields.[1][2]

  • Ineffective Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[1][2]

  • Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more common when the resulting styrene is highly conjugated.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of tar.[1][3]

Q2: How do I choose the right dehydrating agent for my substrate?

A2: The selection of the dehydrating agent is crucial and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, phosphorus oxychloride (POCl₃) is often sufficient.[1] However, for substrates with electron-neutral or electron-deficient aromatic rings, a stronger dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates.[1][4] Milder and often more effective modern alternatives include triflic anhydride (Tf₂O) with 2-chloropyridine.[1]

Q3: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

A3: Tar formation is usually a result of polymerization or decomposition at high temperatures. To mitigate this, carefully control the reaction temperature and consider a gradual increase to the desired temperature. It is also crucial to monitor the reaction progress closely using techniques like TLC or LC-MS and to stop the reaction as soon as the starting material has been consumed to avoid prolonged heating.[3] Ensuring an adequate amount of solvent is also important to maintain a stirrable mixture.[3]

Data Presentation: Comparative Yields of Dehydrating Agents

The yield of the Bischler-Napieralski reaction is highly dependent on the choice of the dehydrating agent. The following table provides a comparison of yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide using various reagents.

Dehydrating AgentSolventTemperature (°C)Yield (%)Reference
POCl₃TolueneRefluxModerate[1]
P₂O₅ in POCl₃TolueneRefluxHigh[1]
PPA-150Moderate[5]
Tf₂O, 2-chloropyridineCH₂Cl₂-20 to 0High[1]
Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as acetonitrile, toluene, or dichloromethane (DCM).[3]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling with an ice bath may be necessary.[3]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.[3]

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cool the mixture to -20 °C.[1]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.[1]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes.[1][6]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a basic solution and proceed with extraction as described in the previous protocol.[3]

Mandatory Visualization

Bischler-Napieralski Troubleshooting start Low or No Product check_activation Is the aromatic ring sufficiently activated? start->check_activation stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O) check_activation->stronger_reagent No check_reagent Is the dehydrating agent potent enough? check_activation->check_reagent Yes check_reagent->stronger_reagent No check_conditions Are reaction conditions (temperature, time) optimal? check_reagent->check_conditions Yes optimize_conditions Increase temperature or prolong reaction time. Monitor by TLC. check_conditions->optimize_conditions No check_side_products Are side products observed? check_conditions->check_side_products Yes retro_ritter Styrene derivative observed? (Retro-Ritter) check_side_products->retro_ritter Yes tar_formation Tar formation? check_side_products->tar_formation Yes use_nitrile Use corresponding nitrile as solvent or switch to milder conditions. retro_ritter->use_nitrile control_temp Carefully control temperature and monitor reaction time. tar_formation->control_temp

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the yield of my Pictet-Spengler reaction?

A1: The success of a Pictet-Spengler reaction is highly dependent on several factors:

  • Reactant Nucleophilicity: The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic. Electron-donating groups on the aromatic ring generally lead to higher yields under milder conditions.[8]

  • Carbonyl Compound Reactivity: Aldehydes are generally more reactive than ketones. Reactions with ketones often require harsher conditions due to increased steric hindrance and the lower reactivity of the ketone carbonyl group.[8]

  • Catalyst and Solvent: A variety of protic and Lewis acids can be used as catalysts, and the optimal choice depends on the specific substrates. While protic solvents are traditional, aprotic media have sometimes resulted in better yields.[8]

  • Reaction Temperature and pH: The optimal temperature can vary significantly, from room temperature to reflux. The pH of the reaction mixture is also crucial, as acidic conditions are generally required to form the key electrophilic iminium ion intermediate.[8]

Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A2: Yes, ketones can be used, which will result in the formation of 1,1-disubstituted products. However, the reaction is often more challenging than with aldehydes and may require harsher reaction conditions to achieve good yields.[8]

Q3: I am observing racemization in my stereoselective Pictet-Spengler reaction. How can I prevent this?

A3: Loss of enantiomeric excess can be a problem in stereoselective reactions. Careful temperature control is critical, as lower temperatures generally favor the kinetically controlled product and can help prevent racemization. The choice of a suitable chiral auxiliary or catalyst is also essential for maintaining stereochemical integrity.[8]

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes the effects of different catalysts and solvents on the yield of the Pictet-Spengler reaction between tryptamine and various aldehydes.

Tryptamine DerivativeAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
TryptamineBenzaldehydeTFACH₂Cl₂RT95[8]
Tryptaminep-NitrobenzaldehydeTFACH₂Cl₂RT92[8]
TryptamineFormaldehydeHClH₂O/MeOHReflux85[8]
5-MeO-TryptamineBenzaldehydeTFACH₂Cl₂RT98[8]
Experimental Protocol

Protocol: General Acid-Catalyzed Pictet-Spengler Reaction

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).

  • Add the aldehyde or ketone (1.0-1.2 equivalents) to the stirred solution at room temperature.[8]

  • Add the acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid) to the reaction mixture.

  • Stir the reaction at the desired temperature (from room temperature to reflux) and monitor its progress by TLC. Reaction times can range from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a protic acid was used, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Pictet-Spengler_Workflow start Start: Dissolve β-arylethylamine in solvent add_carbonyl Add aldehyde or ketone start->add_carbonyl add_catalyst Add acid catalyst add_carbonyl->add_catalyst react Stir at appropriate temperature add_catalyst->react monitor Monitor reaction progress by TLC react->monitor workup Workup: Neutralize, Extract monitor->workup Reaction complete purify Purification: Chromatography or Recrystallization workup->purify product Final Product: Tetrahydroisoquinoline purify->product

Caption: General experimental workflow for the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction Troubleshooting

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[9]

Frequently Asked Questions (FAQs)

Q1: My Pomeranz-Fritsch reaction is giving a low yield. What are the common reasons?

A1: Low yields are a frequent issue in the Pomeranz-Fritsch synthesis. Key factors include:

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring is critical. Electron-donating groups (e.g., methoxy) activate the ring towards electrophilic attack and generally lead to higher yields. Conversely, electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring, making cyclization more difficult.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While concentrated sulfuric acid is traditional, it can cause charring and other side reactions.[2] Alternative catalysts like polyphosphoric acid (PPA) or Lewis acids have been used to improve yields.[2]

  • Suboptimal Reaction Conditions: The reaction often requires heating, but excessive temperatures or long reaction times can lead to decomposition. Careful monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal conditions.[2]

Q2: I'm observing a significant amount of an unexpected byproduct. What are the common side reactions?

A2: A common side reaction in the Pomeranz-Fritsch synthesis is the formation of an oxazole byproduct. This can sometimes be the major product depending on the reaction conditions and the substrate.

Q3: Are there any modifications to the classical Pomeranz-Fritsch reaction that can improve yields?

A3: Yes, several modifications have been developed. The Schlittler-Muller modification uses a substituted benzylamine and glyoxal hemiacetal, providing access to C1-substituted isoquinolines.[10] The Bobbitt modification involves hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[10]

Data Presentation: Substrate Scope and Yields

The following table illustrates the impact of substituents on the benzaldehyde on the yield of the Pomeranz-Fritsch reaction.

Benzaldehyde SubstituentAcid CatalystTemperature (°C)Yield (%)Reference
HH₂SO₄10055[2]
4-MeOH₂SO₄10075[2]
3,4-(MeO)₂H₂SO₄10080[2]
4-ClH₂SO₄12040[2]
4-NO₂PPA16025[2]
Experimental Protocol

Protocol: Classical Pomeranz-Fritsch Synthesis of Isoquinoline

  • In a round-bottom flask, condense benzaldehyde (1.0 equivalent) with 2,2-diethoxyethylamine (1.0 equivalent) to form the benzalaminoacetal. This can be done by heating the mixture, often with azeotropic removal of water.

  • Cool the reaction mixture.

  • Slowly and cautiously, add concentrated sulfuric acid (typically 5-10 equivalents) to the reaction mixture while stirring. This addition is highly exothermic.[2]

  • After the addition of the acid, heat the mixture to 100 °C for 4-6 hours.[2]

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic solution by the slow addition of a 10% sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Pomeranz-Fritsch_Logic start Reaction Issue low_yield Low Yield start->low_yield side_product Side Product Formation start->side_product check_substituents Are there electron-donating groups on the benzaldehyde? low_yield->check_substituents identify_side_product Identify side product (e.g., oxazole) side_product->identify_side_product consider_modification Consider reaction modification (e.g., Schlittler-Muller) check_substituents->consider_modification No check_catalyst Is the acid catalyst optimal? check_substituents->check_catalyst Yes try_ppa Try alternative acid catalyst (e.g., PPA) check_catalyst->try_ppa No check_temp Is the reaction temperature and time optimized? check_catalyst->check_temp Yes optimize_temp Carefully optimize temperature and monitor by TLC check_temp->optimize_temp No adjust_conditions Adjust reaction conditions to favor isoquinoline formation identify_side_product->adjust_conditions

Caption: Logical relationships in troubleshooting the Pomeranz-Fritsch reaction.

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Isoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in palladium-catalyzed reactions for the synthesis and functionalization of isoquinolones.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction to synthesize isoquinolones is sluggish or stops before completion. What are the likely causes?

A1: The primary suspect is catalyst deactivation. In the context of isoquinolone synthesis, several deactivation pathways are common:

  • Catalyst Poisoning: The nitrogen atom in the isoquinolone ring possesses a lone pair of electrons that can strongly coordinate to the active palladium center. This coordination can block the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.

  • Formation of Palladium Black (Aggregation): Under certain reaction conditions, especially at elevated temperatures, palladium nanoparticles can agglomerate into larger, less active or inactive clusters, which often precipitate as palladium black.

  • Reduction to Inactive Pd(0): While Pd(0) is a key intermediate in many catalytic cycles, its over-reduction and subsequent aggregation can lead to deactivation. In some cases, reagents like amines (e.g., triethylamine) can promote the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[1][2]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to the formation of inactive palladium species.

Q2: How can I diagnose the specific cause of catalyst deactivation in my reaction?

A2: A systematic approach involving both reaction monitoring and catalyst characterization is recommended. Here’s a general workflow:

  • Visual Inspection: Observe the reaction mixture for the formation of a black precipitate, a common indicator of palladium black formation.

  • Reaction Profiling: Monitor the reaction progress over time using techniques like GC, LC-MS, or NMR. A sharp drop in the reaction rate may suggest rapid catalyst poisoning, while a gradual decrease could indicate slower deactivation processes like ligand degradation or catalyst aggregation.

  • Catalyst Characterization: If possible, isolate the deactivated catalyst and analyze it using surface science techniques.

    • Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium particles and identify any aggregation or sintering.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium and identify any changes on the catalyst surface, such as the presence of poisons.

    • X-ray Absorption Spectroscopy (XAS): To probe the coordination environment and oxidation state of the palladium species in situ, providing real-time insights into the deactivation process.[1][2][3]

Q3: What strategies can I employ to prevent or mitigate catalyst poisoning by the isoquinolone product?

A3: Several strategies can be effective in overcoming catalyst poisoning by N-heterocycles:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-donating ligands can often stabilize the palladium center and prevent strong coordination with the nitrogen of the isoquinolone. The table below provides a qualitative comparison of different ligand types.

  • Use of Additives: Certain additives can act as "sacrificial" ligands or promoters. For instance, the use of a directing group on the substrate can anchor the catalyst in close proximity to the desired C-H bond, reducing the likelihood of poisoning by the product.

  • In Situ Catalyst Generation: Using a Pd(0) precursor that is oxidized to the active Pd(II) species in situ can be advantageous. This approach can bypass the opportunity for the starting material or product to coordinate with and poison the initial Pd(II) catalyst.

  • Slow Addition of Substrate: A slow, continuous addition of the starting material can help maintain a low concentration of the potentially poisoning product in the reaction mixture, thereby extending the catalyst's lifetime.

Troubleshooting Guides

Issue 1: Formation of a Black Precipitate (Palladium Black)
  • Symptoms: The reaction mixture turns black, and a fine, dark solid settles out. The reaction rate slows down or stops completely.

  • Probable Cause: Agglomeration of palladium nanoparticles into inactive bulk palladium metal. This is often exacerbated by high temperatures, prolonged reaction times, or the absence of suitable stabilizing ligands.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can accelerate the sintering of palladium nanoparticles.

    • Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that can effectively stabilize the palladium nanoparticles and prevent aggregation.

    • Use a Supported Catalyst: Immobilizing the palladium on a solid support (e.g., activated carbon, silica) can sometimes prevent aggregation. A study on binaphthyl-stabilized palladium nanoparticles (Pd-BNP) for isoquinolone synthesis showed that the catalyst could be recovered and reused up to four times without significant agglomeration.[4]

    • Check Solvent Purity: Impurities in the solvent can sometimes promote catalyst decomposition.

Issue 2: Reaction Stalls After Partial Conversion
  • Symptoms: The reaction proceeds initially but then stops, leaving unreacted starting material.

  • Probable Cause: Catalyst poisoning by the isoquinolone product or a reaction intermediate. The nitrogen lone pair on the isoquinolone ring strongly coordinates to the palladium center, inhibiting its catalytic activity.

  • Troubleshooting Steps:

    • Modify the Ligand: Experiment with different ligands to find one that is less susceptible to displacement by the isoquinolone product.

    • Change the Palladium Precursor: Switching from a Pd(II) to a Pd(0) precursor can sometimes circumvent the poisoning issue by altering the catalyst activation pathway.

    • Incremental Substrate Addition: As mentioned in the FAQs, adding the substrate portion-wise can keep the concentration of the inhibitory product low.

    • Use a Directing Group: If applicable to your reaction, employing a directing group on the substrate can enhance the desired intramolecular reaction pathway and reduce intermolecular poisoning.

Data Presentation

Table 1: Qualitative Comparison of Ligand Effects on Catalyst Stability

Ligand TypeGeneral CharacteristicsExpected Impact on Stability in Isoquinolone Synthesis
Monodentate Phosphines (e.g., PPh₃)Can be prone to dissociation, potentially leading to catalyst aggregation.Moderate stability; may require higher ligand-to-metal ratios.
Bulky, Electron-Rich Phosphines (e.g., Buchwald-type ligands)Stronger coordination to palladium, sterically hinders aggregation and product inhibition.Generally high stability; often improves catalyst lifetime and turnover numbers.
N-Heterocyclic Carbenes (NHCs)Form very strong bonds with palladium, providing high thermal stability.High stability; can be very effective in preventing decomposition.
Bidentate Phosphines (e.g., dppf)Chelating effect provides enhanced stability compared to monodentate ligands.Good stability; often used in challenging cross-coupling reactions.

Table 2: Catalyst Recyclability in Isoquinolone Synthesis

Catalyst SystemReactionNumber of CyclesObserved ActivityReference
Binaphthyl-stabilized Palladium Nanoparticles (Pd-BNP)Oxidative Annulation of Benzamides with Alkynes4No significant agglomeration observed.[4]

Note: Quantitative data on the decline in yield or turnover number per cycle is often not explicitly detailed in the literature. The reusability is typically reported as the number of cycles with acceptable yields.

Experimental Protocols

Protocol 1: In Situ Monitoring of Catalyst Deactivation using NMR Spectroscopy

This protocol allows for the real-time observation of changes in the reaction mixture, including the consumption of starting materials, formation of products, and potential degradation of ligands.

  • Sample Preparation:

    • In an NMR tube, combine the isoquinolone precursor, palladium catalyst, ligand, and any other reagents under an inert atmosphere (e.g., inside a glovebox).

    • Add the deuterated solvent and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).

  • NMR Analysis:

    • Acquire an initial ¹H and ³¹P NMR spectrum at time zero.

    • Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the reaction temperature.

    • Acquire spectra at regular intervals (e.g., every 15-30 minutes) to monitor the concentrations of reactants, products, and the phosphorus-containing ligand.

  • Data Analysis:

    • Integrate the signals of the starting material, product, and internal standard to determine their relative concentrations over time.

    • Plot the concentration of the product versus time to obtain a reaction profile. A plateau in the curve before complete conversion indicates catalyst deactivation.

    • Monitor the ³¹P NMR spectra for the appearance of new signals, which could indicate ligand degradation or the formation of different palladium-phosphine species.

Protocol 2: Characterization of a Deactivated Catalyst by TEM

This protocol outlines the steps to analyze the morphology of a spent palladium catalyst to identify sintering or aggregation.

  • Catalyst Recovery:

    • Once the reaction is complete or has stalled, cool the reaction mixture to room temperature.

    • If the catalyst is heterogeneous, separate it by filtration or centrifugation. If it has precipitated as palladium black, it can also be isolated by filtration. For homogeneous catalysts that have precipitated, the same procedure applies.

    • Wash the isolated solid with a suitable solvent (one that dissolves the reaction components but not the catalyst/precipitate) to remove any adsorbed organic molecules.

    • Dry the catalyst sample under vacuum.

  • Sample Preparation for TEM:

    • Disperse a small amount of the dried catalyst powder in a volatile solvent (e.g., ethanol or isopropanol) by sonication for a few minutes.

    • Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

  • TEM Analysis:

    • Insert the grid into the TEM instrument.

    • Acquire images at different magnifications to observe the overall morphology and size distribution of the palladium nanoparticles.

    • Measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average particle size and size distribution.

    • Compare the results with the TEM images of the fresh catalyst to identify any changes in particle size or morphology, which would be indicative of sintering.

Mandatory Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(II) Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Poisoned_Catalyst Poisoned Catalyst (Pd-Isoquinolone Complex) Active_Catalyst->Poisoned_Catalyst Coordination with Isoquinolone Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Degradation Inactive_Pd0 Inactive Pd(0) Species Active_Catalyst->Inactive_Pd0 Reduction Catalytic_Cycle->Active_Catalyst Regenerates Pd_Black Palladium Black (Aggregated Pd(0)) Inactive_Pd0->Pd_Black Aggregation

Caption: Common deactivation pathways for palladium catalysts in isoquinolone synthesis.

Troubleshooting_Workflow Start Reaction Stalls or is Sluggish Visual_Inspection Visual Inspection: Black Precipitate? Start->Visual_Inspection Yes_Black Visual_Inspection->Yes_Black Yes No_Black Visual_Inspection->No_Black No Sintering Suspect Sintering/ Aggregation Yes_Black->Sintering Poisoning Suspect Poisoning No_Black->Poisoning Optimize_Conditions Optimize Conditions: - Lower Temperature - Change Ligand - Use Supported Catalyst Sintering->Optimize_Conditions Modify_Strategy Modify Strategy: - Change Ligand/Precursor - Slow Substrate Addition - Use Directing Group Poisoning->Modify_Strategy Characterize Characterize Spent Catalyst (TEM, XPS, etc.) Optimize_Conditions->Characterize Modify_Strategy->Characterize

References

Scale-up challenges in the synthesis of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Chloro-1(2H)-isoquinolone, with a particular focus on scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several synthetic strategies can be employed for the synthesis of this compound. Common approaches often involve the cyclization of substituted phenylacetamides or related precursors. One prevalent method is the conversion of a corresponding 4-hydroxy-1(2H)-isoquinolone to the chloro-derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Another route could be a multi-step synthesis starting from readily available materials, potentially involving a Bischler-Napieralski type reaction followed by oxidation and chlorination.

Q2: Why is there a significant drop in yield when scaling up the synthesis of this compound?

A2: A decrease in yield during scale-up is a frequent challenge in chemical synthesis. The primary reasons for this in the context of this compound synthesis include:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. This may cause localized overheating, resulting in the decomposition of starting materials, intermediates, or the final product.

  • Mixing Inhomogeneity: Achieving uniform mixing in large-scale reactors can be difficult. Poor mixing can create localized concentration gradients of reagents, which may promote the formation of byproducts and reduce the yield of the desired product.

  • Extended Reaction and Work-up Times: At a larger scale, processes such as reagent addition, heating, cooling, and extractions take longer. Prolonged exposure to harsh reaction conditions or work-up procedures can lead to product degradation.

Q3: What are the typical impurities encountered in the large-scale synthesis of this compound?

A3: Impurities in the synthesis of this compound can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Over-chlorinated or under-chlorinated species: Depending on the chlorination conditions, byproducts with additional chlorine atoms or unreacted starting material may be present.

  • Isomeric impurities: In some synthetic routes, the formation of regioisomers is possible.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

  • Degradation products: The product may degrade under harsh conditions (e.g., high temperature, extreme pH), leading to the formation of various degradation products.

Q4: How can I effectively purify this compound at a larger scale?

A4: Purification of this compound on a larger scale is typically achieved through recrystallization or column chromatography. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability. The choice of solvent for recrystallization is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor. Column chromatography can be used for smaller scale purifications or when very high purity is required, but it can be less practical and more expensive on a large scale.

Troubleshooting Guides

Problem 1: Low Yield

Symptoms: The isolated yield of this compound is significantly lower than expected based on lab-scale experiments.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Temperature Control - Monitor the internal reaction temperature closely. - Ensure the reactor's heating/cooling system is adequate for the scale. - Consider a staged temperature profile to control exotherms.
Inefficient Mixing - Optimize the stirrer speed and design for the reactor geometry. - Ensure solid reagents are fully suspended. - For multi-phase reactions, ensure adequate interfacial contact.
Degradation during Work-up - Minimize the time the product is exposed to acidic or basic conditions. - Perform extractions and washes at a controlled, lower temperature if the product is thermally sensitive.
Incomplete Reaction - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - If the reaction stalls, consider a moderate increase in temperature or an extension of the reaction time.
Problem 2: High Impurity Levels

Symptoms: The final product is contaminated with significant levels of impurities, making purification difficult.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Side Reactions - Re-evaluate and optimize reaction conditions (temperature, concentration, stoichiometry). - The formation of a styrene derivative as a byproduct can occur in some routes; this retro-Ritter reaction can be minimized by careful selection of reagents and solvents.[1]
Formation of Regioisomers - If cyclization can occur at multiple positions, re-evaluate the directing groups on the starting materials. - Thoroughly characterize all isolated products to identify any isomeric impurities.[1]
Product Degradation - As with low yield, minimize exposure to harsh conditions. - Consider the use of an inert atmosphere if the product is sensitive to oxidation.

Experimental Protocols

Illustrative Gram-Scale Synthesis of this compound

This protocol describes a common two-step process for the synthesis of this compound, starting from 4-hydroxy-1(2H)-isoquinolone.

Step 1: Synthesis of 4-hydroxy-1(2H)-isoquinolone

A detailed procedure for synthesizing 4-hydroxy-2-quinolone analogues using microwave irradiation has been described, which can be adapted.[2] This involves the condensation of a suitable aniline precursor with a β-ketoester, followed by thermal or acid-catalyzed cyclization.

Step 2: Chlorination of 4-hydroxy-1(2H)-isoquinolone

  • Reaction Setup: In a well-ventilated fume hood, charge a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a dropping funnel.

  • Reagent Addition: Add 4-hydroxy-1(2H)-isoquinolone (10.0 g, 0.062 mol) to the flask. Slowly add phosphorus oxychloride (POCl₃, 50 mL) to the flask with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Common Observations on Scale-Up
Yield 85%65-70%Yield reduction due to heat and mass transfer limitations.
Reaction Time 3 hours5-6 hoursLonger heating and cooling times required for larger volumes.
Major Impurity Unreacted Starting Material (<1%)Unreacted Starting Material (2-3%), Degradation Product (1-2%)Increased levels of impurities due to prolonged reaction times and potential localized overheating.
Purity (post-recrystallization) >99%98-99%May require multiple recrystallizations to achieve desired purity.

Note: The data presented in this table is illustrative and based on typical outcomes for similar chemical transformations. Actual results may vary.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency check_temp->check_mixing Adequate optimize_temp Optimize Temperature Profile check_temp->optimize_temp Inadequate check_completion Check Reaction Completion (IPC) check_mixing->check_completion Good optimize_mixing Adjust Stirrer Speed/Design check_mixing->optimize_mixing Poor check_workup Review Work-up Procedure check_completion->check_workup Complete optimize_time Increase Reaction Time check_completion->optimize_time Incomplete optimize_workup Minimize Exposure to Harsh Conditions check_workup->optimize_workup Degradation Observed end Yield Improved check_workup->end No Issues optimize_temp->end optimize_mixing->end optimize_time->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Synthetic Pathway Overview

synthetic_pathway cluster_start Starting Material cluster_reaction Chlorination cluster_product Final Product start_mat 4-hydroxy-1(2H)-isoquinolone reagents POCl₃ Reflux start_mat->reagents Step 1 product This compound reagents->product Step 2

Caption: A simplified overview of a synthetic route to this compound.

References

Managing reaction temperature in 4-Chloro-1(2H)-isoquinolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing reaction temperature during the synthesis of 4-Chloro-1(2H)-isoquinolone. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.

Troubleshooting Guide

Problem: Low or No Yield of this compound

QuestionPossible CauseSuggested Solution
Q1: My reaction to produce this compound is resulting in a low yield or no product at all. What are the likely temperature-related causes? Incomplete Hydrolysis: The conversion of the precursor, 1,4-dichloroisoquinoline, to this compound is a hydrolysis reaction. If the reaction temperature is too low, the rate of hydrolysis will be slow, leading to incomplete conversion and a low yield of the desired product.Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion.
Decomposition of Starting Material or Product: Conversely, excessively high temperatures can lead to the decomposition of either the starting 1,4-dichloroisoquinoline or the this compound product, resulting in a lower yield of the desired compound.Controlled Heating: Utilize a controlled heating source such as an oil bath or a heating mantle with a temperature controller to maintain a stable and uniform reaction temperature. Avoid localized overheating, which can occur with direct heating on a hot plate.
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts. In the case of hydrolysis of 1,4-dichloroisoquinoline, high temperatures might lead to the formation of the fully hydrolyzed product, isoquinoline-1,4-dione, or other degradation products.Temperature Screening: Perform small-scale parallel reactions at various temperatures to identify the optimal range that maximizes the formation of the desired product while minimizing byproduct formation. Analyze the crude reaction mixture by techniques like LC-MS to identify and quantify byproducts.

Problem: Formation of Impurities and Byproducts

QuestionPossible CauseSuggested Solution
Q2: I am observing significant impurities in my final product. How can I control the reaction temperature to minimize their formation? Over-chlorination or Incomplete Chlorination (in precursor synthesis): If you are synthesizing the 1,4-dichloroisoquinoline precursor, improper temperature control during the chlorination step can lead to a mixture of under-chlorinated (monochloro-) or over-chlorinated (trichloro-) isoquinolines. These impurities can be difficult to separate from the desired product in subsequent steps.Strict Temperature Control During Chlorination: The chlorination of the isoquinoline precursor should be carried out at the recommended temperature. Use a cooling bath (e.g., ice-water or ice-salt) to manage the exothermic nature of the reaction and prevent temperature spikes that can lead to over-chlorination.
Formation of Isoquinoline-1,4-dione: As mentioned previously, at higher hydrolysis temperatures, the 4-chloro group can also be hydrolyzed, leading to the formation of the dione byproduct.Moderate Hydrolysis Temperature: Maintain the hydrolysis temperature at a moderate level to selectively cleave the C1-Cl bond while keeping the C4-Cl bond intact. The optimal temperature will depend on the specific reaction conditions (e.g., acid or base concentration).
Polymerization or Tar Formation: Very high reaction temperatures can lead to the polymerization or decomposition of starting materials and products, resulting in the formation of intractable tars.Use of a Reflux Condenser and Appropriate Solvent: Running the reaction under reflux conditions helps to maintain a constant temperature at the boiling point of the solvent. Select a solvent with a boiling point that is appropriate for the desired reaction temperature.

Frequently Asked Questions (FAQs)

Q3: What is a typical temperature range for the synthesis of this compound via hydrolysis of 1,4-dichloroisoquinoline?

While a definitive, universally optimized temperature is not available in the literature for this specific conversion, analogous hydrolyses of chloro-substituted quinolines and isoquinolines are often performed at temperatures ranging from 50 °C to 100 °C. The ideal temperature is highly dependent on the solvent and the concentration of the acid or base used for hydrolysis. It is recommended to start with a lower temperature (e.g., 60 °C) and gradually increase it while monitoring the reaction progress.

Q4: How does the choice of solvent influence the optimal reaction temperature?

The solvent plays a crucial role in determining the reaction temperature. For instance, if the reaction is conducted in water, the maximum temperature under atmospheric pressure is 100 °C. Using a higher-boiling solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), allows for higher reaction temperatures. However, it is important to consider the stability of the reactants and products in the chosen solvent at elevated temperatures.

Q5: Can microwave irradiation be used to control the temperature in this synthesis?

Yes, microwave-assisted synthesis can be an effective method for precise and rapid heating. It often leads to shorter reaction times and improved yields. When using a microwave reactor, the temperature can be precisely controlled, which is advantageous for optimizing the synthesis of this compound and minimizing byproduct formation.

Experimental Protocols

Proposed Synthesis of this compound from 1,4-Dichloroisoquinoline

Materials:

  • 1,4-Dichloroisoquinoline

  • Acetic acid (glacial)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-dichloroisoquinoline (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 9:1 or 4:1 v/v ratio).

  • Place the flask in a heating mantle and, with stirring, heat the reaction mixture to a controlled temperature (start with a trial temperature of 80 °C).

  • Monitor the progress of the reaction by TLC (using an appropriate eluent system, for example, ethyl acetate/hexane) or LC-MS.

  • Continue heating until the starting material is consumed or no further product formation is observed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical summary of how quantitative data on the effect of temperature on the synthesis could be presented.

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity by HPLC (%)Major Byproduct(s)
60124592Unreacted 1,4-dichloroisoquinoline
8067598Trace isoquinoline-1,4-dione
10046890Isoquinoline-1,4-dione, degradation products
12025575Significant degradation and tar formation

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in managing the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 1,4-Dichloroisoquinoline reaction Hydrolysis (Acetic Acid/Water) start->reaction heating Controlled Heating (e.g., 80°C) reaction->heating monitoring Reaction Monitoring (TLC/HPLC) heating->monitoring cooling Cool to RT monitoring->cooling precipitation Precipitate in Ice Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp_check Temperature Analysis cluster_solutions Corrective Actions start Low Yield or Impurities Observed temp_check Is Reaction Temperature Optimal? start->temp_check too_low Too Low? temp_check->too_low too_high Too High? temp_check->too_high increase_temp Increase Temperature & Monitor too_low->increase_temp Yes decrease_temp Decrease Temperature & Monitor too_high->decrease_temp Yes check_heating Ensure Uniform Heating (e.g., Oil Bath) too_high->check_heating Check for hotspots increase_temp->start Re-evaluate decrease_temp->start Re-evaluate check_heating->start Re-evaluate

Caption: Troubleshooting logic for temperature-related issues.

Removal of starting materials from 4-Chloro-1(2H)-isoquinolone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-1(2H)-isoquinolone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the likely starting materials?

A common and effective method for the synthesis of isoquinolone scaffolds is the Bischler-Napieralski reaction.[1][2][3][4] This involves the cyclization of a β-phenylethylamide using a dehydrating agent. For this compound, a plausible starting material would be a substituted N-formyl-2-phenylacetamide. The reaction typically proceeds through a dihydroisoquinoline intermediate which is then oxidized to the final product.

Q2: What are the most common impurities I might encounter in my this compound product?

Based on the likely synthetic pathways, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor β-phenylethylamide.

  • Incomplete Oxidation Product: The 3,4-dihydro-4-chloro-1(2H)-isoquinolone intermediate is a common impurity if the oxidation step is not complete.[1]

  • Side-Reaction Products: The Bischler-Napieralski reaction can sometimes yield regioisomeric products depending on the substitution pattern of the starting material.[1][5] A retro-Ritter reaction can also lead to styrene derivatives as byproducts.[1][3]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual dehydrating agents (e.g., from POCl₃), may be present.

Q3: Which analytical techniques are best for assessing the purity of my this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and identifying impurities. A reversed-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the product and any isolated impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, which is crucial for their identification.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored at room temperature in a dry, well-ventilated area.[6]

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Synthesis
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using TLC or HPLC to ensure the disappearance of starting materials. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Presence of the dihydro intermediate - Optimize the oxidation step of the synthesis. This may involve screening different oxidizing agents or adjusting reaction conditions (time, temperature). - The dihydro intermediate can be separated from the final product by column chromatography.[1]
Contamination with starting materials - Ensure the workup procedure effectively removes the starting materials. An acidic or basic wash may be necessary depending on the nature of the starting materials. - If starting materials persist, purification by recrystallization or column chromatography will be necessary.
Issue 2: Difficulty in Removing Starting Materials by Simple Extraction/Washing
Potential Cause Troubleshooting Steps
Similar solubility of starting material and product - If the starting material has a similar polarity to the product, simple liquid-liquid extraction may be inefficient. - Employ purification techniques with higher resolving power, such as flash column chromatography or preparative HPLC.
Starting material is a neutral compound - If the starting material is neutral and has similar solubility to the product, an acid or base wash will not be effective. - In this case, chromatography is the most effective method for separation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Solvent Selection: The ideal solvent will dissolve the this compound at elevated temperatures but have low solubility at room temperature or below. A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble), can also be effective.

Recommended Solvents to Screen:

SolventPolarityRationale
EthanolPolarOften a good starting point for aromatic compounds.[7]
Ethyl AcetateIntermediateSuitable for compounds with intermediate polarity.
TolueneNonpolarCan be effective if the product is less polar.
Ethanol/WaterMixedA common solvent pair for recrystallization.
Ethyl Acetate/HexaneMixedA versatile solvent pair for a range of polarities.

General Recrystallization Procedure:

  • In a suitable flask, add the crude this compound.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the solid.

  • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.

Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

Mobile Phase Selection: The ideal mobile phase (eluent) will provide good separation between the product and impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[8] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Example Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is often effective.

General Flash Chromatography Procedure:

  • Pack a glass column with silica gel, either as a slurry in the initial mobile phase or dry-packed.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column. A thin layer of sand can be added on top to prevent disturbance of the silica bed.

  • Begin eluting the column with the chosen mobile phase, applying positive pressure (e.g., with air or nitrogen).

  • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.

HPLC System and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
Gradient Start with a lower percentage of Mobile Phase B and gradually increase. For example: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm, to be determined by UV scan of the compound)
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in the initial mobile phase or a mixture of water and acetonitrile/methanol to a concentration of approximately 1 mg/mL.

Visualizations

Purification_Workflow crude Crude 4-Chloro-1(2H)- isoquinolone Product recrystallization Recrystallization crude->recrystallization High initial purity (>90%) column_chromatography Flash Column Chromatography crude->column_chromatography Low initial purity or complex mixture pure_product Pure 4-Chloro-1(2H)- isoquinolone recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (HPLC) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Low_Purity start Low Purity of This compound check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_intermediate Dihydro Intermediate Present? is_starting_material->is_intermediate No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes optimize_oxidation Optimize Oxidation Step is_intermediate->optimize_oxidation Yes purify Purify by Chromatography is_intermediate->purify No optimize_reaction->purify optimize_oxidation->purify end High Purity Product purify->end

Caption: Troubleshooting guide for low product purity.

References

Technical Support Center: Halogenation of Isoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of isoquinolones. Our goal is to help you overcome common challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the halogenation of isoquinolones?

A1: The primary challenges in the halogenation of isoquinolones include poor regioselectivity, leading to mixtures of isomers, and over-halogenation, resulting in di- or poly-halogenated products.[1][2] The electron-rich nature of the isoquinolone core makes it susceptible to multiple halogen additions if the reaction conditions are not carefully controlled.[2]

Q2: How do substituents on the isoquinolone ring affect the halogenation reaction?

A2: Substituents play a crucial role in directing the position and efficiency of halogenation. Electron-donating groups (EDGs) activate the ring, making it more reactive towards electrophilic halogenation, which can sometimes lead to a higher risk of over-halogenation.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, potentially requiring harsher reaction conditions. The position of the substituent also sterically and electronically influences where the halogen will be introduced.[2][3]

Q3: Which halogenating agents are recommended for the selective halogenation of isoquinolones?

A3: The choice of halogenating agent is critical for controlling selectivity.

  • N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild and selective halogenations.[1][4] NBS, for example, is often employed for regioselective bromination.[4][5]

  • Molecular Halogens (Br₂, Cl₂): While powerful, they can be less selective and may lead to over-halogenation if not used in precise stoichiometric amounts.[1][6]

  • Trichloroisocyanuric acid (TCCA): This is an inexpensive and atom-economical source for chlorination that can provide high regioselectivity under metal-free conditions.[1][7]

Q4: How can I improve the regioselectivity of my halogenation reaction?

A4: Achieving high regioselectivity is a common challenge.[1] Several strategies can be employed:

  • Directing Groups: The use of a directing group can effectively guide the halogen to a specific position on the isoquinolone ring.[8]

  • Reaction Conditions: Optimization of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.[2][9]

  • Choice of Halogenating Agent: Different reagents exhibit varying selectivities. For instance, bulky halogenating agents may favor less sterically hindered positions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the halogenation of isoquinolones.

Problem 1: Low or No Product Yield

Possible CauseRecommended Action
Inactive Substrate Isoquinolones with strongly deactivating groups may be resistant to halogenation under mild conditions. Consider using a more reactive halogenating agent or increasing the reaction temperature cautiously.[2]
Poor Reagent Reactivity The chosen halogenating agent may not be sufficiently electrophilic. For less reactive substrates, consider using a more potent reagent (e.g., molecular bromine instead of NBS) or adding a Lewis acid catalyst to enhance electrophilicity.[2]
Suboptimal Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be aware that higher temperatures can also promote side reactions.[2]
Poor Solubility Ensure the isoquinolone starting material is fully dissolved in the chosen solvent. If solubility is an issue, screen alternative solvents.
Presence of Impurities Water and other nucleophilic impurities can consume the halogenating agent. Ensure all reagents and solvents are anhydrous.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible CauseRecommended Action
Multiple Reactive Sites The isoquinolone ring has several positions susceptible to electrophilic attack. The use of a directing group is a powerful strategy to achieve high regioselectivity.[8]
Suboptimal Reaction Conditions Regioselectivity is often highly sensitive to the solvent, temperature, and catalyst. A systematic screening of these parameters is recommended to find the optimal conditions for your specific substrate.[2]
Incorrect Halogenating Agent Different halogenating agents can exhibit different selectivities. If one reagent yields a mixture, consider trying an alternative (e.g., switching from Br₂ to NBS).[2]

Problem 3: Over-halogenation (Di- or Poly-halogenation)

Possible CauseRecommended Action
Excess Halogenating Agent Carefully control the stoichiometry of the halogenating agent. For monohalogenation, use 1.0 to 1.1 equivalents.[1]
Highly Activated Substrate Isoquinolones with strong electron-donating groups are prone to over-halogenation. Use a milder halogenating agent (e.g., NBS instead of Br₂) and consider running the reaction at a lower temperature.[2]
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further halogenation of the product.[2]

Experimental Protocols & Data

Table 1: Comparison of Conditions for Regioselective Bromination of Methoxy-Substituted Tetrahydroquinolines

Note: This data on a related quinoline system can provide a starting point for optimizing isoquinolone halogenation.

Starting MaterialEquivalents of Br₂ProductYieldReference
6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline33,6-dibromo-8-methoxyquinolineHigh[6]
6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline43,5,6-tribromo-8-methoxyquinolineHigh[6]
6,8-dimethoxy-1,2,3,4-tetrahydroquinoline33-bromo-6,8-dimethoxyquinoline80%[6]
6,8-dimethoxy-1,2,3,4-tetrahydroquinoline43,5-dibromo-6,8-dimethoxyquinoline78%[6]

Protocol 1: Metal-Free C5-Chlorination of a Directed Quinoline Derivative

This protocol for a quinoline derivative with a directing group at the 8-position can be adapted for similarly substituted isoquinolones.[1]

  • Dissolve Substrate: Dissolve N-(quinolin-8-yl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add Reagent: Add trichloroisocyanuric acid (TCCA) (0.36 equivalents) to the solution.[7]

  • Reaction: Stir the mixture at room temperature in an open-air atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Visual Guides

Below are diagrams illustrating key concepts in the halogenation of isoquinolones.

reaction_pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Outcomes Isoquinolone Isoquinolone Derivative Reaction Halogenation Reaction Isoquinolone->Reaction HalogenatingAgent Halogenating Agent (e.g., NBS, NCS, Br2) HalogenatingAgent->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Catalyst Catalyst (optional) Catalyst->Reaction MonoHalogenated Desired Mono-halogenated Product Isomers Regioisomeric Mixture OverHalogenated Over-halogenated Product Reaction->MonoHalogenated High Selectivity Reaction->Isomers Poor Regioselectivity Reaction->OverHalogenated Excess Reagent/ High Reactivity troubleshooting_flowchart cluster_yield Low Yield Troubleshooting cluster_selectivity Selectivity Issues Troubleshooting start Halogenation Experiment check_yield Is the yield acceptable? start->check_yield check_selectivity Is the product pure? check_yield->check_selectivity Yes increase_temp Increase Temperature check_yield->increase_temp No stronger_reagent Use More Reactive Halogenating Agent check_yield->stronger_reagent No check_impurities Ensure Anhydrous Conditions check_yield->check_impurities No success Successful Reaction check_selectivity->success Yes adjust_stoichiometry Adjust Reagent Stoichiometry (1.0-1.1 eq for mono) check_selectivity->adjust_stoichiometry No lower_temp Lower Reaction Temperature check_selectivity->lower_temp No milder_reagent Use Milder Halogenating Agent check_selectivity->milder_reagent No directing_group Consider a Directing Group Strategy check_selectivity->directing_group No

References

Technical Support Center: Regioselective Synthesis of Substituted Isoquinolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted isoquinolones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the improvement of regioselectivity in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the transition metal-catalyzed synthesis of 1(2H)-isoquinolones?

A1: The regioselectivity in these syntheses is primarily governed by a combination of electronic and steric factors. These are influenced by the choice of catalyst, the directing group, and the substrate itself.[1]

  • Directing Group: The coordinating atom and the rigidity of the directing group are crucial for bringing the metal catalyst into proximity with a specific C-H bond.[1] Common directing groups include N-methoxyamides, N-pivaloyloxyamides, and hydrazones. The interaction between the catalyst and the directing group dictates the site of C-H activation.[1]

  • Catalyst and Ligands: The choice of the transition metal (e.g., Palladium, Rhodium, Ruthenium, Cobalt) and its associated ligands significantly impacts regioselectivity.[1] Ligands can alter the steric environment around the metal center, thereby favoring the activation of a less hindered C-H bond.[1]

  • Substrate Electronics and Sterics: Electron-donating or withdrawing groups on the benzamide moiety can influence the reactivity of the C-H bonds. Steric hindrance from bulky substituents on the aromatic ring can prevent the catalyst from accessing nearby C-H bonds, thus directing functionalization to a different position.[1]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or oxidants can alter the reaction pathway and, consequently, the regioselectivity.[1]

Q2: How do I choose the appropriate directing group for my desired regioselectivity?

A2: The choice of a directing group is critical for controlling the site of C-H activation. For the synthesis of 1(2H)-isoquinolones, which typically involves the ortho-C-H activation of a benzamide derivative, several directing groups are commonly employed:[1]

  • N-methoxyamides: These are widely used and generally direct functionalization to the ortho position of the benzamide.[1]

  • Oximes: Aromatic ketoximes can be used to direct the regioselective cyclization with alkynes in the presence of a Ruthenium catalyst.[1][2]

  • Hydrazones: These can act as effective directing groups in rhodium-catalyzed reactions, leading to highly substituted isoquinolines.[1]

  • Sulfilimines: These can serve as both a transformable directing group and an internal oxidant in Rh(III)-catalyzed C-H activation/annulation reactions.[3]

The selection should be based on the specific transformation, the desired product, and the stability of the directing group under the planned reaction conditions.

Q3: My palladium-catalyzed reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 1(2H)-isoquinolinone?

A3: Achieving high regioselectivity in palladium-catalyzed C-H activation/annulation reactions often requires careful optimization of several parameters. Here are some troubleshooting steps:[1]

  • Evaluate the Catalyst and Ligands: The choice of the palladium source and ligands is paramount. If you are observing poor selectivity, consider screening different palladium catalysts and ligands.

  • Modify the Directing Group: The structure of the directing group can significantly influence the outcome. If possible, try a bulkier or more rigid directing group to increase steric hindrance around one of the ortho C-H bonds.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]

    • Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents such as toluene, DMF, and DCE.[1]

    • Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) or acids can influence the reaction pathway. Experiment with different additives and their stoichiometry.[1]

Q4: I am observing low or no conversion of my starting material in a transition metal-catalyzed synthesis. What are the possible causes and solutions?

A4: Low or no conversion in C-H activation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Integrity and Activity: Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst. Also, optimize the catalyst loading for your specific substrate.[1]

  • Role of the Oxidant: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalyst. Silver salts (e.g., Ag₂CO₃, AgOAc) are commonly used. Ensure you are using the correct oxidant at the appropriate stoichiometry (typically 2-3 equivalents) and that it is fresh.[1][4]

  • Reaction Conditions:

    • Temperature: C-H activation reactions are often sensitive to temperature. A gradual increase may be necessary if the reaction is slow, but be cautious of excessively high temperatures that could lead to catalyst decomposition.[1]

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.[1]

  • Directing Group Coordination: The directing group must effectively coordinate to the metal center. If you suspect poor coordination, consider modifying the directing group or the reaction conditions to favor this interaction.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Regioselectivity Suboptimal reaction conditions.- Lower the reaction temperature to favor the kinetic product.[1]- Screen different solvents (e.g., toluene, DMF, DCE).[1]- Vary additives and their stoichiometry.[1]
Inappropriate catalyst or ligand.- Screen a variety of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and ligands.
Ineffective directing group.- Modify the directing group to be bulkier or more rigid to enhance steric hindrance.[1]
Low Yield / No Reaction Catalyst degradation or low activity.- Use a fresh batch of catalyst and optimize loading.[1]
Ineffective or degraded oxidant.- Use a fresh, properly stored oxidant at the correct stoichiometry.[1]
Suboptimal reaction temperature.- Gradually increase the temperature, avoiding catalyst decomposition.[1]
Presence of oxygen.- Ensure a strictly inert atmosphere (Argon or Nitrogen).[1]
Poor directing group coordination.- Modify the directing group or reaction conditions to enhance coordination.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various successful regioselective isoquinolone syntheses.

Catalyst SystemDirecting GroupSubstrateCoupling PartnerSolventTemp. (°C)Yield (%)Regioselectivity
Pd(CH₃CN)₂Cl₂ (10 mol%) / Ag₂CO₃ (2 equiv.)N-methoxyN-methoxybenzamide2,3-allenoic acid estersToluene8553-87High (single isomer isolated)
[CpRh(MeCN)₃][SbF₆]₂ (2.5 mol%) / Cu(OAc)₂·H₂O (2.1 equiv.)ImineBenzaldimineUnsymmetrical alkyneDCE83Good11:1 mixture of regioisomers
[{RuCl₂(p-cymene)}₂] / NaOAcOximeAromatic ketoximesAlkynesNot specifiedNot specifiedGood to excellentHigh
[CpRh(MeCN)₃][SbF₆]₂N-methoxyN-methoxyamidesNitroalkenesNot specifiedNot specifiedNot specifiedSelective for 4-substituted regioisomer

Experimental Protocols

Protocol 1: Palladium-Catalyzed Oxidative Annulation of N-methoxybenzamides with 2,3-Allenoic Acid Esters

This protocol describes a method for the synthesis of 3,4-substituted hydroisoquinolones with high regioselectivity.[4][5]

Materials:

  • N-methoxybenzamide (0.50 mmol)

  • 2,3-allenoic acid ester (1.5 mmol, 3 equiv.)

  • Silver(I) carbonate (Ag₂CO₃) (0.275 g, 1 mmol, 2 equiv.)

  • N,N-diisopropylethylamine (DIPEA) (0.174 mL, 1 mmol, 2 equiv.)

  • Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂) (13.0 mg, 0.05 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried 25 mL round-bottom flask, add N-methoxybenzamide, 2,3-allenoic acid ester, silver(I) carbonate, N,N-diisopropylethylamine, and bis(acetonitrile)dichloropalladium(II).

  • Add 5 mL of toluene to the flask.

  • Heat the mixture at 85 °C for 4 hours under an air atmosphere.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Rhodium(III)-Catalyzed Synthesis of 4-Substituted Isoquinolones

This protocol is for the synthesis of 4-substituted isoquinolones via the annulation of N-methoxyamides and nitroalkenes.[6]

Materials:

  • N-methoxyamide (0.45 mmol, 1.5 equiv.)

  • Nitroalkene (0.30 mmol, 1.0 equiv.)

  • [Cp*Rh(MeCN)₃][SbF₆]₂ (25 mg, 0.03 mmol)

  • Solvent (e.g., DCE)

Procedure:

  • In a nitrogen-filled glove box, charge an oven-dried 2-5 mL microwave vial equipped with a stir bar with the N-methoxyamide, nitroalkene, and [Cp*Rh(MeCN)₃][SbF₆]₂.

  • Add the appropriate solvent.

  • Seal the vial and remove it from the glove box.

  • Heat the reaction mixture at the specified temperature for the required time (optimization may be necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - N-methoxybenzamide - Alkyne/Alkene - Catalyst & Ligand - Additives & Solvent heating Heat under Inert Atmosphere reagents->heating 1. Setup quench Quench Reaction heating->quench 2. Completion extract Extract Product quench->extract 3. Isolation purify Purify via Chromatography extract->purify 3. Isolation analyze Characterize Product (NMR, MS) purify->analyze 3. Isolation

Caption: General experimental workflow for transition metal-catalyzed isoquinolone synthesis.

Troubleshooting_Flowchart cluster_conditions Condition Optimization cluster_reagents Reagent Modification start Poor Regioselectivity Observed temp Lower Temperature? start->temp solvent Screen Solvents? temp->solvent No Improvement outcome Improved Regioselectivity? temp->outcome Yes additives Vary Additives? solvent->additives No Improvement solvent->outcome Yes catalyst Change Catalyst/ Ligand System? additives->catalyst No Improvement additives->outcome Yes dg Modify Directing Group? catalyst->dg No Improvement catalyst->outcome Yes dg->outcome Yes retry Re-evaluate Strategy dg->retry No Improvement end Successful Synthesis outcome->end Yes outcome->retry No

Caption: Troubleshooting flowchart for addressing poor regioselectivity.

Influencing_Factors center Regioselectivity catalyst Catalyst System (Pd, Rh, Ru, Co) catalyst->center dg Directing Group (N-OMe, Oxime, etc.) dg->center substrate Substrate (Sterics & Electronics) substrate->center conditions Reaction Conditions (Temp, Solvent, Additives) conditions->center

Caption: Key factors influencing regioselectivity in isoquinolone synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Chloro-1(2H)-isoquinolone: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. The heterocyclic compound 4-Chloro-1(2H)-isoquinolone (C₉H₆ClNO) serves as a pertinent example for illustrating the comparative strengths of various analytical techniques in structural validation.[1] This guide provides an objective comparison between the definitive method of single-crystal X-ray crystallography and the powerful, complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

At a Glance: Comparing Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity of atoms (2D structure), chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Data Output Electron density map, CIF fileSpectrum (chemical shifts, coupling constants)Mass spectrum (m/z ratio)
Key Advantage Unambiguous determination of 3D structure and stereochemistryProvides detailed structural information in solution, non-destructiveHigh sensitivity, provides molecular formula
Key Limitation Requires a suitable single crystal, which can be difficult to growCan be complex to interpret for large molecules, less sensitive than MSDoes not provide 3D structural information directly

X-ray Crystallography: The Gold Standard

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal.[2][3] The technique relies on the diffraction of an X-ray beam by the regular, repeating arrangement of atoms within a crystal, providing a precise three-dimensional map of the electron density.[3] This allows for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.[4]

While specific crystallographic data for this compound is not publicly available, the data for a related compound, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, illustrates the type of information obtained.[5]

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Chloro-Isoquinoline Derivative [5]

ParameterValue
Chemical FormulaC₁₇H₉ClN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.6888(4)
b (Å)8.3775(2)
c (Å)12.9180(3)
β (°)110.515(3)
Volume (ų)1387.46(7)
Z4
R-factor (%)4.20
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : The first and often most challenging step is to grow a single crystal of high purity and sufficient size (typically >0.1 mm in all dimensions).[2][6] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection : The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][6] A detector records the intensities and positions of the diffracted X-rays as the crystal is rotated.

  • Structure Solution : The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map.[3]

  • Structure Refinement : The atomic model is built into the electron density map and refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.[3]

experimental_workflow_xray X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction integration Data Integration diffraction->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation experimental_workflow_nmr NMR Spectroscopy Workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_data_proc_nmr Data Processing & Analysis dissolution Dissolution in Deuterated Solvent shimming Shimming & Tuning dissolution->shimming acquisition 1D & 2D Pulse Sequences shimming->acquisition processing Fourier Transform & Phasing acquisition->processing analysis Spectral Analysis processing->analysis elucidation Structure Elucidation analysis->elucidation experimental_workflow_ms Mass Spectrometry Workflow cluster_sample_prep_ms Sample Preparation cluster_analysis_ms MS Analysis cluster_data_proc_ms Data Interpretation dilution Dilution in Volatile Solvent ionization Ionization (e.g., ESI) dilution->ionization separation Mass Separation (m/z) ionization->separation detection Detection separation->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Molecular Weight & Formula Determination spectrum->interpretation

References

Purity Assessment of 4-Chloro-1(2H)-isoquinolone: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 4-Chloro-1(2H)-isoquinolone is a critical step in ensuring the reliability of experimental data and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other analytical techniques for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[1] For this compound, a reversed-phase HPLC-UV method is proposed as the primary analytical approach due to its high resolving power, sensitivity, and quantitative accuracy.

Proposed HPLC-UV Method

This protocol is based on established methods for structurally related isoquinolone derivatives and serves as a robust starting point for method development and validation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Stationary Phase: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Compound Retention Time (min) Peak Area Area %
This compoundHypothetical: 12.5Hypothetical: 1,250,000Hypothetical: 99.5%
Impurity 1Hypothetical: 8.2Hypothetical: 3,000Hypothetical: 0.24%
Impurity 2Hypothetical: 15.1Hypothetical: 3,250Hypothetical: 0.26%

Note: The retention times and peak areas are hypothetical and will vary based on the specific instrumentation and sample.

Comparison with Alternative Analytical Methods

While HPLC-UV is the preferred method for quantitative purity assessment, other techniques can provide complementary information. A multi-pronged approach is often recommended for comprehensive characterization.[1]

Analytical Method Principle Information Provided Typical Purity Range for Synthesized Heterocycles Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.95-99%[1]High resolution, sensitivity, and quantitation.Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and byproducts.>98% for volatile components[1]Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, detection of proton-containing impurities.>95% (by relative integration)[1]Provides structural information about impurities.Lower sensitivity compared to chromatographic methods.
Melting Point Determination Measurement of the temperature range over which a solid melts.Indication of purity; impurities lower and broaden the melting point range.N/ASimple and rapid.Insensitive to small amounts of impurities; not quantitative.

Potential Impurities in this compound Synthesis

The purity of this compound can be affected by several factors related to its synthesis. Potential impurities may include:

  • Unreacted Starting Materials: Residuals from the initial steps of the synthesis.

  • Byproducts: Formation of regioisomers or products from side reactions.

  • Intermediates: Incomplete conversion of synthetic intermediates to the final product.

  • Degradation Products: Impurities formed by the decomposition of the target compound under certain conditions.

A robust analytical method, such as the proposed HPLC-UV protocol, is essential for separating and quantifying these potential impurities.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the purity assessment of this compound, integrating various analytical techniques for a comprehensive evaluation.

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Check cluster_primary_analysis Primary Quantitative Analysis cluster_confirmation Structural Confirmation & Volatile Impurities cluster_final Final Purity Assessment Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) for reaction completion Synthesis->TLC HPLC HPLC-UV Analysis for Quantitative Purity TLC->HPLC NMR NMR Spectroscopy for Structural Confirmation HPLC->NMR GCMS GC-MS for Volatile Impurities HPLC->GCMS Purity Purity > 98%? NMR->Purity GCMS->Purity Pass Qualified for Further Use Purity->Pass Yes Fail Further Purification Required Purity->Fail No

Caption: Workflow for the purity assessment of synthesized compounds.

By employing a combination of a primary quantitative method like HPLC-UV with confirmatory techniques such as NMR and GC-MS, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

Reactivity Face-Off: 4-Chloro- vs. 4-Bromo-1(2H)-isoquinolone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the synthesis of novel therapeutics and complex molecular architectures, the strategic functionalization of heterocyclic scaffolds is paramount. The 1(2H)-isoquinolone core is a privileged structure in medicinal chemistry, and the introduction of substituents at the 4-position via palladium-catalyzed cross-coupling reactions is a common and powerful strategy. The choice of the halide at this position—typically chlorine or bromine—profoundly influences reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 4-chloro-1(2H)-isoquinolone and 4-bromo-1(2H)-isoquinolone in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

The fundamental principle governing the reactivity of these substrates lies in the carbon-halogen bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. Consequently, the lower bond energy of the C-Br bond in 4-bromo-1(2H)-isoquinolone facilitates a more rapid oxidative addition, leading to faster reaction times, milder required conditions, and often higher yields compared to its chloro-analog.[1]

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for 4-chloro- and 4-bromo-1(2H)-isoquinolone are not extensively published, we can extrapolate performance based on established principles and data from closely related systems, such as 1-halo-3,6-dimethoxyisoquinolines.[1] The following tables summarize the anticipated comparative performance in key palladium-catalyzed cross-coupling reactions.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

ParameterThis compound4-Bromo-1(2H)-isoquinolone
Reaction Temperature Higher (e.g., 100-120 °C)Milder (e.g., 80-100 °C)
Reaction Time Longer (e.g., 12-24 hours)Shorter (e.g., 2-8 hours)
Catalyst Loading Potentially HigherLower
Typical Ligand Specialized for Ar-Cl activation (e.g., Biarylphosphines like SPhos, XPhos)Standard phosphines (e.g., PPh₃) may suffice
Anticipated Yield Good to Excellent (with optimized system)Excellent

Table 2: Anticipated Performance in Buchwald-Hartwig Amination

ParameterThis compound4-Bromo-1(2H)-isoquinolone
Reaction Temperature Higher (e.g., 110-130 °C)Milder (e.g., 90-110 °C)
Reaction Time Longer (e.g., 18-36 hours)Shorter (e.g., 4-12 hours)
Base Strength Often requires stronger bases (e.g., NaOtBu)Can proceed with weaker bases (e.g., Cs₂CO₃)
Catalyst System Requires systems optimized for Ar-Cl activationBroader range of catalysts are effective
Anticipated Yield Moderate to GoodGood to Excellent

Table 3: Anticipated Performance in Heck Reaction

ParameterThis compound4-Bromo-1(2H)-isoquinolone
Reaction Temperature Higher (e.g., 120-140 °C)Milder (e.g., 100-120 °C)
Reaction Time Significantly LongerShorter
Catalyst System Often requires phosphine-free or specialized ligand systemsStandard Heck conditions are generally effective
Anticipated Yield Lower to ModerateGood

Mechanistic Overview and Experimental Workflows

The following diagrams and protocols illustrate the fundamental mechanisms and provide detailed experimental procedures for these key transformations.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR' ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Product Release ArX Ar-X (4-Halo-isoquinolone) X = Cl, Br ArX->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdOR Base Base (e.g., K₂CO₃) Base->ArPdX

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, Coupling Partner, Base start->reagents solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Pd Catalyst & Ligand purge->catalyst heat Heat to Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Generalized experimental workflow for cross-coupling.

Detailed Experimental Protocols

The following are representative protocols. Note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reagents:

    • 4-Halo-1(2H)-isoquinolone (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide; Pd₂(dba)₃ with SPhos for chloride) (1-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add the 4-halo-1(2H)-isoquinolone, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture, followed by the palladium catalyst and ligand (if separate).

    • Heat the mixture with vigorous stirring. For 4-bromo-1(2H)-isoquinolone, a temperature of 80-100 °C for 2-8 hours is typical. For this compound, higher temperatures (100-120 °C) and longer reaction times (12-24 hours) may be required.[1]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reagents:

    • 4-Halo-1(2H)-isoquinolone (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., Xantphos for bromide; a biarylphosphine like XPhos for chloride, 2-4 mol%)

    • Base (e.g., Cs₂CO₃ for bromide; NaOtBu for chloride, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

    • Add the solvent, followed by the 4-halo-1(2H)-isoquinolone and the amine.

    • Seal the vessel and heat with vigorous stirring. For 4-bromo-1(2H)-isoquinolone, temperatures of 90-110 °C for 4-12 hours are typical.[1] For this compound, more forcing conditions (110-130 °C, 18-36 hours) are generally necessary.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

For drug development professionals, the choice between 4-chloro- and 4-bromo-1(2H)-isoquinolone is a critical decision that balances substrate cost against process efficiency. 4-Bromo-1(2H)-isoquinolone is the more reactive substrate, allowing for milder conditions, shorter reaction times, and a broader selection of catalyst systems, which often translates to higher yields and a more robust process.[1] In contrast, this compound, while often more cost-effective as a starting material, necessitates more stringent reaction conditions and highly specialized (and often more expensive) catalyst systems to achieve comparable results. This trade-off must be carefully evaluated based on the specific synthetic goals, scale of production, and economic constraints of the project.

References

Unraveling the Impact of Halogens on the Biological Activity of Isoquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of halogenated isoquinolones, a class of compounds with significant therapeutic potential. By examining experimental data on their anticancer and antimicrobial properties, we delve into the structure-activity relationships governed by the nature and position of halogen substituents.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the isoquinolone scaffold has proven to be a powerful strategy for modulating their pharmacological profiles. These modifications can influence a compound's potency, selectivity, and pharmacokinetic properties. This guide will summarize key findings from comparative studies, present detailed experimental protocols for the assays mentioned, and visualize the signaling pathways affected by these compounds.

Comparative Anticancer Activity of Halogenated Isoquinolones

Halogenated isoquinolones have emerged as promising candidates in oncology research, with their efficacy being significantly influenced by the specific halogen present. A notable example is the differential inhibition of deubiquitinases USP2 and USP7 by halogenated isoquinoline-1,3-diones.[1][2]

A study on isoquinoline-1,3-dione-based inhibitors revealed that halogen substitution plays a crucial role in determining the potency and selectivity of these compounds. The introduction of a fluorine atom, for instance, was found to completely switch the selectivity of the inhibitor between USP2 and USP7.[1][2]

Below is a summary of the inhibitory activities of selected halogenated isoquinoline-1,3-diones against USP2 and USP7.

Compound IDHalogen SubstituentUSP2 IC50 (nM)USP7 Inhibition (%) @ 500 nMReference
Compound A Fluorine-High[1]
Compound B Chlorine-Moderate[1]
Compound C Bromine250Low[1]
Compound D Iodine-Low[1]

Note: Specific IC50 values for all compounds against both enzymes were not available in the referenced literature. The table reflects the reported trends in selectivity.

Comparative Antimicrobial Activity of Halogenated Isoquinolones

The exploration of halogenated isoquinolones as antimicrobial agents is an active area of research. Halogenation can enhance the antibacterial and antifungal properties of the isoquinolone core.

While direct comparative studies on a full series of halogenated isoquinolones are limited, research on related halogenated quinolines provides valuable insights. Chloro-substituted quinoline analogs have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The antimicrobial activity of bromo-substituted isoquinolines has been less frequently reported in the reviewed literature.[3]

The following table would ideally present a comparison of the Minimum Inhibitory Concentrations (MIC) of a series of halogenated isoquinolones against various microbial strains. However, due to the lack of a systematic study in the available literature, this table remains illustrative of the data that would be required for a direct comparison.

Compound IDHalogen at Position XS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IQ-F Fluoro---
IQ-Cl Chloro---
IQ-Br Bromo---
IQ-I Iodo---

Data for a systematic comparative study is currently unavailable in the reviewed literature.

Signaling Pathways Modulated by Halogenated Isoquinolones

Halogenated isoquinolones exert their biological effects by modulating various cellular signaling pathways. Key targets that have been identified include Hematopoietic Progenitor Kinase 1 (HPK1) and the deubiquitinases USP2 and USP7.

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance the immune response against cancer cells. Certain isoquinoline derivatives have been identified as inhibitors of HPK1.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Negative Regulation) Downstream Signaling Downstream T-cell Activation Pathways SLP76->Downstream Signaling Promotes Isoquinolone Halogenated Isoquinolone Inhibitor Isoquinolone->HPK1 Inhibits

Caption: Inhibition of the HPK1 signaling pathway by halogenated isoquinolones.

USP2 and USP7 Signaling Pathways

USP2 and USP7 are deubiquitinating enzymes that play crucial roles in cancer by regulating the stability of key oncoproteins and tumor suppressors. As mentioned earlier, halogenated isoquinoline-1,3-diones can selectively inhibit these enzymes.

USP_Signaling_Pathway cluster_usp2 USP2 Pathway cluster_usp7 USP7 Pathway USP2 USP2 CyclinD1 Cyclin D1 USP2->CyclinD1 Deubiquitinates (Stabilizes) Cell Cycle Progression Cell Cycle Progression CyclinD1->Cell Cycle Progression USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Tumor Suppression Tumor Suppression p53->Tumor Suppression Isoquinolone Halogenated Isoquinolone-1,3-dione Isoquinolone->USP2 Inhibits (Halogen Dependent) Isoquinolone->USP7 Inhibits (Halogen Dependent)

Caption: Halogen-dependent inhibition of USP2 and USP7 signaling by isoquinolones.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halogenated isoquinolone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a desired density and incubate for 24 hours.

  • Treat the cells with varying concentrations of the halogenated isoquinolone compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

HPK1 Kinase Assay

This assay measures the activity of the HPK1 enzyme and the inhibitory effect of the test compounds.

Materials:

  • Recombinant HPK1 enzyme

  • Kinase buffer

  • ATP

  • HPK1 substrate (e.g., a specific peptide)

  • Halogenated isoquinolone compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Add the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the HPK1 enzyme to the wells.

  • Add the substrate/ATP mix to initiate the kinase reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for a further period (e.g., 40 minutes).

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader. The signal intensity is proportional to the ADP formed and thus to the HPK1 activity.[4]

USP7 Inhibition Assay

This assay is designed to measure the deubiquitinase activity of USP7 and the inhibitory potential of the test compounds.

Materials:

  • Purified USP7 enzyme

  • Assay buffer

  • Fluorogenic, ubiquitinated substrate (e.g., Ub-AMC)

  • Halogenated isoquinolone compounds

  • 96-well plate

  • Fluorescence reader

Procedure:

  • Add the USP7 enzyme to the wells of a 96-well plate.

  • Add the test inhibitor or vehicle to the wells and pre-incubate.

  • Initiate the reaction by adding the Ub-AMC substrate.

  • Incubate the plate at a controlled temperature.

  • Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 460 nm emission for AMC). The fluorescence signal is proportional to the deubiquitinating activity of USP7.[5]

Conclusion

The halogenation of the isoquinolone scaffold is a versatile strategy for developing novel therapeutic agents with potent and selective biological activities. The nature and position of the halogen atom can profoundly influence the anticancer and antimicrobial properties of these compounds. As demonstrated in the case of USP2/USP7 inhibitors, a subtle change from one halogen to another can switch the therapeutic target.

Further systematic studies comparing a full series of halogenated isoquinolones (fluoro, chloro, bromo, and iodo) at the same position are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation isoquinolone-based drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.

References

A Comparative Analysis of the Cytotoxicity of Chloro- and Bromo-Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced differences in the biological activities of structurally similar compounds is of paramount importance. This guide provides a comparative overview of the cytotoxic profiles of chloro- and bromo-substituted isoquinolines. By synthesizing available experimental data, this document aims to shed light on their potential as anticancer agents and to provide a foundation for future research. While direct head-to-head comparative studies are limited, a survey of existing literature on various derivatives offers valuable insights into their structure-activity relationships.

Comparative Cytotoxicity Data

The cytotoxic potential of halogenated isoquinolines is significantly influenced by the nature and position of the halogen substituent on the isoquinoline ring. The following table summarizes the 50% inhibitory concentration (IC50) values for various chloro- and bromo-isoquinoline derivatives against several cancer cell lines, as reported in the scientific literature.

Derivative ClassCompound/SubstituentCell LineIC50 (µM)Reference
Chloro-Isoquinolines
Chloro-isoquinolinedionesPyrido[3,4-b]phenazinediones (general)Multiple Cancer Cell Lines> Corresponding chloroisoquinolinediones[1]
Most active compound 6a-0.082 (Topoisomerase II inhibition)[1]
4-AminoquinolineN′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[2]
3-Chloroquinoline HybridsLM08 (6-Cl substitution)A2780 (Ovarian)Potent (exact value not specified)[3]
LM10 (6-Br substitution on quinoline)HCT-115 (Colon)41.3[3]
Bromo-Isoquinolines
4-Bromo-isoquinolinePrecursor for thiosemicarbazonesLeukemiaAntitumor activity demonstrated[4]
C4-Substituted IsoquinolinesCompound 6bNSCLC-N16-L16 (Lung)Active (specific IC50 not provided)[5]
Compound 6cNSCLC-N16-L16 (Lung)Active (specific IC50 not provided)[5]

Experimental Protocols

The assessment of cytotoxicity for the isoquinoline derivatives cited in this guide predominantly relies on well-established in vitro cell viability assays. The following are detailed methodologies for two such key experiments.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells and incubate for 24 hours.[6]

  • Compound Incubation: Add various concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: For adherent cells, remove the medium and add 100 µL of a solubilization solution (e.g., DMSO). For suspension cells, centrifuge the plate, remove the supernatant, and add the solubilization solution.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 680 nm can be used to subtract background absorbance.[3][6]

Signaling Pathways and Mechanisms of Action

Halogenated isoquinolines can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and interference with critical cellular processes. The position and nature of the halogen substituent play a crucial role in determining the anticancer potency.[4] Some chloro-isoquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication.[1] Additionally, certain 3-chloroquinoline derivatives have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and is often aberrantly activated in cancer.[3]

G Potential Signaling Pathway Affected by Chloro-Isoquinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion ChloroIso Chloro-Isoquinoline Derivative ChloroIso->PI3K Inhibition ChloroIso->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by chloro-isoquinoline derivatives.

References

Spectroscopic Comparison of 4-Chloro-1(2H)-isoquinolone and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 4-Chloro-1(2H)-isoquinolone and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to facilitate the identification, characterization, and further development of these important chemical entities.

Introduction to this compound

This compound is a heterocyclic compound with a molecular formula of C₉H₆ClNO and a molecular weight of 179.60 g/mol [1]. Its structure, featuring a chlorinated isoquinoline core, makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its spectroscopic properties is crucial for its synthesis, characterization, and the development of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a representative derivative, 1-Chloro-4-methylisoquinoline.

Table 1: General Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₆ClNO179.61235-237
1-Chloro-4-methylisoquinolineC₁₀H₈ClN177.63Not Available
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
1-Chloro-4-methylisoquinoline[2]8.35d8.31H-8
8.11s-H-3
7.94d8.31H-5
7.78m-H-7
7.68t7.70H-6
2.59s--CH₃
Table 3: Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound~3400-3200N-H stretch (broad)
~1650C=O stretch (amide)
~1600, ~1480C=C stretch (aromatic)
~750C-Cl stretch

Note: The IR data for this compound is predicted based on characteristic functional group absorptions. Specific experimental data was not found.

Table 4: Mass Spectrometry Data
CompoundKey m/z valuesInterpretation
This compound179, 181Molecular ion peaks (M+, M+2) in a ~3:1 ratio, characteristic of a single chlorine atom[3].
151, 153Loss of CO
116Loss of Cl

Note: The mass spectrometry data is predicted based on the molecular structure and isotopic abundance of chlorine.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a UATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For chlorinated compounds, look for the characteristic isotopic pattern of the molecular ion (M+ and M+2 peaks in a ~3:1 ratio)[3].

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Structural Relationship

This compound This compound Derivatives Derivatives This compound->Derivatives 1-Chloro-4-methylisoquinoline 1-Chloro-4-methylisoquinoline Derivatives->1-Chloro-4-methylisoquinoline Other Halogenated Derivatives Other Halogenated Derivatives Derivatives->Other Halogenated Derivatives Substituted Isoquinolones Substituted Isoquinolones Derivatives->Substituted Isoquinolones

Caption: Structural relationship of this compound to its derivatives.

General Spectroscopic Analysis Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS UV-Vis UV-Vis Dissolution->UV-Vis Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation IR->Spectral Interpretation MS->Spectral Interpretation UV-Vis->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

A Comparative Guide to Analytical Methods for the Validation of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis and validation of 4-Chloro-1(2H)-isoquinolone. The selection of an appropriate analytical method is crucial for ensuring the purity, safety, and efficacy of pharmaceutical ingredients and their intermediates. This document provides an objective comparison of these methods, supported by representative experimental protocols and performance data.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of representative HPLC and GC-MS methods for the analysis of this compound.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Column C18 (250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)Helium
Detection UV-Vis Detector (at 230 nm)Mass Spectrometer (in SIM or full scan mode)
Run Time Approximately 20 minutesApproximately 25 minutes
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 ng/mL

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of this compound in bulk drug substances and intermediates.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Gradient elution as follows:

    • 0-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: Re-equilibration to 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it ideal for impurity identification and trace-level quantification.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

3. Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for quantitative analysis.

4. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Dilute the stock solution to the desired concentration range for calibration.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting a Define Analytical Target Profile (ATP) b Method Development & Optimization a->b c Prepare Validation Protocol b->c d Define Performance Characteristics (Accuracy, Precision, Specificity, etc.) c->d e Execute Validation Experiments d->e f Specificity e->f g Linearity & Range e->g h Accuracy & Precision e->h i LOD & LOQ e->i j Robustness e->j k Analyze Data & Statistical Evaluation j->k l Prepare Validation Report k->l m Method Implementation l->m

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Analytical Techniques

The diagram below outlines the logical relationship between sample preparation, separation, and detection in the context of the two discussed analytical methods.

G cluster_hplc HPLC Method cluster_gcms GC-MS Method sample Sample: this compound prep Sample Preparation (Dissolution, Dilution, Filtration) sample->prep hplc_inj HPLC Injection prep->hplc_inj gc_inj GC Injection prep->gc_inj hplc_sep C18 Column Separation (Liquid Phase) hplc_inj->hplc_sep hplc_det UV-Vis Detection hplc_sep->hplc_det data Data Analysis (Quantification, Purity Assessment) hplc_det->data gc_sep Capillary Column Separation (Gas Phase) gc_inj->gc_sep gc_det Mass Spectrometry Detection gc_sep->gc_det gc_det->data

Caption: Comparison of HPLC and GC-MS Experimental Workflows.

A Comparative Guide to the Structural Cross-Validation of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical techniques used to confirm the chemical structure of 4-Chloro-1(2H)-isoquinolone. For researchers in drug development and chemical synthesis, rigorous structural validation is critical to ensure compound identity and purity. Here, we compare the application of several key spectroscopic and crystallographic methods, presenting expected data for the target compound and comparative data from related structures where available. Detailed experimental protocols are provided for each technique.

The structure of this compound, with the molecular formula C₉H₆ClNO and a molecular weight of approximately 179.60 g/mol , is validated by combining data from multiple analytical sources to build a cohesive and unambiguous chemical identity.[1]

Experimental Workflow for Structural Elucidation

The process of confirming a chemical structure is multi-faceted, involving a logical progression from determining basic properties to detailed spectroscopic and crystallographic analysis. Each step provides a piece of the puzzle, and consistency across all results is required for confident validation.

G cluster_0 Initial Analysis synthesis Chemical Synthesis purification Purification & Isolation synthesis->purification phys_props Physical Properties (Melting Point, Solubility) purification->phys_props ms Mass Spectrometry (MS) phys_props->ms Provides Molecular Formula ir Infrared (IR) Spectroscopy phys_props->ir Identifies Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) phys_props->nmr Maps C-H Framework validation Structure Confirmed ms->validation ir->validation xray Single Crystal X-ray Crystallography nmr->xray Confirms Connectivity nmr->validation xray->validation

Caption: Experimental workflow for the cross-validation of a chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Data for this compound: The molecular ion peak (M⁺) should appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). The peak corresponding to the molecule with ³⁵Cl will be at m/z ≈ 179.6, and a smaller peak (M+2) corresponding to the ³⁷Cl isotope will be at m/z ≈ 181.6. The intensity ratio of the M to M+2 peak is expected to be approximately 3:1, which is a signature for a molecule containing a single chlorine atom.[2]

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks & Notes
This compound (Expected) C₉H₆ClNO179.60M⁺: ~179.6, [M+2]⁺: ~181.6. Expected intensity ratio of ~3:1.
4-Chloroquinoline[3]C₉H₆ClN163.60M⁺: 163, [M+2]⁺: 165. Demonstrates the typical chlorine isotopic pattern.
[(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid[4]C₁₂H₉ClN₂O₄296.67Shows complex fragmentation, but the initial ion would exhibit the chlorine isotope pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A small amount of the purified solid sample (typically <1 mg) is introduced into the mass spectrometer, often via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (molecular ion, M⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.

  • Deflection/Analysis: The ions travel through a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.

  • Detection: An ion detector records the relative abundance of ions at each m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Expected Data for this compound:

  • ¹H NMR: One would expect signals for the aromatic protons on the benzene ring, a signal for the vinyl proton on the isoquinolone ring, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns would be characteristic of the substituted isoquinolone core.

  • ¹³C NMR: Signals corresponding to the nine carbon atoms would be observed. The carbonyl carbon (C=O) would appear significantly downfield (~160-170 ppm). The remaining carbons in the aromatic and vinyl regions would appear between ~100-150 ppm.

Table 2: Comparison of ¹H NMR Data for Related Structures Note: Direct experimental NMR data for this compound is not readily available in the searched literature. Data from a related compound is presented for comparison.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Multiplicity
This compound (Predicted) CDCl₃ or DMSO-d₆Aromatic protons (m, ~7.0-8.0 ppm), Vinyl proton (s, ~6.5 ppm), NH proton (br s, variable).
A substituted dihydroisoquinolone derivative[5]CDCl₃7.95 (d), 7.50 (dd), 7.44–7.28 (m), 6.29 (s), 4.85 (dd), 3.32–3.04 (m). This illustrates typical shifts for the aromatic and heterocyclic protons.
Another substituted isoquinolone derivative[6]CDCl₃7.64 – 7.55 (m, 2H), 7.55 – 7.46 (m, 1H), 7.49 – 7.40 (m, 2H), 7.44 – 7.32 (m, 2H), 7.36 – 7.19 (m, 2H), 6.42 (s, 1H). The singlet at 6.42 ppm is indicative of a proton on a double bond within the heterocyclic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The NMR tube is placed into the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample.

  • Detection: The instrument detects the radiofrequency signals emitted as the nuclei relax back to their ground state. This signal is known as the Free Induction Decay (FID).

  • Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation that matches their vibrational frequency.

Expected Data for this compound: The IR spectrum should show characteristic absorption bands for the amide C=O stretch, the N-H stretch, aromatic C-H stretches, and the C-Cl stretch.

Table 3: Comparison of IR Data

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundComparative Example Wavenumber (cm⁻¹)
N-H Stretch (amide)~3200-3400 cm⁻¹ (broad)3158 cm⁻¹ (2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate)[7]
C-H Stretch (aromatic)~3000-3100 cm⁻¹3068, 3013 cm⁻¹ (8-Hydroxyquinolin-2(1H)-one)[7]
C=O Stretch (amide)~1650-1680 cm⁻¹ (strong)1659 cm⁻¹ (2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate)[7]
C=C Stretch (aromatic)~1450-1600 cm⁻¹1604, 1595 cm⁻¹ (2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate)[7]
C-Cl Stretch~600-800 cm⁻¹740 cm⁻¹ (2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate)[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal at an angle, creating an evanescent wave that extends into the sample.

  • Analysis: The detector measures the absorption of the evanescent wave by the sample at different wavelengths. The data is processed via Fourier transform to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

Expected Data for this compound: While no public crystal structure is available for this specific compound, a successful analysis would yield precise atomic coordinates, defining the planarity of the isoquinolone ring system and the exact geometry of the chloro-substituent relative to the ring.

Table 4: Crystallographic Data for a Related Compound Note: Data from 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione is presented to illustrate the type of information obtained from an X-ray diffraction experiment.

ParameterValue for 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione[8]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.6888(4)
b (Å)8.3775(2)
c (Å)12.9180(3)
β (°)110.515(3)
Volume (ų)1387.46(7)

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound must be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

Logical Cross-Validation of Spectroscopic Data

The power of cross-validation lies in how data from different techniques converge to support a single, unambiguous structure. Information from one method complements and constrains the interpretation of another.

G cluster_0 Hypothesized Structure: this compound cluster_1 Experimental Evidence cluster_2 Inferred Structural Features cluster_3 Conclusion structure C₉H₆ClNO ms Mass Spec m/z = 179.6 / 181.6 Ratio ~3:1 structure->ms ir IR Spec ~1670 cm⁻¹ (C=O) ~3300 cm⁻¹ (N-H) ~750 cm⁻¹ (C-Cl) structure->ir nmr ¹H & ¹³C NMR Aromatic Signals Vinyl Signal Carbonyl C @ ~165 ppm structure->nmr mw Correct MW + 1 Cl Atom ms->mw fg Amide & Alkene Functional Groups ir->fg framework Correct C-H Framework nmr->framework conclusion Structure Confirmed mw->conclusion fg->conclusion framework->conclusion

Caption: Logical convergence of data from different techniques to confirm a structure.

References

Benchmarking Synthetic Strategies for 4-Chloro-1(2H)-isoquinolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Chloro-1(2H)-isoquinolone is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of an established and a novel synthetic route to this important intermediate, offering insights into their respective methodologies, performance, and potential applications.

This guide benchmarks a traditional approach, the chlorination of a hydroxy precursor, against a modern C-H activation-based strategy. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable synthetic route for specific research and development needs.

Comparative Analysis of Synthetic Routes

The performance of the two synthetic routes is summarized below, highlighting key metrics for direct comparison.

ParameterEstablished Route: ChlorinationNew Route: C-H Annulation & Halodesilylation
Starting Materials 4-Hydroxy-1(2H)-isoquinoloneN-Chloro-2-methylbenzamide, Trimethyl(vinyl)silane
Key Reagents Phosphoryl chloride (POCl₃)[Cp*Co(CO)I₂], AgOAc, NaOAc, N-Chlorosuccinimide
Overall Yield ~75-85% (Reported for analogous systems)Two steps; High yield in C-H annulation step
Reaction Conditions High temperature (reflux)Room temperature for C-H annulation
Scalability Well-established, generally scalablePotentially scalable, catalyst cost may be a factor
Safety Considerations POCl₃ is highly corrosive and water-sensitiveUse of a transition metal catalyst and chlorinated reagents
Key Advantages Straightforward, uses common reagentsMild reaction conditions, high functional group tolerance
Key Disadvantages Harsh reagents, potential for side reactionsMulti-step process, requires specialized catalyst

Experimental Protocols

Established Route: Chlorination of 4-Hydroxy-1(2H)-isoquinolone

This method represents a conventional approach for the synthesis of this compound, leveraging the conversion of a hydroxyl group to a chloride using a strong chlorinating agent.

Step 1: Synthesis of 4-Hydroxy-1(2H)-isoquinolone

A common precursor, 4-hydroxy-1(2H)-isoquinolone, can be synthesized via various published methods. One approach involves the reaction of 2-cyanobenzyl cyanide with an excess of concentrated sulfuric acid.

Step 2: Chlorination using Phosphoryl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-hydroxy-1(2H)-isoquinolone is suspended in an excess of phosphoryl chloride (POCl₃).

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

New Route: Cp*Co(III)-Catalyzed C-H Annulation and Halodesilylation

This modern approach utilizes a cobalt-catalyzed C-H activation and annulation to construct a 4-silylated isoquinolone intermediate, which is then converted to the final product.

Step 1: Synthesis of 2-Methyl-4-(trimethylsilyl)-1(2H)-isoquinolone [3]

This step involves the Cp*Co(III)-catalyzed [4+2] annulation of an N-chloroamide with a vinylsilane.

  • To an oven-dried screw-capped vial, N-chloro-2-methylbenzamide (1.0 equiv.), [Cp*Co(CO)I₂] (0.1 equiv.), silver acetate (AgOAc, 0.2 equiv.), and sodium acetate (NaOAc, 1.2 equiv.) are added.

  • The vial is evacuated and backfilled with argon.

  • Trifluoroethanol (TFE) and trimethyl(vinyl)silane (3.0 equiv.) are added via syringe.

  • The reaction mixture is stirred at room temperature (25 °C) for 12 hours.

  • After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2-methyl-4-(trimethylsilyl)-1(2H)-isoquinolone.

Step 2: Halodesilylation to this compound

This step involves the conversion of the 4-trimethylsilyl group to a chloro group. A general procedure for halodesilylation using N-chlorosuccinimide (NCS) is as follows:

  • The 2-methyl-4-(trimethylsilyl)-1(2H)-isoquinolone (1.0 equiv.) is dissolved in a suitable solvent such as acetonitrile or dichloromethane in a reaction flask.

  • N-Chlorosuccinimide (NCS, 1.1-1.5 equiv.) is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two benchmarked synthetic routes.

G cluster_0 Established Route: Chlorination A 4-Hydroxy-1(2H)-isoquinolone C This compound A->C Reflux B Phosphoryl Chloride (POCl₃)

Established synthetic route to this compound.

G cluster_1 New Route: C-H Annulation & Halodesilylation D N-Chloro-2-methylbenzamide + Trimethyl(vinyl)silane F 2-Methyl-4-(trimethylsilyl)-1(2H)-isoquinolone D->F C-H Annulation E [Cp*Co(CO)I₂], AgOAc, NaOAc Room Temperature H This compound F->H Halodesilylation G N-Chlorosuccinimide (NCS)

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1(2H)-isoquinolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1(2H)-isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a chlorine atom at the C4-position significantly influences the electronic and steric properties of the molecule, often leading to enhanced potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-1(2H)-isoquinolone analogs, with a focus on their cytotoxic activities against cancer cell lines.

Comparative Analysis of Biological Activity

Table 1: Comparative Cytotoxic Activity of Substituted Isoquinoline and Quinoline Analogs

Compound IDCore ScaffoldR (Substitution)Cell LineActivity (IC50/GI50 in µM)Reference
Series 1: C4-Substituted Isoquinoline Analogs
6b4-(CH=CH-CONH-R)-isoquinolineR = (CH₂)₂N(C₂H₅)₂NSCLC-N16-L1644.0[1][2]
6c4-(CH=CH-CONH-R)-isoquinolineR = (CH₂)₂N(CH₂)₄NSCLC-N16-L1635.6[1][2]
Series 2: 7-Substituted-4-aminoquinoline Analogs
57-Chloro-4-(dimethylamino-alkylamino)-quinoline-MDA-MB-4688.73[3]
67-Fluoro-4-(dimethylamino-alkylamino)-quinoline-MDA-MB-46811.47[3]
77-Trifluoromethyl-4-(dimethylamino-alkylamino)-quinoline-MDA-MB-46812.85[3]
87-Methoxy-4-(dimethylamino-alkylamino)-quinoline-MDA-MB-46814.09[3]
Series 3: Isoquinolinone-based PARP1 Inhibitors
PD1287633,4-dihydro-5-methyl-1(2H)-isoquinolinone-PARP1 (enzymatic)Potent Inhibitor[4]

Key SAR Observations:

  • Substitution at C4: The nature of the substituent at the C4 position of the isoquinoline ring is critical for cytotoxic activity. In a series of C4-substituted isoquinolines, unsaturated amide side chains showed moderate activity against non-small cell lung cancer cells (NSCLC-N16-L16).[1][2] Specifically, analogs 6b and 6c , bearing diethylaminoethyl and piperidinylethyl side chains respectively, demonstrated notable cytotoxicity.[1][2] This suggests that a basic nitrogen-containing side chain at this position can be beneficial for activity.

  • Substitution on the Benzenoid Ring: In the closely related 4-aminoquinoline series, the substituent at the 7-position (analogous to the 6- or 7-position of the isoquinolone) significantly impacts cytotoxicity. A chloro-substituent at the 7-position (compound 5 ) resulted in the highest potency against MDA-MB-468 breast cancer cells.[3] Replacing the chloro group with fluoro, trifluoromethyl, or methoxy groups led to a decrease in activity, highlighting the importance of the electronic and steric properties of this substituent.[3]

  • The Role of the Lactam Moiety: The 1(2H)-isoquinolone core contains a lactam (a cyclic amide) functionality. This group can act as a mimic of the nicotinamide moiety of NAD+, enabling these compounds to function as inhibitors of enzymes that utilize NAD+, such as Poly(ADP-ribose) polymerase (PARP).[4] For instance, the 3,4-dihydro-5-methyl-1(2H)-isoquinolinone derivative PD128763 was identified as a potent PARP1 inhibitor.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., NSCLC-N16-L16, MDA-MB-468)

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound analog stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound analogs are serially diluted in culture medium to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PARP1 signaling pathway in DNA repair and its inhibition by this compound analogs.

Experimental Workflow Diagram

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of 4-Chloro-1(2H)-isoquinolone, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A summary of required personal protective equipment when handling this compound is provided below.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is clear: it must be handled by a licensed and approved waste disposal company.[3][4][5][6] Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.

Operational Plan:

  • Containment: Keep the this compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a suitable, sealed, and properly labeled container. Ensure the container is clean and dry to prevent any unintended reactions.

  • Waste Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by the waste disposal service. Mixing of chemical waste can lead to hazardous reactions.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the CAS number (56241-09-9), and appropriate hazard symbols.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.

  • Engage a Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a detailed record of the amount of this compound designated for disposal, the date, and the name of the disposal company.

Spill and Exposure Protocols:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3]

  • Ingestion: If swallowed, seek immediate medical attention.[4]

In all cases of exposure, seek medical advice.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.

G cluster_preparation Preparation for Disposal cluster_storage_and_disposal Storage and Final Disposal start Start: Unused or Waste This compound contain Secure in Original or Approved Labeled Container start->contain segregate Segregate from Other Chemical Waste contain->segregate label_waste Clearly Label Container with Chemical Name, CAS#, and Hazards segregate->label_waste store Store in Designated Secure Waste Storage Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs provide_sds Provide SDS to Disposal Service contact_ehs->provide_sds document Document Disposal Details provide_sds->document end End: Proper Disposal by Approved Professionals document->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 4-Chloro-1(2H)-isoquinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-Chloro-1(2H)-isoquinolone (CAS No: 56241-09-9). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that presents several health hazards.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transferring Solid Chemical Fume HoodDouble-gloving with powder-free nitrile glovesSafety goggles and a full-face shieldN95, R100, or P100 disposable filtering facepiece respiratorDisposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs
Dissolving/Solution Preparation Chemical Fume HoodDouble-gloving with powder-free nitrile glovesChemical splash gogglesAs needed, based on vapor pressure and concentrationChemical-resistant lab coat
Running Reactions Chemical Fume HoodDouble-gloving with powder-free nitrile glovesChemical splash gogglesAs needed, based on reaction conditionsChemical-resistant lab coat
Work-up and Purification Chemical Fume HoodDouble-gloving with powder-free nitrile glovesChemical splash goggles and face shieldAs needed, based on potential for aerosolizationChemical-resistant lab coat
Operational Plan: Safe Handling Procedures

A systematic approach is critical to prevent exposure and contamination.

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a designated area, such as a properly functioning chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Transferring:

  • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation of dust particles.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Close the container tightly after use.

3. Dissolution and Reaction:

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Ensure all reaction vessels are properly sealed to prevent the release of vapors.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]

  • Do not eat, drink, or smoke in the laboratory area.[4][5]

  • Remove contaminated clothing immediately and wash it before reuse.[5]

Disposal Plan: Waste Management

Proper disposal is crucial to prevent environmental contamination.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Decontamination of Labware:

  • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.

  • Collect the rinse solvent as hazardous waste.

  • After the initial rinse, wash the labware with soap and water.

3. Disposal Procedure:

  • Dispose of all waste containing this compound through an approved waste disposal contractor.[4][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

1. Spills:

  • Small Spills:

    • Evacuate the immediate area.[2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[6]

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[4]

    • Clean the spill area with a detergent and water solution.[6]

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.[2]

    • Prevent the spill from entering drains or waterways.[6]

2. Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[4] Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation & Controls cluster_handling Handling Operations cluster_disposal Waste & Disposal prep Review SDS & Procedures controls Verify Fume Hood & Safety Equipment prep->controls ppe Don Appropriate PPE controls->ppe weigh Weighing & Transfer ppe->weigh dissolve Dissolving & Solution Prep weigh->dissolve react Running Reaction dissolve->react segregate Segregate Waste react->segregate decon Decontaminate Labware segregate->decon dispose Dispose via Approved Contractor decon->dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response evacuate_spill Evacuate Area don_ppe_spill Don PPE evacuate_spill->don_ppe_spill contain_spill Contain with Absorbent don_ppe_spill->contain_spill collect_spill Collect & Dispose contain_spill->collect_spill clean_spill Clean Spill Area collect_spill->clean_spill remove_source Remove from Exposure first_aid Administer First Aid remove_source->first_aid seek_medical Seek Medical Attention first_aid->seek_medical start_spill Spill Occurs start_spill->evacuate_spill start_exposure Exposure Occurs start_exposure->remove_source

Caption: Emergency response procedures for spills and exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1(2H)-isoquinolone
Reactant of Route 2
Reactant of Route 2
4-Chloro-1(2H)-isoquinolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.